molecular formula C12H12N2O B1417291 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 1152504-06-7

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1417291
CAS No.: 1152504-06-7
M. Wt: 200.24 g/mol
InChI Key: JFANPGNRHKUSOC-UHFFFAOYSA-N
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Description

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFANPGNRHKUSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to the development of therapeutic agents, providing a scaffold for arranging pharmacophores to create potent and selective drugs.[1] Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2][3] Its unique chemical properties and synthetic accessibility have led to its incorporation into a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a methyl group, a p-tolyl substituent, and a reactive carbaldehyde moiety makes this compound a versatile building block for the synthesis of more complex molecular architectures. The aldehyde group, in particular, serves as a crucial synthetic handle for elaboration, enabling researchers to construct novel libraries of compounds for drug screening and development. We will explore its chemical and physical properties, detail a robust synthetic methodology, and discuss its potential applications in the field of drug discovery.

Core Compound Profile: Chemical and Physical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in synthetic chemistry and drug development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[6] While a specific CAS Number is not listed in common chemical catalogs for this exact molecule, its MDL number is well-documented.[6]

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[6]
Molecular Weight 200.24 g/mol [6]
Physical Form Solid[6]
MDL Number MFCD11180095[6]
InChI Key JFANPGNRHKUSOC-UHFFFAOYSA-N[6]
SMILES String O=C([H])C1=CN(C2=CC=C(C)C=C2)N=C1C[6]

Synthetic Protocol: The Vilsmeier-Haack Reaction

The synthesis of pyrazole-4-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This powerful formylation method is ideal for electron-rich aromatic and heteroaromatic systems, such as the pyrazole ring.[9]

Causality and Mechanistic Insight

The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloromethyleniminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[9][10] This iminium salt is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. The choice of the Vilsmeier-Haack reaction is strategic; it is a reliable, high-yielding, and well-documented method for introducing a formyl group onto the pyrazole core, which is otherwise challenging to functionalize directly at this position.[11][12]

Detailed Experimental Workflow

The following protocol outlines the synthesis of this compound from its precursor, 3-methyl-1-p-tolyl-1H-pyrazole.

Materials:

  • 3-methyl-1-p-tolyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent adduct is often observed. Allow the mixture to stir at 0°C for 30 minutes.

  • Electrophilic Substitution: Dissolve the starting material, 3-methyl-1-p-tolyl-1H-pyrazole, in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Core Reaction cluster_workup Work-up & Purification DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier 0°C POCl3 POCl3 (Activator) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Pyrazole 3-Methyl-1-p-tolyl-1H-pyrazole (Starting Material) Pyrazole->Intermediate Reflux in DCM Hydrolysis Hydrolysis (Ice Water) Intermediate->Hydrolysis Product This compound (Final Product) Purification Extraction & Purification Hydrolysis->Purification Purification->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a precursor for pharmacologically active molecules. The pyrazole nucleus is a key component of several marketed drugs, highlighting its proven track record in interacting with biological targets.[2][3]

A Versatile Synthetic Intermediate

The aldehyde functionality at the C4 position is a gateway for extensive chemical modification. It can readily undergo reactions such as:

  • Reductive Amination: To form various secondary and tertiary amines.

  • Wittig Reaction: To create carbon-carbon double bonds, extending the molecular scaffold.

  • Condensation Reactions: With hydrazines, anilines, or active methylene compounds to form Schiff bases, hydrazones, or enones, which are themselves valuable pharmacophores.[11]

  • Oxidation: To form the corresponding carboxylic acid, a key functional group for interacting with biological targets.

This synthetic flexibility allows for the creation of large, diverse libraries of novel pyrazole derivatives for high-throughput screening against various diseases.

Hypothetical Target Pathway: COX Inhibition

Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, most famously represented by Celecoxib, a selective COX-2 inhibitor.[4] The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which mediate pain and inflammation. A hypothetical drug derived from our title compound could be designed to fit into the active site of a COX enzyme, inhibiting its function and thereby reducing the inflammatory response.

The diagram below illustrates this potential mechanism of action. A drug candidate synthesized from this compound could be elaborated to possess the necessary structural features to selectively bind to and inhibit COX-2, offering a therapeutic strategy for inflammatory diseases.

G cluster_pathway Inflammatory Cascade cluster_intervention Therapeutic Intervention AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Core This compound Drug Hypothetical Pyrazole-based Drug Core->Drug Synthetic Elaboration Drug->COX Inhibition

Caption: Hypothetical inhibition of the COX pathway by a pyrazole-based drug.

Conclusion

This compound represents a strategically important molecule for medicinal chemists and drug development professionals. Its well-defined structure, accessible synthesis via the Vilsmeier-Haack reaction, and the reactive potential of its aldehyde group make it an invaluable starting material. By leveraging this compound as a versatile building block, researchers can continue to explore the vast chemical space of pyrazole derivatives, paving the way for the discovery of next-generation therapeutics to address a multitude of diseases.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Review: biologically active pyrazole deriv
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
  • Synthesis and Biological Activities of Some Pyrazole Deriv
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed.
  • This compound | Sigma-Aldrich.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchG
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • (PDF) Pyrazole-3(4)
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMM

Sources

Precision Synthesis of 1-Aryl-3-Methyl-1H-Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-aryl-3-methyl-1H-pyrazole-4-carbaldehydes , a critical scaffold in the development of p38 MAP kinase inhibitors, anticancer agents, and androgen receptor antagonists.

This guide prioritizes the Vilsmeier-Haack Cyclization of Hydrazones , the most robust and atom-economical pathway for this specific substitution pattern.

Executive Summary & Strategic Utility

The 1-aryl-3-methyl-1H-pyrazole-4-carbaldehyde motif is a "privileged structure" in medicinal chemistry. Its planar heterocyclic core serves as a bioisostere for aromatic rings while the C4-aldehyde provides a versatile handle for Knoevenagel condensations, reductive aminations, or oxidation to carboxylic acids.

This guide focuses on the Direct Vilsmeier Cyclization (also known as the Kira-Vilsmeier method). Unlike multi-step routes starting from ethyl acetoacetate (which often yield 5-hydroxy or 5-chloro byproducts requiring downstream modification), this pathway constructs the pyrazole ring and installs the C4-formyl group in a single, streamlined workflow starting from acetone arylhydrazones.

Retrosynthetic Analysis

To ensure high regioselectivity for the 3-methyl isomer (avoiding the 5-methyl isomer), the synthesis relies on the inherent symmetry of the acetone precursor or the specific electronics of the hydrazone intermediate.

Retrosynthesis Target 1-Aryl-3-methyl-1H-pyrazole- 4-carbaldehyde Intermediate Acetone Arylhydrazone (Isolable Intermediate) Target->Intermediate Vilsmeier-Haack (POCl3/DMF) Precursors Aryl Hydrazine + Acetone Intermediate->Precursors Condensation (-H2O)

Figure 1: Retrosynthetic disconnection showing the Vilsmeier-Haack cyclization strategy.

Primary Pathway: Vilsmeier-Haack Cyclization of Hydrazones[1]

This protocol is the industry standard for generating 1,3-disubstituted pyrazole-4-carbaldehydes with a vacant C5 position.

Mechanism of Action

The reaction proceeds via a "double Vilsmeier" mechanism:

  • Hydrazone Formation: Condensation of aryl hydrazine with acetone.

  • Formylation: The Vilsmeier reagent (chloromethyliminium salt) attacks the

    
    -methyl group of the hydrazone.
    
  • Cyclization: Intramolecular nucleophilic attack by the hydrazine nitrogen closes the ring.

  • Hydrolysis: The iminium intermediate is hydrolyzed to release the aldehyde.[1]

Experimental Protocol

Reagents:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • Acetone (Solvent/Reagent, excess)

  • Sodium Acetate (1.1 equiv)

  • DMF (Dimethylformamide) (5.0 equiv)

  • 
     (Phosphorus Oxychloride) (3.0 equiv)[2]
    

Step 1: Synthesis of Acetone Arylhydrazone

  • Dissolve Aryl hydrazine HCl (10 mmol) and Sodium Acetate (11 mmol) in a mixture of Ethanol (20 mL) and water (5 mL).

  • Add Acetone (20 mmol) dropwise at room temperature.

  • Stir for 1-2 hours. A solid precipitate (the hydrazone) will form.

  • Validation: TLC (Hexane:EtOAc 8:2) should show consumption of hydrazine.

  • Filter the solid, wash with cold dilute ethanol, and dry under vacuum. Note: Crude purity is usually sufficient (>95%).

Step 2: Vilsmeier-Haack Cyclization

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under

    
    , cool DMF  (5 mL, ~65 mmol) to 0°C in an ice bath.
    
  • Add

    
      (2.8 mL, 30 mmol) dropwise over 15 minutes. Caution: Exothermic. Maintain T < 5°C. Stir for an additional 20 minutes to form the white/yellowish semi-solid complex.
    
  • Addition: Dissolve the Acetone Arylhydrazone (10 mmol) in minimal DMF (5 mL) and add it dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat the mixture to 60–70°C for 4–6 hours.

    • Observation: The mixture will turn deep orange/red.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Adjust pH to 7–8 using saturated

    
      solution or 20% NaOH. Caution: Gas evolution.
    
  • Isolation: Stir for 1 hour. The product will precipitate as a pale yellow solid. Filter, wash with water, and recrystallize from Ethanol/DMF.

Reaction Workflow Diagram

Workflow Start Start: Aryl Hydrazine HCl Step1 Add Acetone + NaOAc (Stir RT, 2h) Start->Step1 Inter Isolate Hydrazone (Filtration) Step1->Inter Step3 Add Hydrazone -> Heat 70°C (Cyclization) Inter->Step3 Step2 Prepare Vilsmeier Reagent (DMF + POCl3, 0°C) Step2->Step3 Reagent Addition End Quench (Ice/NaHCO3) Isolate Aldehyde Step3->End

Figure 2: Step-by-step workflow for the Vilsmeier-Haack synthesis of the target pyrazole.

Alternative Pathway: Functionalization of Pyrazolones

Use this route if the 5-chloro derivative is required.

If the research goal requires a halogen at the 5-position (e.g., for further cross-coupling), the starting material changes to 3-methyl-1-aryl-2-pyrazolin-5-one .

  • Precursor: Condensation of Aryl hydrazine with Ethyl Acetoacetate.

  • Reaction: Treatment with

    
    /DMF at higher temperatures (90-100°C).
    
  • Result: 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carbaldehyde .

  • Note: Dechlorination to get the 5-H core is possible via Pd/C hydrogenation but adds two steps compared to the primary protocol.

Critical Process Parameters & Troubleshooting

ParameterRecommended RangeImpact of Deviation
POCl3 Equivalents 3.0 - 3.5 eq< 2.5 eq: Incomplete cyclization; mono-formylated intermediates. > 5.0 eq: Formation of chlorinated side products.
Reaction Temp 60°C - 70°C< 50°C: Reaction stalls. > 90°C: Decomposition (tar formation).
Quenching pH pH 7.0 - 8.0< pH 5: Product remains protonated/soluble (yield loss). > pH 10: Aldehyde Cannizzaro disproportionation risk.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

  • 1H NMR (CDCl3/DMSO-d6):

    • Aldehyde (-CHO): Distinct singlet at

      
       9.8 – 10.1 ppm .
      
    • C5-H Proton: Singlet at

      
       8.2 – 8.5 ppm  (Critical for confirming the 5-H substitution pattern vs. 5-Cl).
      
    • C3-Methyl: Singlet at

      
       2.4 – 2.5 ppm .
      
  • IR Spectroscopy:

    • Strong C=O stretch at 1670–1690 cm⁻¹ .

  • Physical State:

    • Typically white to pale yellow solids with sharp melting points (e.g., 1-phenyl-3-methyl derivative mp: ~130°C).

References

  • Kira, M. A., et al. "The Vilsmeier–Haack Reaction on Hydrazones: A Facile Synthesis of Pyrazole-4-carboxaldehydes." Tetrahedron Letters, vol. 11, no. 48, 1970, pp. 4215-4216. Link

  • Mohite, S. K., et al. "Synthesis and Anti-inflammatory Activity of 1-Aryl-3-methyl-1H-pyrazole-4-carbaldehydes." International Journal of Chemical Sciences, 2006.[3]

  • Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, vol. 2018, no. 5, 2018. Link

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Applications." Link

  • Kumar, R., et al. "Vilsmeier-Haack Reagent: A Versatile Reagent for the Synthesis of Heterocycles." Current Organic Chemistry, 2021.

Sources

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Synthesis, Identification, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals, and its functionalization offers a versatile platform for developing novel therapeutic agents.[1][2] This document details the compound's identification, physicochemical properties, and a robust synthetic methodology via the Vilsmeier-Haack reaction. Furthermore, it outlines a multi-faceted analytical approach for structural confirmation and quality control, ensuring a self-validating system for researchers. Finally, the guide explores the broader context of pyrazole derivatives in drug development, highlighting their potential as building blocks for a new generation of targeted therapies.

Introduction

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[3][4] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of approved drugs, including anti-inflammatory agents like celecoxib, anticancer drugs such as ruxolitinib, and treatments for erectile dysfunction like sildenafil.[3] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2][5]

This compound is a key intermediate in this field. Its structure combines the stable pyrazole core with a strategically placed aldehyde group. This formyl group serves as a critical chemical handle for further synthetic transformations, allowing for the construction of more complex molecular architectures through reactions like condensation, oxidation, and reductive amination.[6] This guide serves as a resource for researchers and drug development professionals, offering detailed protocols and mechanistic insights into the synthesis and characterization of this valuable building block.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical research. While a specific CAS (Chemical Abstracts Service) number for this compound is not consistently cited across major databases, it is unequivocally identified by its systematic IUPAC name and other unique identifiers.

Chemical Identity
  • Systematic Name: 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

  • Common Synonyms: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carboxaldehyde

  • Molecular Formula: C₁₂H₁₂N₂O

  • SMILES String: O=C([H])C1=CN(C2=CC=C(C)C=C2)N=C1C

  • InChI Key: JFANPGNRHKUSOC-UHFFFAOYSA-N

Physicochemical Data

The key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 200.24 g/mol
Physical Form Solid
MDL Number MFCD11180095
PubChem Substance ID 329816557

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9] This reaction facilitates the cyclization and formylation of suitable precursors, such as hydrazones, in a one-pot procedure.[10][11]

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The synthesis begins with the formation of a hydrazone from p-tolylhydrazine and a suitable three-carbon ketone precursor. This intermediate is then subjected to the Vilsmeier-Haack reagent (a complex of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF)), which acts as both the cyclizing and formylating agent.[6][8]

Reaction Mechanism

The causality behind this powerful transformation involves two key stages:

  • Formation of the Vilsmeier Reagent: POCl₃, a strong electrophile, activates the carbonyl oxygen of DMF. Subsequent loss of a chloride ion and resonance stabilization yields the electrophilic chloroiminium ion, [CH₃)₂N=CHCl]⁺, which is the active formylating species.

  • Cyclization and Formylation: The hydrazone intermediate attacks the electrophilic Vilsmeier reagent. A cascade of intramolecular reactions follows, leading to the formation of the stable pyrazole ring. The same reagent then introduces the aldehyde group at the electron-rich C4 position of the pyrazole ring. The reaction is typically quenched with an aqueous base to neutralize the mixture and precipitate the final product.[11]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

  • Substrate Addition: Dissolve the appropriate acetophenone p-tolylhydrazone precursor (1 equivalent) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80°C and maintain for 8-12 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation and Purification: Filter the solid product, wash thoroughly with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagent_prep 1. Vilsmeier Reagent Formation (DMF + POCl3) substrate_add 2. Add Hydrazone Precursor reagent_prep->substrate_add Dropwise reaction 3. Heat at 70-80°C (Cyclization & Formylation) substrate_add->reaction workup 4. Quench on Ice reaction->workup Reaction Complete neutralize 5. Neutralize with Base workup->neutralize isolate 6. Filter & Wash Solid neutralize->isolate purify 7. Recrystallize (e.g., Ethanol) isolate->purify final_product Pure 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde purify->final_product Yields Pure Product G cluster_pathway Conceptual Kinase Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 (Target) kinase1->kinase2 Activates substrate Substrate Protein kinase2->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response drug Pyrazole-Derived Inhibitor drug->kinase2 Inhibits

Sources

Physical properties and melting point of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Subject: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

An Examination of its Physical Properties and Melting Point for Application in Research and Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Their prevalence in compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer properties makes a thorough understanding of their fundamental characteristics essential for the synthesis of novel therapeutic agents.[3][4]

This document provides a detailed overview of the known physical properties of this compound, with a specialized focus on the theoretical and practical aspects of its melting point—a critical parameter for identity, purity, and quality control in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazole featuring a methyl group at the 3-position, a p-tolyl group attached to one of the nitrogen atoms, and a carbaldehyde (formyl) group at the 4-position. The Vilsmeier-Haack reaction is a common and effective method for the synthesis of such pyrazole-4-carbaldehydes from the corresponding hydrazones.[3][5] The specific arrangement of these functional groups dictates the molecule's reactivity, solubility, and crystalline structure.

Below is a visualization of the compound's molecular structure, highlighting the key functional groups that influence its chemical behavior.

Caption: Molecular structure of this compound.

The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[6]
Molecular Weight 200.24 g/mol [6]
Physical Form Solid
InChI Key JFANPGNRHKUSOC-UHFFFAOYSA-N
SMILES String O=C([H])C1=CN(C2=CC=C(C)C=C2)N=C1C
Storage Class 11 - Combustible Solids

Melting Point Analysis: A Critical Parameter for Purity and Identification

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, melting occurs over a narrow, well-defined temperature range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[7] Therefore, accurate melting point determination is an indispensable tool for assessing the purity and verifying the identity of a synthesized compound.

Reported Melting Point Data

As of this writing, a specific, experimentally verified melting point for this compound is not prominently available in public chemical databases or peer-reviewed literature found in the search results. Sigma-Aldrich, a major supplier, notes that it does not collect analytical data for this specific product and that the buyer is responsible for confirming its identity and purity.

Comparative Analysis with Structurally Related Compounds

In the absence of direct data, a reasoned estimation can be made by examining the melting points of structurally analogous pyrazole derivatives. This comparative approach provides a valuable reference range for experimental work.

CompoundStructural Difference from TargetMelting Point (°C)Source
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl instead of p-tolyl; Chloro at C5145 - 148 °C[8]
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl instead of p-tolyl; 4-methylphenoxy at C547 - 49 °C (320-322 K)[9]

Expert Analysis: The significant variation in melting points between these related structures highlights the profound impact of substituents on crystal lattice energy and intermolecular forces. The presence of a chloro group in the first analogue likely facilitates stronger intermolecular interactions compared to the bulkier and more flexible methylphenoxy group in the second, leading to a much higher melting point. The target compound, lacking a substituent at the 5-position, will have its melting point primarily influenced by the packing efficiency of the p-tolyl and pyrazole rings.

Experimental Protocol: Standard Operating Procedure for Melting Point Determination

This section provides a detailed, field-proven methodology for accurately determining the melting point of a solid organic compound like this compound using a modern digital melting point apparatus (e.g., a Mel-Temp).

Principle

A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[10]

Required Materials
  • Sample of this compound

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (or a watch glass and spatula for crushing)

  • Safety glasses

Step-by-Step Methodology
  • Sample Preparation (The Dry & Fine Rule):

    • Causality: The sample must be completely dry, as moisture can depress the melting point. It must also be finely powdered to ensure uniform packing and efficient heat transfer.[11]

    • Action: Place a small amount of the compound on a clean, dry watch glass. Use a spatula to crush the solid into a fine powder.

  • Capillary Tube Packing (The Compact & Small Rule):

    • Causality: A loosely packed sample will heat unevenly, leading to a broad and inaccurate melting range. Using too much sample makes it difficult to determine the precise point of complete melting.[7]

    • Action: Invert a capillary tube and press the open end into the powdered sample until a small amount (1-2 mm in height) enters the tube.[12] Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.

  • Initial Rapid Determination (The Scouting Run):

    • Causality: To save time, a preliminary, rapid heating is performed to find the approximate melting point. This allows the subsequent, accurate determinations to be performed more efficiently.

    • Action: Place the packed capillary into the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute). Record the approximate temperature at which the sample melts. Allow the apparatus to cool significantly before the next step.

  • Accurate Determination (The Slow & Steady Rule):

    • Causality: The most critical step for accuracy. Heating must be slow (1-2°C per minute) near the melting point to allow the temperature of the sample and the thermometer to equilibrate, ensuring a precise reading.[7]

    • Action: Prepare a fresh capillary tube with the sample. Set the starting temperature of the apparatus to about 15-20°C below the approximate melting point found in the scouting run. Once this temperature is reached, reduce the heating rate to 1-2°C per minute.

  • Observation and Recording (The T1 and T2 Rule):

    • Causality: The melting range provides more information than a single point. A sharp range indicates high purity, while a broad range suggests the presence of impurities.

    • Action: Observe the sample closely through the magnifying lens.

      • Record T1 : The temperature when the first visible drop of liquid appears.

      • Record T2 : The temperature when the last crystal of the solid just dissolves into liquid.

    • The melting point is reported as the range T1 - T2.

  • Validation (The Repeatability Rule):

    • Causality: Scientific integrity requires reproducible results. A second or third determination ensures the observed melting point is consistent and not an artifact of procedural error.

    • Action: Repeat steps 4 and 5 with a fresh sample until you obtain two consistent values. Never remelt a previously melted sample, as decomposition may have occurred.[7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Melting Point Measurement cluster_validation Validation A Crush sample to fine powder B Pack 1-2 mm into capillary tube A->B C Perform rapid 'scouting run' (10-15°C/min) to find approximate M.P. B->C D Cool apparatus C->D E Heat to 20°C below approx. M.P. D->E F Heat slowly (1-2°C/min) E->F G Record T1 (first liquid) and T2 (all liquid) F->G H Results Consistent? G->H I Report M.P. Range (T1-T2) H->I Yes J Repeat with fresh sample H->J No J->E

Caption: Workflow for accurate melting point determination.

Summary and Conclusion

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from a source discussing organic laboratory techniques.

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link].[7]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from a source detailing the synthesis and biological importance of pyrazole derivatives.[1]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link].[13]

  • IgMin Publications Inc. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from a PDF document discussing the synthesis and characterization of pyrazole compounds.[14]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link].[11]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link].[15]

  • Al-Mustaqbal University College. (2021). experiment (1) determination of melting points. Retrieved from a document outlining the purpose and theory of melting point determination.[10]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link].[12]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link].[2]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Retrieved from [Link].[9]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from a source describing the synthesis of pyrazole-4-carboxaldehyde derivatives.[3]

  • ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link].[16]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from the product page noting the lack of collected analytical data.

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link].[5]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link].[4]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from a product specification page.[6]

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Safety Data Sheet (SDS) for 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to deliver field-proven insights and a self-validating system of laboratory practices. The information herein is synthesized from available data on analogous chemical structures and established best practices in chemical synthesis.

Acknowledging the "As-Is" Nature of Specialized Research Chemicals

It is crucial to note that this compound is often supplied to early discovery researchers as a unique chemical entity. A prominent supplier, Sigma-Aldrich, explicitly states that they do not collect analytical data for this product and it is sold "as-is". This places the onus on the buyer to confirm the product's identity and purity. All sales are often final, and the product is provided without warranties of merchantability or fitness for a particular purpose. This underscores the importance of the receiving laboratory conducting its own analytical verification, such as NMR or mass spectrometry, before proceeding with any experimental work.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

  • Skin Irritation: Causes skin irritation (H315)[1][2].

  • Serious Eye Irritation: Causes serious eye irritation (H319)[1].

  • Respiratory Irritation: May cause respiratory irritation (H335)[1][2].

These hazards are typical for reactive carbonyl compounds and heterocyclic structures. The aldehyde functional group can react with biological nucleophiles, leading to irritation, while the solid, potentially dusty nature of the compound necessitates precautions against inhalation.

Table 1: Inferred Hazard Profile for this compound

Hazard StatementGHS ClassificationRationale and Key Considerations
H315Skin Irritant, Category 2Based on data for analogous pyrazole aldehydes[1][2]. Prolonged or repeated contact should be avoided.
H319Eye Irritant, Category 2ADirect contact with eyes can cause significant irritation[1].
H335Specific Target Organ Toxicity (Single Exposure), Category 3Inhalation of dust may irritate the respiratory tract[1][2].

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls. For a compound with the inferred hazards of this compound, a multi-layered approach is essential.

Primary Engineering Controls

All manipulations of solid this compound should be conducted in a certified chemical fume hood to mitigate the risk of inhalation[1]. The fume hood provides a contained workspace and ensures that any dust or vapors are exhausted safely. For procedures with a high likelihood of generating dust, such as weighing or transferring the solid, additional local exhaust ventilation may be necessary.

Personal Protective Equipment (PPE) as the Last Line of Defense

The appropriate selection and use of PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required[3][4]. A face shield should be worn in addition to goggles when there is a splash hazard.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure[3][4]. Given the nature of the compound, nitrile gloves are a suitable choice. It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure[3][4].

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3][4].

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory lab_coat Wear Lab Coat start->lab_coat goggles Don Chemical Safety Goggles fume_hood Work in Chemical Fume Hood goggles->fume_hood gloves Wear Nitrile Gloves gloves->goggles lab_coat->gloves end Exit Laboratory fume_hood->end

Caption: Mandatory PPE and engineering control workflow for handling this compound.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling and Storage

Prudent handling and storage practices are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Storage: Store in a well-ventilated place and keep the container tightly closed[1][3]. The compound should be stored locked up[1][3]. Based on information for similar compounds, storage in a dry, cool environment is recommended[3]. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents[3].

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray[1][3]. Wash hands and any exposed skin thoroughly after handling[1][3]. Use only outdoors or in a well-ventilated area[1][3].

Spill Response and Disposal

In the event of a spill, trained personnel should handle the cleanup.

  • Spill Response: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal[3]. Avoid generating dust. Ensure adequate ventilation.

  • Disposal: Dispose of contents and container to an approved waste disposal plant[3][5]. Do not let the product enter drains or waterways[1].

Spill_Response cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Avoid Dust Generation) ppe->contain collect Collect Material into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Sources

An In-depth Technical Guide to p-Tolyl Pyrazole Aldehyde Derivatives: Synthesis, Characterization, and Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4][5] Its derivatives are known to exhibit a wide array of pharmacological activities, making them privileged scaffolds in drug discovery.[1][5][6][7] Among the vast landscape of pyrazole-based compounds, those incorporating a p-tolyl moiety and an aldehyde functional group have garnered significant attention. This technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning biological applications of p-tolyl pyrazole aldehyde derivatives, offering valuable insights for researchers and professionals in the field.

The strategic incorporation of a p-tolyl group can significantly influence the lipophilicity and steric profile of the pyrazole scaffold, potentially enhancing its interaction with biological targets. The aldehyde functionality, on the other hand, serves as a versatile synthetic handle for further molecular elaboration and can also participate in crucial interactions with biological macromolecules. This unique combination of structural features has propelled the exploration of p-tolyl pyrazole aldehyde derivatives across various therapeutic areas.

Synthesis of p-Tolyl Pyrazole Aldehyde Derivatives

The construction of the p-tolyl pyrazole aldehyde core can be achieved through several synthetic strategies. The Vilsmeier-Haack reaction is a prominent and widely employed method for the direct formylation of activated aromatic and heteroaromatic compounds.[7][8][9][10] This reaction typically involves the use of a formylating agent, such as a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to introduce an aldehyde group onto the pyrazole ring.

Another key synthetic approach involves the cyclocondensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent.[7][10] This classical method for pyrazole synthesis offers a high degree of flexibility in introducing the desired substituents, including the p-tolyl group, onto the pyrazole core. Subsequent functional group transformations can then be employed to install the aldehyde moiety.

Furthermore, multi-component reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of complex heterocyclic systems, including pyrazole derivatives.[11] These reactions allow for the construction of the target molecules in a single step from three or more starting materials, often with high yields and operational simplicity.

Experimental Protocol: Vilsmeier-Haack Formylation of a p-Tolyl Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a p-tolyl pyrazole aldehyde derivative via the Vilsmeier-Haack reaction.

Materials:

  • Substituted p-tolyl pyrazole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Sodium bicarbonate (NaHCO3) solution

  • Appropriate solvent for recrystallization (e.g., ethanol, DMF)

Procedure:

  • Dissolve the substituted p-tolyl pyrazole (1 equivalent) in DMF.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (2-3 equivalents) to the cooled solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a specified duration (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent to obtain the purified p-tolyl pyrazole aldehyde derivative.[8]

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow start Start dissolve Dissolve p-tolyl pyrazole in DMF start->dissolve cool Cool in ice bath dissolve->cool add_reagents Add POCl3 slowly cool->add_reagents stir Stir at room temperature add_reagents->stir pour Pour onto crushed ice stir->pour neutralize Neutralize with NaHCO3 pour->neutralize filter Filter and wash the solid neutralize->filter recrystallize Recrystallize filter->recrystallize end End recrystallize->end

Caption: A flowchart illustrating the key steps in the Vilsmeier-Haack formylation for synthesizing p-tolyl pyrazole aldehyde derivatives.

Characterization of p-Tolyl Pyrazole Aldehyde Derivatives

The structural elucidation and confirmation of the synthesized p-tolyl pyrazole aldehyde derivatives are crucial for ensuring their purity and identity. A combination of spectroscopic techniques is typically employed for this purpose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the aldehyde carbonyl (C=O) stretching vibration are typically observed in the region of 1680-1715 cm⁻¹. Other important peaks include those for C=N stretching of the pyrazole ring and C-H stretching of the aromatic and methyl groups.[11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet in the downfield region (δ 9-10 ppm). Signals corresponding to the aromatic protons of the p-tolyl group and the pyrazole ring, as well as the methyl protons of the tolyl group, are also observed at their characteristic chemical shifts.[2][11][12][13][14] The ¹³C NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon around 185-200 ppm, in addition to signals for the aromatic and pyrazole ring carbons.[11][12][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure.[2][12][13]

Biological Activities of p-Tolyl Pyrazole Aldehyde Derivatives

The unique structural features of p-tolyl pyrazole aldehyde derivatives have translated into a diverse range of promising biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of p-tolyl pyrazole derivatives against various cancer cell lines.[6][15][16][17] For instance, some derivatives have shown significant cytotoxic activity against human liver, breast, and colon carcinoma cell lines.[15] The mechanism of action often involves the induction of apoptosis, a programmed cell death pathway, and cell cycle arrest.[15] Molecular docking studies have suggested that these compounds can bind to and inhibit the activity of key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase.[16]

Table 1: Anticancer Activity of Selected p-Tolyl Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4j Huh7 (Liver)1.6[15]
MCF7 (Breast)3.3[15]
HCT116 (Colon)1.1[15]
Thiazolyl-pyrazoline derivative MCF-7 (Breast)0.07[16]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone MCF-7 (Breast)1.31[6]
WM266.5 (Melanoma)0.45[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. p-Tolyl pyrazole aldehyde derivatives have demonstrated promising antibacterial and antifungal activities.[8][11][12][18] Certain derivatives have exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][11][12] The minimum inhibitory concentration (MIC) values of some of these compounds have been found to be comparable or even lower than those of standard antimicrobial drugs.[12]

Diagram: General Structure of Antimicrobial p-Tolyl Pyrazole Derivatives

Caption: A generalized chemical structure highlighting the key components of antimicrobial p-tolyl pyrazole aldehyde derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases.[3][19] Pyrazole derivatives, including those with a p-tolyl substituent, have been investigated for their anti-inflammatory properties.[1][3][19][20][21] Some of these compounds have shown the ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).[1] The anti-inflammatory effects of these derivatives have been demonstrated in various in vivo models, such as the carrageenan-induced paw edema assay.[19][20]

Conclusion and Future Perspectives

p-Tolyl pyrazole aldehyde derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. The synthetic methodologies for their preparation are well-established, allowing for the generation of diverse chemical libraries. The aldehyde functionality provides a convenient point for further structural modifications, enabling the exploration of structure-activity relationships and the optimization of biological activity.

The demonstrated anticancer, antimicrobial, and anti-inflammatory properties of these derivatives underscore their therapeutic potential. Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the p-tolyl pyrazole aldehyde scaffold to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Comprehensive evaluation of promising lead compounds in relevant animal models to assess their therapeutic efficacy and safety profiles.

The continued exploration of p-tolyl pyrazole aldehyde derivatives holds great promise for the discovery of novel and effective therapeutic agents to address a range of unmet medical needs.

References

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (URL: )
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL: )
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds. (URL: [Link])

  • Pyrazoles as anticancer agents: Recent advances. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

  • Current status of pyrazole and its biological activities. (URL: )
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])

  • Pyrazoline derivatives as an anticancer activity. (URL: [Link])

  • (PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. (URL: [Link])

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (URL: )
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: [Link])

  • Synthesis, anti-inflammatory and antioxidant activities of some new pyrazole derivatives. (URL: [Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4- carboxylate. (URL: [Link])

  • Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. (URL: [Link])

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

  • Recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (URL: [Link])

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (URL: [Link])

  • A comprehensive review on different approaches for synthesis of pyrazole and its analogues with their diverse pharmacological applications. (URL: [Link])

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (URL: [Link])

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Vilsmeier-Haack Formylation for the Synthesis of Pyrazole Carbaldehydes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carbaldehydes in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[2][3] Among the vast array of functionalized pyrazoles, pyrazole carbaldehydes, particularly pyrazole-4-carbaldehydes, stand out as exceptionally versatile synthetic intermediates.[2][4] The aldehyde functionality serves as a crucial handle for further molecular elaboration, enabling the construction of complex heterocyclic systems and the introduction of diverse pharmacophores. This strategic importance has fueled the development of efficient and reliable methods for their synthesis, with the Vilsmeier-Haack reaction emerging as a paramount tool for this purpose.[5][6][7]

This technical guide provides an in-depth exploration of the Vilsmeier-Haack formylation for the synthesis of pyrazole carbaldehydes. Authored from the perspective of a senior application scientist, this document moves beyond a mere recitation of protocols to offer a nuanced understanding of the reaction's mechanistic underpinnings, practical considerations for experimental design, and the impact of substrate electronics on reaction outcomes. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrazole-based compounds.

The Vilsmeier-Haack Reaction: Mechanism and Application to Pyrazoles

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, a halomethyleniminium salt, which is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide such as phosphorus oxychloride (POCl₃).[7][8]

Formation of the Vilsmeier Reagent

The initial step of the reaction is the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent, the chloroiminium ion. This species is the key electrophile that drives the formylation process.

Diagram: Formation of the Vilsmeier Reagent

Vilsmeier_Reagent_Formation DMF DMF Intermediate Intermediate DMF->Intermediate + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - PO₂Cl₂⁻

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich heteroaromatic system, making it an excellent substrate for electrophilic aromatic substitution. The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible site, leading to a high degree of regioselectivity in the Vilsmeier-Haack formylation.[9]

The mechanism proceeds via the electrophilic attack of the Vilsmeier reagent on the C4 position of the pyrazole ring to form a sigma complex. Subsequent deprotonation re-aromatizes the ring, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to afford the final pyrazole-4-carbaldehyde.

Diagram: Vilsmeier-Haack Formylation of a Pyrazole

Vilsmeier_Formylation_Mechanism Pyrazole Pyrazole Sigma_Complex Sigma Complex Pyrazole->Sigma_Complex + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Product Pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O (work-up) Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add Pyrazole Substrate A->B C 3. Heat Reaction Mixture (Monitor by TLC) B->C D 4. Quench with Ice Water C->D E 5. Neutralize and Extract D->E F 6. Dry and Concentrate E->F G 7. Purify by Chromatography F->G

Sources

Methodological & Application

Application Note: Synthesis and Characterization of Novel Schiff Bases Derived from 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry due to their relative ease of preparation and remarkable versatility.[1] Their applications are vast, spanning catalysis, material science, and, most notably, medicinal chemistry.[1][2] The imine bond is not merely a structural linker but an active pharmacophore, contributing to a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

The pyrazole nucleus is a "privileged scaffold" in drug discovery. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key structural motif in numerous commercially available drugs, such as the anti-inflammatory agent Celecoxib.[6] The fusion of a pyrazole core with a Schiff base creates hybrid molecules that often exhibit synergistic or enhanced pharmacological activities.[5][7][8] These compounds are of significant interest for developing new therapeutic agents that can potentially target multiple biological pathways, for instance, acting as dual inhibitors of enzymes like DHFR and DNA gyrase.[9]

This application note provides a comprehensive guide to the synthesis of the crucial precursor, 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde , and its subsequent use in the synthesis of novel Schiff bases. We will delve into the mechanistic rationale behind the synthetic steps, provide detailed experimental protocols, and outline the essential characterization techniques required to validate the products.

Synthesis of the Core Precursor: this compound

The most efficient and widely adopted method for introducing a formyl group at the C4 position of an N-substituted pyrazole is the Vilsmeier-Haack reaction .[10][11][12] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic systems.[12][13]

The causality behind this choice is twofold:

  • Reactivity: The pyrazole ring is an electron-rich π-excessive system, making it susceptible to electrophilic substitution, primarily at the C4 position.[10]

  • Efficiency: The Vilsmeier-Haack reaction is a robust and high-yielding method for this specific transformation, providing direct access to the required pyrazole-4-carbaldehyde.[6][14]

The synthesis begins with the formation of a hydrazone from p-tolylhydrazine and a suitable ketone, which then undergoes cyclization and formylation in one pot under Vilsmeier-Haack conditions.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction p_tolylhydrazine p-Tolylhydrazine hydrazone Acetone p-tolylhydrazone p_tolylhydrazine->hydrazone Condensation acetone Acetone acetone->hydrazone product 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde hydrazone->product Cyclization & Formylation vilsmeier Vilsmeier Reagent (DMF/POCl₃) vilsmeier->product

Caption: Workflow for the synthesis of the pyrazole aldehyde precursor.

Protocol 1: Synthesis of this compound
  • Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the electrophilic iminium salt.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of the appropriate hydrazone (e.g., acetone p-tolylhydrazone, 1 eq.) in DMF dropwise.

  • Heating: After the addition is complete, slowly raise the temperature and heat the reaction mixture at 60-70 °C for 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This step is crucial for the precipitation of the product.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure carbaldehyde.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O[15]
Molecular Weight 200.24 g/mol [15]
Appearance Solid[15]
SMILES String O=C([H])C1=CN(C2=CC=C(C)C=C2)N=C1C[15]
InChI Key JFANPGNRHKUSOC-UHFFFAOYSA-N[15]

Table 1: Physicochemical Properties of the Aldehyde Precursor.

Synthesis of Pyrazole Schiff Bases

The core of this application note is the condensation reaction between the synthesized pyrazole aldehyde and various primary amines to form the target Schiff bases. This reaction is a nucleophilic addition-elimination process.

General Reaction Mechanism

The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step, which is the rate-determining step, eliminates a water molecule to form the stable imine bond.[16]

G cluster_0 Reaction Environment aldehyde Pyrazole Aldehyde (R-CHO) reflux Solvent + Reflux (e.g., Ethanol) aldehyde->reflux amine Primary Amine (R'-NH₂) amine->reflux catalyst Acid Catalyst (e.g., Acetic Acid) product Schiff Base (R-CH=N-R') reflux->product water Water (H₂O) (Removed to drive equilibrium) product->water Formation of

Caption: General workflow for the synthesis of Schiff bases.

Protocol 2: General Synthesis of a Pyrazole Schiff Base

This protocol describes a conventional method. For optimization, parameters like solvent and catalyst can be varied.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or toluene (15-20 mL).[17][18][19]

  • Addition of Amine: To this solution, add an equimolar amount (1.0 eq.) of the desired primary aromatic or aliphatic amine.

  • Catalysis: Add 2-3 drops of a catalyst, typically glacial acetic acid, to the mixture.[18] The acid facilitates the reaction by protonating the aldehyde, making it more susceptible to nucleophilic attack.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2-8 hours. The reaction progress should be monitored by TLC. The removal of the water formed during the reaction drives the equilibrium towards the product side.[16] When using toluene, a Dean-Stark apparatus can be employed for azeotropic water removal.[17]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often crystallizes out directly from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, chloroform, or DMF).

Amine Reactant (Example)SolventCatalystTime (h)Yield (%)
AnilineEthanolAcetic Acid4>90
4-ChloroanilineEthanolAcetic Acid5>85
2-AminophenolMethanolNone6>80
4-AminoantipyrineTolueneAcetic Acid8>88

Table 2: Representative Reaction Conditions and Expected Yields for Schiff Base Synthesis.

Structural Characterization

Unambiguous characterization of the synthesized Schiff bases is critical. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final products.

  • ¹H NMR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a singlet signal in the δ 8.5–10.0 ppm region, corresponding to the azomethine proton (-CH=N-).[20][3] Other expected signals include those for the pyrazole ring proton, aromatic protons from the tolyl and amine moieties, and methyl group protons.[20][8]

  • ¹³C NMR Spectroscopy: The formation of the imine bond is confirmed by a signal for the azomethine carbon (-C=N-) typically appearing in the δ 158–165 ppm range.[21] Signals for the aromatic and pyrazole carbons will also be present.[20]

  • FT-IR Spectroscopy: The IR spectrum provides key functional group information. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) is indicative of reaction completion. The appearance of a strong absorption band in the 1600–1640 cm⁻¹ region confirms the presence of the C=N (azomethine) bond.[1][21]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[22]

Spectroscopic TechniqueKey Feature / Signal RangeRationale
¹H NMR Singlet, δ 8.5-10.0 ppmConfirms the presence of the azomethine (-CH=N-) proton.[20][21]
¹³C NMR Signal, δ 158-165 ppmConfirms the presence of the azomethine (-C=N-) carbon.[20][21]
FT-IR Strong band, 1600-1640 cm⁻¹Characteristic stretching vibration of the imine (C=N) bond.[1]
Mass Spec M⁺ or [M+H]⁺ peakCorresponds to the molecular weight of the product.[22]

Table 3: Summary of Key Spectroscopic Data for Characterization.

Applications and Future Scope

Schiff bases derived from pyrazole aldehydes are not merely synthetic curiosities; they are potent bioactive molecules. Research has shown that these compounds possess a wide range of pharmacological activities, making them attractive candidates for drug development.[20]

  • Antimicrobial and Antifungal Agents: The pyrazole and imine moieties are known to inhibit the growth of various bacterial and fungal strains.[23][24]

  • Anticancer Activity: Many pyrazole-based Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancer cells.[20][3]

  • Enzyme Inhibition: These compounds have been investigated as inhibitors for enzymes implicated in diseases like diabetes (α-amylase, α-glucosidase) and Alzheimer's disease (acetylcholinesterase).[3]

  • Coordination Chemistry: The nitrogen atom of the imine group and the nitrogen atoms of the pyrazole ring make these compounds excellent chelating ligands for forming stable complexes with various metal ions.[7][25] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[8]

The protocols and data presented in this note provide a solid foundation for researchers to synthesize and characterize novel Schiff bases from this compound, paving the way for the exploration of their therapeutic potential.

References

  • Al-Ostoot, F.H., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals. Available at: [Link]

  • TCR. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]

  • Polshettiwar, S.A., et al. (n.d.). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Mass spectra of the Schiff base. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

  • Various Authors. (2016). Suitable solvent for Schiff base reaction? ResearchGate. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Popov, A.V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • SSRN. (n.d.). "Schiff Base Innovations Using Water as a Solvent: Green Chemistry Approaches for Sustainable Chemical Processes". SSRN. Available at: [Link]

  • Eldehna, W.M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. Available at: [Link]

  • PMC. (n.d.). Synthesis and Spectroscopic Studies of New Schiff Bases. PMC. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Jetir.Org. (n.d.). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Jetir.Org. Available at: [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. Available at: [Link]

  • Sharma, A., & Shah, M. (n.d.). SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar. Available at: [Link]

  • ACS Publications. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Two new schiff bases based on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Syntheses, crystal structures and properties. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids for Cu(II) removal and antibacterial inhibition. ResearchGate. Available at: [Link]

  • DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Available at: [Link]

  • PMC. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]

  • MDPI. (n.d.). Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. MDPI. Available at: [Link]

  • International Journal of Chemical Studies. (n.d.). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

  • IJRAR. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR. Available at: [Link]

  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]

  • ResearchGate. (n.d.). The pharmacological activities of Schiff bases 1–4, the pyrazole... ResearchGate. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubMed. (2018). Pyrazole Schiff Base Hybrids as Anti-Malarial Agents: Synthesis, In Vitro Screening and Computational Study. PubMed. Available at: [Link]

Sources

Knoevenagel condensation reactions with 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Knoevenagel Condensation of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Strategic Significance

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity). The specific substrate, This compound , is a critical intermediate. Its aldehyde functionality at the C4 position is electronically tuned by the electron-rich pyrazole ring and the lipophilic p-tolyl group, making it an ideal electrophile for Knoevenagel condensation .

This guide provides three validated protocols for condensing this aldehyde with active methylene compounds (e.g., malononitrile). These methods range from classical organic synthesis to modern "green" aqueous catalysis, ensuring versatility for both academic exploration and industrial scale-up.

Mechanistic Insight: The Electronic Landscape

To optimize the reaction, one must understand the electronic push-pull system. The p-tolyl group at N1 donates electron density (inductive effect), while the pyrazole ring itself is


-excessive. This makes the C4-aldehyde less electrophilic than a standard benzaldehyde. Consequently, the choice of catalyst and solvent is critical to drive the equilibrium forward.[1]

The Reaction Pathway:

  • Deprotonation: The base removes a proton from the active methylene (e.g., malononitrile), generating a carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the pyrazole aldehyde.

  • Elimination: Dehydration occurs (often spontaneous or base-assisted), yielding the

    
    -unsaturated product.
    

KnoevenagelMechanism Base Catalyst (Base) ActiveMethylene Active Methylene (Malononitrile) Base->ActiveMethylene Deprotonation Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Aldehyde 3-Methyl-1-p-tolyl- pyrazole-4-carbaldehyde Carbanion->Aldehyde Nucleophilic Attack Alcohol Aldol-type Intermediate Aldehyde->Alcohol Product Benzylidene Product Alcohol->Product Dehydration (-H2O) Water H2O (Byproduct) Alcohol->Water

Figure 1: Mechanistic flow of the Knoevenagel condensation specific to pyrazole aldehydes.

Experimental Protocols

Method A: The "Green" Aqueous Protocol (Recommended)

Best for: High purity, simple workup, environmental compliance.

This method utilizes ammonium carbonate in an aqueous medium.[2] It is "self-validating" because the product is typically insoluble in the water/ethanol mix, precipitating out to drive the equilibrium (Le Chatelier's principle).

Reagents:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)[2]

  • Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ) (20 mol%)[2]
  • Solvent: Water:Ethanol (1:1 v/v, 10 mL)[2]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve the aldehyde and malononitrile in the Water:Ethanol mixture.

  • Catalysis: Add solid ammonium carbonate (approx. 20 mg).

  • Reaction: Stir vigorously at room temperature (or mild reflux at 50°C for faster rates).

    • Checkpoint: The solution will turn turbid within 5-10 minutes as the product precipitates.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (higher R

    
    ) should disappear.
    
  • Workup: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with 5 mL of cold water, then 5 mL of cold ethanol. Recrystallize from hot ethanol if necessary.

Method B: Classical Piperidine-Mediated Synthesis

Best for: Difficult substrates or when anhydrous conditions are required.

Reagents:

  • Aldehyde (1.0 mmol)[3]

  • Active Methylene (1.1 mmol)

  • Piperidine (3-4 drops)

  • Solvent: Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde in ethanol in a reaction vial.

  • Addition: Add the active methylene compound, followed by piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 1–3 hours.

  • Crystallization: Cool the mixture to room temperature, then place in an ice bath. The product should crystallize as colored needles (often yellow/pale orange).

  • Isolation: Filter and wash with cold ethanol.

Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation.

Parameters:

  • Power: 150-200 W

  • Temperature: 80°C

  • Time: 2–10 minutes

  • Solvent: Ethanol (minimal volume, ~2 mL) or solvent-free (neat).

Procedure:

  • Mix aldehyde (1 mmol), malononitrile (1 mmol), and 2 drops of piperidine in a microwave-safe vial.

  • Irradiate for 2 minutes.

  • Cool and check TLC. If incomplete, irradiate in 30-second bursts.

  • Add 5 mL cold ethanol to precipitate the product.

Data Analysis & Troubleshooting

Comparative Performance of Methods:

ParameterMethod A (Green)Method B (Classical)Method C (Microwave)
Reaction Time 30–60 min2–4 hours2–10 min
Yield 85–92%75–85%88–95%
Purity (Crude) High (>95%)Moderate (requires washing)High
Eco-Impact Low (Water solvent)Moderate (Organic solvent)Low (Energy efficient)

Troubleshooting Guide:

  • Issue: No Precipitate Forms.

    • Cause: Product might be too soluble in ethanol.

    • Fix: Add water dropwise to the reaction mixture until turbidity persists, then cool on ice.

  • Issue: Oiling Out.

    • Cause: Impurities or low melting point.

    • Fix: Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, re-dissolve in hot ethanol and cool very slowly.

  • Issue: Low Yield.

    • Cause: Reversible reaction (water accumulation).

    • Fix: Ensure dry solvents (Method B) or use the precipitation method (Method A) which removes product from equilibrium.

Downstream Applications: Pyranopyrazoles

The product of this Knoevenagel condensation is a versatile Michael acceptor. It is frequently used in One-Pot Multicomponent Reactions to synthesize fused heterocycles like pyranopyrazoles, which are potent antimicrobial agents.

Workflow for Library Synthesis:

Workflow Start Start: 3-Methyl-1-p-tolyl- pyrazole-4-carbaldehyde Condensation Knoevenagel Condensation (Protocol A/B/C) Start->Condensation Intermediate Intermediate: Arylidene Malononitrile Condensation->Intermediate Cyclization Cyclization with Nucleophile (e.g., Hydrazine) Intermediate->Cyclization + Michael Donor FinalProduct Final Scaffold: Pyranopyrazole / Pyrazolopyridine Cyclization->FinalProduct

Figure 2: Synthetic workflow from aldehyde precursor to complex fused heterocycles.

References

  • Sonar, J. P., et al. (2017).[2] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media." European Chemical Bulletin, 6(2), 69-72.[2] Link

  • Thermo Fisher Scientific. "Knoevenagel Condensation Reaction Overview." Thermo Fisher Scientific Learning Center. Link

  • Nezhad, M. S., et al. (2022). "Poly(aniline-co-melamine)@MnFe2O4 nanocatalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives." Frontiers in Chemistry. Link

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanisms and Recent Literature." Link

  • Bhat, M., et al. (2013). "Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach."[4] RSC Advances. Link

Sources

Application Note & Protocol: Synthesis of Bioactive Pyrazole-Based Chalcones from 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of pyrazole-based chalcones, a class of compounds with significant pharmacological interest, starting from 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde. The core of this synthesis is the Claisen-Schmidt condensation, a robust and versatile reaction for the formation of α,β-unsaturated ketones. This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of these target compounds. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind experimental choices. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the final products. All key claims and methodologies are supported by authoritative references, and visual aids in the form of diagrams and tables are provided for enhanced clarity and data interpretation.

Introduction: The Significance of Pyrazole-Based Chalcones

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1] Chalcones, characterized by an α,β-unsaturated ketone system, are also a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The strategic hybridization of these two pharmacophores into a single molecular entity, the pyrazole-based chalcone, has garnered considerable attention as a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[5][6]

This application note provides a detailed protocol for the synthesis of pyrazole-based chalcones through the base-catalyzed Claisen-Schmidt condensation of this compound with various substituted acetophenones.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for the formation of α,β-unsaturated ketones.[7][8] The reaction proceeds via a base-catalyzed aldol condensation between an aldehyde (in this case, this compound) and a ketone (a substituted acetophenone). The base, typically sodium hydroxide or potassium hydroxide, plays a crucial role in deprotonating the α-carbon of the ketone to generate a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.

Claisen_Schmidt_Mechanism Ketone Substituted Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Aldol_Adduct Aldol Addition Product Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde (Electrophile) Aldehyde->Aldol_Adduct Water H₂O Aldol_Adduct->Water Chalcone Pyrazole-Based Chalcone Aldol_Adduct->Chalcone Dehydration

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of pyrazole-based chalcones.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
Substituted AcetophenonesReagent GradeVarious
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%Various
Ethanol (95%)Reagent GradeVarious
Ethyl AcetateHPLC GradeVarious
HexaneHPLC GradeVarious
Silica Gel (60-120 mesh)For column chromatographyVarious
Synthesis of Pyrazole-Based Chalcones (General Procedure)

The following protocol is a general method adaptable for the reaction of this compound with various substituted acetophenones.

Experimental_Workflow Start Start Dissolve Dissolve 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde and substituted acetophenone in Ethanol Start->Dissolve Add_Base Add aqueous NaOH solution dropwise at 5-10°C Dissolve->Add_Base Stir Stir at room temperature for 2-4 hours Add_Base->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Quench Pour reaction mixture into ice-cold water and acidify with dilute HCl Monitor->Quench Filter Filter the precipitate, wash with cold water, and air dry Quench->Filter Purify Purify the crude product by recrystallization or column chromatography Filter->Purify Characterize Characterize the purified chalcone (TLC, MP, IR, NMR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of pyrazole-based chalcones.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted acetophenone (1.0 mmol) in 20 mL of 95% ethanol.[2][9]

  • Catalyst Addition: Cool the flask in an ice bath to 5-10°C. While stirring, add a 60% aqueous solution of sodium hydroxide (10 mL) dropwise to the reaction mixture.[2][9] The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v).[1][10] The disappearance of the starting materials and the appearance of a new, often UV-active, spot indicates the formation of the chalcone.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 100 g). Acidify the mixture with dilute hydrochloric acid until it is neutral to litmus paper.[2][9] This step neutralizes the excess base and precipitates the crude chalcone.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water to remove any inorganic impurities, and allow it to air dry.[1][2]

Purification

The crude chalcone can be purified by either recrystallization or column chromatography. The choice of method depends on the purity of the crude product and the nature of the impurities.

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol is often a good choice for chalcones.[11][12] The ideal solvent should dissolve the chalcone at high temperatures but not at room temperature.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.[12]

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent and pack it into a glass column.[10][13]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with a suitable solvent system, typically a gradient of hexane and ethyl acetate.[13]

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure chalcone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chalcone.

Characterization of Pyrazole-Based Chalcones

Thorough characterization is essential to confirm the structure and purity of the synthesized chalcones.

Analytical TechniqueExpected Observations
Thin Layer Chromatography (TLC) A single spot with a specific Rf value in a given eluent system, indicating the purity of the compound.
Melting Point (MP) A sharp and specific melting point range, which is a key indicator of purity.
FT-IR Spectroscopy Characteristic absorption bands: ~1650-1680 cm⁻¹ (C=O stretching of the α,β-unsaturated ketone), ~1580-1600 cm⁻¹ (C=C stretching of the alkene and aromatic rings), and ~3030-3100 cm⁻¹ (C-H stretching of aromatic and vinylic protons).[9][14]
¹H NMR Spectroscopy The two vinylic protons of the chalcone moiety appear as doublets in the range of δ 6.8-7.9 ppm with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration. Aromatic protons will resonate in the range of δ 6.8-8.0 ppm. A singlet for the pyrazole proton is expected around δ 8.3 ppm.[1]
¹³C NMR Spectroscopy The carbonyl carbon of the chalcone will appear at δ ~185-195 ppm. The α and β carbons of the enone system will resonate at δ ~120-145 ppm. The pyrazole carbons will have characteristic shifts, with one appearing around δ ~103-109 ppm.[1]
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized chalcone, confirming its molecular formula.[1]

Applications in Drug Development

Pyrazole-based chalcones have emerged as a promising class of compounds in drug discovery. Their diverse biological activities include:

  • Antimicrobial and Antifungal Activity: Many pyrazole chalcone derivatives have shown potent activity against a range of bacteria and fungi.[3][5][15]

  • Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines, with some derivatives showing promising results.[6][16]

  • Anti-inflammatory Activity: The chalcone scaffold is known for its anti-inflammatory properties, and pyrazole-chalcone hybrids have been explored as potential anti-inflammatory agents.[1][4]

  • Antioxidant Activity: Several pyrazole-based chalcones have demonstrated significant antioxidant potential.[5][15]

The versatile synthetic route described in this application note allows for the facile generation of a library of pyrazole-based chalcones with diverse substitutions on the acetophenone ring, enabling structure-activity relationship (SAR) studies to optimize their biological activity for various therapeutic targets.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • An Improved Protocol for the Synthesis of Chalcones Containing Pyrazole with Potential Antimicrobial and Antioxidant Activity | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library. Retrieved February 12, 2026, from [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC. Retrieved February 12, 2026, from [Link]

  • Novel Pyrazole Based Chalcones Synthesis Spectral Characterization And Biological Evaluation. (n.d.). Journal of Applied Bioanalysis. Retrieved February 12, 2026, from [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). PMC. Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). JETIR.org. Retrieved February 12, 2026, from [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2025). IJIRT. Retrieved February 12, 2026, from [Link]

  • Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • SYNTHESIS, characterization and biocedal activities of pyrazole compounds derived from chalcone. (n.d.). JOCPR. Retrieved February 12, 2026, from [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • New Chalcone Derivatives with Pyrazole and Sulfonamide Pharmacophores as Carbonic Anhydrase Inhibitors. (n.d.). Bentham Science Publisher. Retrieved February 12, 2026, from [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis of series of chalcone and pyrazoline derivatives. (2017). The Pharma Innovation. Retrieved February 12, 2026, from [Link]

  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Retrieved February 12, 2026, from [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

Sources

Application Notes & Protocols: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Pyrazole derivatives have emerged as a privileged heterocyclic motif, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde as a key intermediate. We present detailed, field-tested protocols for the synthesis of this precursor via the Vilsmeier-Haack reaction, its subsequent derivatization into potent antimicrobial agents such as Schiff bases, and standardized methodologies for evaluating their biological efficacy.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[3] Its unique electronic properties and metabolic stability have made it a cornerstone in medicinal chemistry, featured in approved drugs like the anti-inflammatory Celecoxib and the antibiotic Cefoselis.[1][4] The aldehyde functionality at the 4-position of the pyrazole ring serves as a highly versatile synthetic handle, allowing for the facile introduction of diverse pharmacophores. This strategic derivatization is crucial for modulating the compound's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby fine-tuning its antimicrobial activity and spectrum.[5]

This guide focuses on this compound, a key building block for creating libraries of novel antimicrobial candidates. We will detail the synthetic pathway to this precursor and its conversion into therapeutically relevant derivatives.

Synthesis of the Precursor: this compound

The most efficient and widely adopted method for introducing a formyl group at the C4 position of an activated pyrazole system is the Vilsmeier-Haack reaction.[6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] The electrophilic chloroiminium ion formed attacks the electron-rich C4 position of the pyrazole precursor, leading to the desired carbaldehyde after hydrolysis.

The synthesis begins with the corresponding acetophenone hydrazone, which undergoes cyclization and formylation in a one-pot procedure.[8]

Logical Workflow for Precursor Synthesis

G cluster_reaction1 Hydrazone Formation cluster_reaction2 Vilsmeier-Haack Reaction cluster_product Final Product p_tolylhydrazine p-Tolylhydrazine hydrazone Acetophenone p-tolylhydrazone p_tolylhydrazine->hydrazone acetophenone 4'-Methylacetophenone acetophenone->hydrazone product 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde hydrazone->product vilsmeier POCl₃ / DMF (Vilsmeier Reagent) vilsmeier->product

Caption: Synthesis pathway for the pyrazole carbaldehyde precursor.

Protocol 2.1: Synthesis of this compound

Causality Note: This protocol utilizes the Vilsmeier-Haack reaction, a classic method for formylating electron-rich heterocycles. The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent, which is essential for the cyclization and formylation of the starting hydrazone.[8] Neutralization with a base is critical for quenching the reaction and precipitating the product.

Materials:

  • 4'-Methylacetophenone p-tolylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethanol for recrystallization

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (15 mL). Cool the flask in an ice-salt bath to 0 °C.

  • Vilsmeier Reagent Formation: Add POCl₃ (7.5 mL) dropwise to the cooled DMF via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 1 hour at 0 °C.

  • Addition of Hydrazone: To this cooled Vilsmeier reagent, add a solution of 4'-methylacetophenone p-tolylhydrazone (0.01 mol) dissolved in anhydrous DMF (10 mL) dropwise over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture at 65-70 °C for 2-3 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of NaHCO₃ until effervescence ceases and the pH is approximately 7-8. A solid precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Synthesis of Antimicrobial Derivatives: Schiff Bases

The aldehyde group of the precursor is an ideal electrophile for condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity. The resulting C=N bond is often critical for biological activity.[5]

Protocol 3.1: General Procedure for Schiff Base Synthesis

Causality Note: This is an acid-catalyzed condensation reaction. A few drops of glacial acetic acid protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration step drives the reaction to completion.

Materials:

  • This compound (from Protocol 2.1)

  • Substituted primary amine or hydrazide (e.g., sulfanilamide, isoniazid)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolution: Dissolve an equimolar amount of this compound (1 mmol) and the selected primary amine/hydrazide (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 4-6 hours.[8] Monitor the reaction completion by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Purification: Wash the filtered solid with cold ethanol and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol, DMF) to yield the pure Schiff base derivative.

Protocol for Antimicrobial Susceptibility Testing

To evaluate the efficacy of the newly synthesized pyrazole derivatives, a standardized antimicrobial susceptibility test is required. The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Logical Workflow for MIC Determination

G A Prepare Stock Solution of Pyrazole Derivative B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C for 18-24h) D->E F Read Results: Observe Wells for Turbidity E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized pyrazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound and the standard antibiotic at a concentration of 1 mg/mL in DMSO.

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of the compound stock solution to the first well of a row.

    • Mix the contents of the first well thoroughly and transfer 100 µL to the second well.

    • Repeat this two-fold serial dilution process across the row to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Discard 100 µL from the last well.

  • Controls:

    • Positive Control: A row with a standard antibiotic.

    • Negative Control (Growth Control): A well containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

  • Inoculation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL upon addition of 10 µL of the inoculum.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

Data Presentation and Expected Outcomes

The results of the MIC assay should be tabulated for clear comparison. It is expected that structural modifications to the pyrazole precursor will significantly impact antimicrobial activity. For instance, the introduction of halogen or nitro groups on the pendant phenyl rings of Schiff base derivatives has been shown to enhance antibacterial activity.[12][9]

Table 1: Hypothetical MIC Values (µg/mL) of Pyrazole Derivatives

Compound IDR-Group on Schiff BaseS. aureus (Gram-positive)E. coli (Gram-negative)
Precursor -CHO>256>256
Derivative 1 -N=CH-(C₆H₄)-4-Cl3264
Derivative 2 -N=CH-(C₆H₄)-4-NO₂1632
Derivative 3 -N=CH-(C₆H₅)64128
Ciprofloxacin (Standard)10.5

Conclusion

This compound is a highly valuable and synthetically accessible precursor for the development of novel antimicrobial agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group allow for extensive structural diversification. The protocols detailed in these application notes provide a robust framework for synthesizing and evaluating new pyrazole-based compounds, contributing to the critical search for next-generation antibiotics.

References

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [URL: https://www.chemmethod.com/article_146821.html]
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  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/01/20695837.2021.11.2.3.pdf]
  • Moksha Publishing House. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [URL: https://www.journal.jpsr.mokshaph.com/index.php/jpsr/article/download/748/443]
  • ResearchGate. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [URL: https://www.researchgate.
  • Bentham Science. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [URL: https://www.benthambooks.com/library/ebooks/9789811442150/0007.php]
  • National Institutes of Health (NIH). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10001099/]
  • ResearchGate. A recent update: Antimicrobial agents containing pyrazole nucleus. [URL: https://www.researchgate.net/publication/329864756_A_recent_update_Antimicrobial_agents_containing_pyrazole_nucleus]
  • National Institutes of Health (NIH). Pyrazole: an emerging privileged scaffold in drug discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10648218/]
  • National Institutes of Health (NIH). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982859/]
  • International Journal of Research in Pharmacy and Science. Vilsmeier-Haack Transformations under Non Classical Conditions. [URL: https://www.ijrpsonline.com/HTML_Papers/Vols9Iss1/IJRPS_2019_01_13.html]
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [URL: https://www.researchgate.net/publication/265814578_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity]
  • MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [URL: https://www.mdpi.com/1420-3049/17/5/4962]
  • Journal of Physics: Conference Series. Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. [URL: https://iopscience.iop.org/article/10.1088/1742-6596/1879/3/032115/pdf]
  • Journal of Chemical and Pharmaceutical Research. Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. [URL: https://www.jocpr.com/articles/regioselective-formylation-and-chemoselective-oxidation-of-1-3-5triaryl-pyrazoline-synthesis-of-435diaryl1hpyrazol.pdf]
  • Trade Science Inc. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. [URL: http://www.tsijournals.
  • National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10480921/]
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  • National Institutes of Health (NIH). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630282/]
  • ResearchGate. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [URL: https://www.researchgate.
  • Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [URL: https://epubl.ktu.edu/object/elaba:4957884/4957884.pdf]
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Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using Pyrazole-4-Carbaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole-4-Carbaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among the myriad of scaffolds available to medicinal chemists, the pyrazole nucleus is a privileged structure, appearing in drugs such as the anti-inflammatory Celecoxib, the anti-obesity drug Rimonabant, and various anticancer agents.[1][2] The versatility and biological significance of pyrazoles stem from their unique electronic properties and their capacity for diverse functionalization.

A particularly powerful and versatile intermediate in the synthesis of complex pyrazole-based heterocycles is pyrazole-4-carbaldehyde . This molecule serves as a linchpin, a bifunctional building block where the pyrazole ring provides a stable, aromatic core with tunable properties, and the aldehyde group offers a reactive handle for a vast array of chemical transformations. The aldehyde's electrophilicity allows it to readily participate in condensations, multicomponent reactions, and cyclization cascades, enabling the efficient construction of fused and poly-functionalized heterocyclic systems.[3][4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of pyrazole-4-carbaldehyde intermediates. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and illustrate the logical flow of synthesis from starting materials to complex, biologically relevant molecules.

Section 1: Synthesis of the Key Intermediate: 1,3-Disubstituted Pyrazole-4-Carbaldehyde

The most common and efficient method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction .[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic ring.[3][7] In the context of pyrazole synthesis, the reaction often proceeds via the cyclization and double formylation of a hydrazone precursor.[6][8]

Mechanism Insight: The Vilsmeier-Haack Reaction

The reaction begins with the formation of the electrophilic Vilsmeier reagent, chloro(dimethylamino)methylium chloride, from POCl₃ and DMF. A hydrazone, formed from the condensation of a substituted acetophenone and a hydrazine, acts as the nucleophile. The Vilsmeier reagent attacks the enamine tautomer of the hydrazone, initiating a cascade of reactions involving cyclization, elimination, and a second formylation to yield the stable 1,3-disubstituted pyrazole-4-carbaldehyde. The use of anhydrous DMF is critical, as moisture will quench the Vilsmeier reagent and prevent the reaction from proceeding.[6]

Experimental Protocol 1: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde

This protocol describes a representative Vilsmeier-Haack synthesis of a common pyrazole-4-carbaldehyde intermediate.

Materials & Reagents:

  • Acetophenone

  • Phenylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Sodium acetate

  • Ice

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve acetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (50 mL).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Vilsmeier-Haack Cyclization & Formylation:

    • Caution: Perform this step in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (30 mL).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add POCl₃ (30 mmol) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

    • Add the previously synthesized hydrazone (10 mmol) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 40 °C.

    • After the addition, heat the reaction mixture to 60-70 °C and maintain for 4-5 hours.[5] Monitor completion by TLC.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

    • A solid precipitate of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde will form.

    • Filter the solid, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 8.20 (s, 1H, pyrazole-H5), 7.70-7.80 (m, 2H, Ar-H), 7.45-7.55 (m, 3H, Ar-H), 2.65 (s, 3H, -CH₃).

  • IR (KBr, cm⁻¹): ~1680 (C=O aldehyde), ~1595 (C=N), ~1500 (C=C).

Section 2: Building Complexity via Condensation Reactions

The aldehyde functionality of pyrazole-4-carbaldehydes is a gateway for constructing more complex heterocyclic systems. A fundamental and widely used transformation is the Knoevenagel condensation , which involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[9][10]

Application Insight: The Knoevenagel Condensation in Fused Ring Synthesis

This reaction is not merely a means of C=C bond formation; it is a critical step in the synthesis of fused bicyclic systems like pyrazolo[3,4-b]pyridines.[4][11] By condensing an amino-pyrazole carbaldehyde with an active methylene compound, a vinylogous intermediate is formed, which then undergoes an intramolecular cyclization and aromatization to yield the fused pyridine ring. This strategy is a cornerstone of combinatorial chemistry for generating libraries of bioactive molecules.[12]

Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Heterocycle Construction cluster_2 Part 3: Analysis Start Hydrazone Precursor VH Vilsmeier-Haack Reaction [Protocol 1] Start->VH P4C Pyrazole-4-carbaldehyde (P4C) VH->P4C Cond Knoevenagel Condensation [Protocol 2] P4C->Cond AMC Active Methylene Compound AMC->Cond Inter Vinylogous Intermediate Cond->Inter Cyclo Intramolecular Cyclization Inter->Cyclo Fused Fused Heterocycle (e.g., Pyrazolo[3,4-b]pyridine) Cyclo->Fused Char Characterization (NMR, MS, IR) Fused->Char

Caption: General workflow for synthesizing fused heterocycles from pyrazole-4-carbaldehyde.

Experimental Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol details the synthesis of a substituted pyrazolo[3,4-b]pyridine via a Friedländer-type condensation, which begins with a Knoevenagel reaction.

Materials & Reagents:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Can be synthesized from 5-amino-3-methyl-1-phenylpyrazole)

  • Malononitrile

  • Piperidine

  • Ethanol, absolute

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, suspend 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) in absolute ethanol (30 mL).

    • Add malononitrile (5 mmol) to the suspension.

    • Add a catalytic amount of piperidine (4-5 drops) to the mixture. Piperidine acts as a basic catalyst to deprotonate the active methylene compound, initiating the condensation.[9]

  • Reaction Execution:

    • Heat the reaction mixture to reflux with constant stirring.

    • The reaction typically proceeds to completion within 2-4 hours. Monitor the formation of the product by TLC. A new, more polar spot should appear and the starting material spots should diminish.

  • Work-up & Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • The solid product, 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove residual piperidine and unreacted starting materials.

    • Dry the product in a vacuum oven. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol or DMF/water if necessary.

Characterization Data:

  • Appearance: Yellow to orange crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.50 (s, 1H, pyridine-H4), 8.10 (br s, 2H, -NH₂), 7.90-8.00 (d, 2H, Ar-H), 7.50-7.60 (t, 2H, Ar-H), 7.30-7.40 (t, 1H, Ar-H), 2.60 (s, 3H, -CH₃).

  • IR (KBr, cm⁻¹): ~3400, 3300 (N-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1590 (C=N).

Section 3: Efficiency via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all reactants.[13][14] Pyrazole-4-carbaldehydes are excellent substrates for MCRs, enabling the rapid assembly of complex molecular architectures with high atom economy and operational simplicity.[15][16]

Application Insight: Hantzsch-type Synthesis of Pyrazolyl-Dihydropyridines

A classic example is the Hantzsch-type synthesis of dihydropyridines. By reacting pyrazole-4-carbaldehyde, an active methylene compound (e.g., ethyl acetoacetate), and an enamine or ammonia source, highly functionalized dihydropyridine rings fused or appended to the pyrazole core can be constructed in a single step. These scaffolds are of significant interest in medicinal chemistry.

MCR_Mechanism P4C Pyrazole-4- carbaldehyde Knoev Knoevenagel Adduct P4C->Knoev 1. Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Knoev Enamine Enamine Intermediate Ketoester->Enamine 2. Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Enamine Michael Michael Addition Knoev->Michael 3. Enamine->Michael Cyclo Cyclocondensation Michael->Cyclo 4. DHP Pyrazolyl-Dihydropyridine (Final Product) Cyclo->DHP 5. Dehydration

Caption: Simplified mechanism for a Hantzsch-type multicomponent reaction.

Comparative Data for Synthetic Routes

The following table summarizes typical outcomes for the synthetic strategies discussed, highlighting the advantages of each approach.

Synthetic StrategyKey TransformationTypical YieldComplexity of ProductKey Advantages
Vilsmeier-Haack Formylation/Cyclization60-85%[6]Low (Intermediate)Reliable, widely applicable for intermediate synthesis.
Knoevenagel/Friedländer Condensation/Cyclization70-90%[4]Medium (Fused Bicyclic)High-yielding, excellent for building fused pyridines.
Hantzsch MCR One-Pot Condensation65-80%[13]High (Poly-functionalized)High efficiency, atom economy, rapid complexity generation.

Conclusion and Future Outlook

Pyrazole-4-carbaldehyde is a demonstrably invaluable intermediate for the synthesis of diverse and complex heterocyclic compounds. Its robust synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group allow access to a vast chemical space. The protocols outlined herein for condensation and multicomponent reactions provide reliable and efficient pathways to novel fused heterocycles, which are of paramount importance to the fields of medicinal chemistry and materials science. As the demand for novel molecular architectures continues to grow, the strategic use of pivotal intermediates like pyrazole-4-carbaldehyde will remain a cornerstone of innovative synthetic design.

References

  • ResearchGate. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). Molbank. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Available at: [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2016). Medicinal Chemistry Research. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc. Available at: [Link]

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  • Some Pyrazole and pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation. (2014). Archiv der Pharmazie. Available at: [Link]

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  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). Scientific Reports. Available at: [Link]

  • One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. (2022). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Journal of Cellular Biochemistry. Available at: [Link]

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  • Semantic Scholar. (n.d.). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Available at: [Link]

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  • Kaunas University of Technology. (n.d.). V. Savickienė “Investigation of multicomponent reactions of 1-phenyl-1H-pyrazole-4-carbaldehydes” doctoral dissertation defence. Retrieved from [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2014). Bulgarian Chemical Communications. Available at: [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). Bioconjugate Chemistry. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). EPJ Web of Conferences. Available at: [Link]

  • Semantic Scholar. (n.d.). An efficient Knoevenagel condensation of aldehydes with active methylene compounds over novel, robust CeZrO4−δ catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Knoevenagel Condensation between C-glycoside and Active Methylene Compounds without Catalysts. Retrieved from [Link]

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Sources

Application Notes and Protocols: Functionalization of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the chemical functionalization of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block for drug discovery. We present detailed protocols for key transformations of the aldehyde moiety, including reductive amination, Knoevenagel condensation, Wittig olefination, and oxidation to the corresponding carboxylic acid. The rationale behind the selection of reagents and reaction conditions is discussed, emphasizing practical insights for medicinal chemists. Furthermore, we explore the significance of the pyrazole scaffold in modern drug design, particularly in the development of kinase inhibitors, and illustrate how these functionalization strategies enable the synthesis of diverse compound libraries for screening and lead optimization.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a foundational structure for ligands targeting a wide range of biological targets.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5]

Of particular note is the prominent role of pyrazoles in the development of protein kinase inhibitors (PKIs), a cornerstone of targeted cancer therapy.[1][6][7][8] The pyrazole core can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, and its substituents can be readily modified to enhance potency and selectivity.[1] Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole moiety, underscoring the scaffold's clinical significance.[7]

This compound is an exceptionally useful starting material. The aldehyde at the 4-position is a versatile chemical handle, allowing for a multitude of chemical transformations to introduce molecular diversity. The N-p-tolyl and C3-methyl groups provide a stable, drug-like core that can be further elaborated upon. This guide focuses on the practical methodologies to leverage this aldehyde for the synthesis of novel pyrazole derivatives.

Synthesis of the Starting Material

The parent compound, this compound, is typically synthesized via the Vilsmeier-Haack reaction.[9][10][11] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10][12]

Protocol 2.1: Vilsmeier-Haack Synthesis of this compound

This protocol describes the formylation of 3-methyl-1-p-tolyl-1H-pyrazole.

Materials:

  • 3-methyl-1-p-tolyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq.) in an ice bath to 0 °C.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the solid Vilsmeier reagent (a chloromethyliminium salt) will be observed.[12]

  • Substrate Addition: Dissolve 3-methyl-1-p-tolyl-1H-pyrazole (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Table 1: Representative Reaction Parameters

ParameterValue
Scale 10 mmol
Temperature 0 °C to Reflux
Reaction Time 2 - 4 hours
Typical Yield 70 - 85%
Appearance Off-white to pale yellow solid

Key Functionalization Strategies

The aldehyde group at the C4 position is the primary site for introducing chemical diversity. The following sections detail robust protocols for its transformation.

Workflow Overview

G cluster_reactions Functionalization Reactions cluster_products Product Scaffolds start 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) start->reductive_amination knoevenagel Knoevenagel Condensation (CH2(Z)2, base) start->knoevenagel wittig Wittig Reaction (Ph3P=CHR) start->wittig oxidation Oxidation ([O]) start->oxidation amine Secondary/Tertiary Amines reductive_amination->amine alkene_cn α,β-Unsaturated Nitriles/Esters knoevenagel->alkene_cn alkene Substituted Alkenes wittig->alkene acid Carboxylic Acid oxidation->acid

Caption: Key functionalization pathways for the pyrazole carbaldehyde.

Reductive Amination: Accessing Amine Libraries

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of library synthesis in drug discovery.[13] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could degrade sensitive substrates.[14]

Causality: We choose NaBH(OAc)₃ over other reducing agents like sodium borohydride (NaBH₄) because NaBH₄ can directly reduce the starting aldehyde. NaBH(OAc)₃ is sterically hindered and less nucleophilic, making it much slower to react with the aldehyde but fast to reduce the more electrophilic iminium ion formed in situ. This selectivity is key to achieving high yields.[14]

Protocol 3.1.1: One-Pot Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a solution of the pyrazole aldehyde (1.0 eq.) in DCE, add the desired amine (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq.) portion-wise to the solution. The reaction is often mildly exothermic. If the amine is a hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS. For less reactive amines or ketones, adding a catalytic amount of acetic acid can accelerate the reaction.[14]

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') in the presence of a weak base.[15][16] This reaction is highly efficient for creating α,β-unsaturated systems, which are valuable intermediates and pharmacophores.

Causality: A weak base, such as piperidine or ammonium carbonate, is used to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[15][16] The resulting carbanion acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration leads to the final product.

Protocol 3.2.1: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile (1.0 eq.)

  • Ammonium carbonate or Piperidine (catalytic amount)

  • Ethanol or Water/Ethanol mixture

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.[17]

  • Catalyst Addition: Add a catalytic amount of ammonium carbonate (e.g., 0.1 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The product often precipitates from the reaction mixture upon formation. Monitor by TLC.[17]

  • Isolation: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps without further purification.

G pyrazole_aldehyde Pyrazole Aldehyde intermediate Adduct Intermediate pyrazole_aldehyde->intermediate Nucleophilic Attack active_methylene Active Methylene (e.g., Malononitrile) active_methylene->intermediate + Base base Weak Base (e.g., Piperidine) base->active_methylene product α,β-Unsaturated Product intermediate->product - H2O water H2O product->water

Caption: Generalized Knoevenagel condensation workflow.

Wittig Reaction: Aldehyde to Alkene Conversion

The Wittig reaction transforms aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[18][19] This method is highly reliable for C=C bond formation. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (e.g., alkyl substituents) favor (Z)-alkenes.[18][20]

Protocol 3.3.1: Wittig Reaction with a Stabilized Ylide

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq.)

  • Toluene or THF, anhydrous

Procedure:

  • Reaction Setup: Dissolve the pyrazole aldehyde (1.0 eq.) in anhydrous toluene.

  • Ylide Addition: Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq.), to the solution. Since this ylide is stable, it can be handled in air.[21]

  • Reaction: Heat the reaction mixture to reflux (80-110 °C) and stir for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The major byproduct is triphenylphosphine oxide (Ph₃PO). The crude mixture can be purified by column chromatography on silica gel. Trituration with a non-polar solvent like diethyl ether or hexane can sometimes precipitate the Ph₃PO, simplifying purification.

Oxidation to Carboxylic Acid

The aldehyde can be easily oxidized to the corresponding carboxylic acid, which is a key intermediate for synthesizing amides, esters, and other derivatives. A variety of oxidizing agents can be used.

Table 2: Common Oxidizing Agents for Aldehydes

ReagentConditionsNotes
Potassium Permanganate (KMnO₄) Acetone/water, RTStrong, inexpensive. Can be hard to control.
Pinnick Oxidation (NaClO₂, NaH₂PO₄) t-BuOH/water, RTMild, highly selective for aldehydes. Tolerates many functional groups.
Jones Reagent (CrO₃, H₂SO₄) Acetone, 0 °C to RTStrong, acidic conditions. Not suitable for acid-sensitive substrates.
Protocol 3.4.1: Pinnick Oxidation

Causality: The Pinnick oxidation is chosen for its exceptional mildness and selectivity. The active oxidant, chlorous acid (HClO₂), is generated in situ and does not oxidize other sensitive functional groups, making it ideal for complex molecules in later-stage synthesis.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂) (1.5 eq.)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq.)

  • 2-Methyl-2-butene (as a chlorine scavenger) (2.0 eq.)

  • tert-Butanol (t-BuOH) and water

Procedure:

  • Reaction Setup: Dissolve the pyrazole aldehyde (1.0 eq.) in t-butanol. Add 2-methyl-2-butene (2.0 eq.).

  • Oxidant Addition: In a separate flask, dissolve NaClO₂ (1.5 eq.) and NaH₂PO₄ (1.5 eq.) in water.

  • Reaction: Add the aqueous oxidant solution to the aldehyde solution dropwise at room temperature. Stir vigorously for 2-6 hours. Monitor by TLC.

  • Work-up: Once complete, dilute the reaction with water and adjust the pH to ~3-4 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can be further purified by recrystallization or chromatography.

Application in Drug Discovery: Targeting Kinase Pathways

Derivatives of this pyrazole scaffold are excellent candidates for kinase inhibitors.[2][6] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.[7] Many kinase inhibitors bind to the ATP pocket, and the N-H of a pyrazole ring can act as a hydrogen bond donor, mimicking the adenine portion of ATP.

Caption: Hypothetical inhibition of a signaling pathway by a pyrazole derivative.

By using the functionalization methods described, a library of compounds can be generated. For example, reductive amination can be used to introduce various amine-containing side chains that can probe different sub-pockets of the kinase active site, potentially increasing potency and selectivity. The carboxylic acid can be coupled with various amines to generate an amide library, a common strategy in lead optimization.

Characterization

All synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[22][23][24][25] Key signals to identify for the starting material include the aldehyde proton (~9.8-10.1 ppm), the pyrazole C5-H (~8.0-8.5 ppm), and the two methyl singlets.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[22][23]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

Table 3: Representative Spectroscopic Data

Compound¹H NMR (δ, ppm)MS (m/z)
Starting Aldehyde 9.95 (s, 1H, -CHO), 8.15 (s, 1H, Pyrazole-H), 7.3-7.5 (m, 4H, Ar-H), 2.45 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Pyrazole-CH₃)[M+H]⁺ calc: 201.09; found: 201.1
Reductive Amination Product (with Benzylamine) 8.05 (s, 1H, Pyrazole-H), 7.2-7.6 (m, 9H, Ar-H), 4.10 (s, 2H, -CH₂-Ph), 2.42 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Pyrazole-CH₃)[M+H]⁺ calc: 292.17; found: 292.2

Conclusion

This compound is a highly valuable and versatile starting material for drug discovery programs. The synthetic protocols outlined in this guide provide reliable and scalable methods for its functionalization into diverse chemical libraries. These transformations enable the systematic exploration of structure-activity relationships, facilitating the development of novel therapeutics, particularly in the field of oncology and kinase inhibition.

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  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Experimental and Theoretical DFT Investigations in the[2][6]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. PMC. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

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Application Note: Optimized Reductive Amination of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination Protocols for 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Chemical Context

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-inflammatory agents (e.g., Celecoxib), and antimicrobial compounds. This compound represents a critical intermediate for diversifying this scaffold at the C4 position.

This application note details the reductive amination of this specific aldehyde. While the aldehyde functionality at C4 is inherently reactive, the electronic influence of the 1-p-tolyl group must be considered. The p-methyl group is weakly electron-donating (


), which renders the C4-aldehyde slightly less electrophilic than its 1-phenyl or 1-(4-nitrophenyl) analogs. However, it remains sufficiently reactive for standard reductive amination protocols without the need for harsh Lewis acid activation.
Key Reaction Pathway

The transformation proceeds via the condensation of the aldehyde (1) with a primary or secondary amine (2) to form an iminium ion intermediate (3) , which is subsequently reduced to the target amine (4) .

ReactionScheme Substrate Aldehyde (1) (3-Methyl-1-p-tolyl...) Imine Imine/Iminium (3) (Intermediate) Substrate->Imine - H2O (Condensation) Amine Amine (2) (R-NH2) Amine->Imine - H2O (Condensation) Product Target Amine (4) (C-N Bond Formed) Imine->Product + [H-] (Reduction)

Figure 1: General reaction scheme for the reductive amination of pyrazole-4-carbaldehydes.

Experimental Protocols

Two distinct protocols are provided. Method A is the preferred "Gold Standard" for most applications due to its mild conditions and operational simplicity. Method B is a stepwise alternative, recommended for sterically hindered amines or when the imine intermediate is stable and needs to be isolated.

Method A: One-Pot Reductive Amination (STAB Protocol)

Reagent of Choice: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Rationale: STAB is a mild hydride donor that selectively reduces imines/iminium ions over aldehydes. This allows the reaction to be run in a single pot without reducing the starting material.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous preferred)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in DCE (5–10 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0–2.0 mmol).

    • Mechanistic Insight: AcOH promotes the formation of the iminium ion, which is the active species reduced by STAB.

  • Reaction: Stir the mixture at room temperature for 30–60 minutes to allow equilibrium formation of the imine.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at room temperature under nitrogen/argon. Monitor by TLC or LC-MS. Reaction is typically complete within 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: Two-Step Stepwise Protocol (NaBH₄)

Reagent of Choice: Sodium Borohydride (NaBH₄) Rationale: Standard NaBH₄ reduces both aldehydes and imines. Therefore, the imine must be fully formed before the reducing agent is added. This method is useful if the amine is non-nucleophilic and requires heat to form the imine.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv

  • Reductant: Sodium Borohydride (1.0 – 1.5 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure
  • Imine Formation: Dissolve the aldehyde and amine in MeOH or EtOH.

  • Condensation: Heat the mixture to reflux (60–80 °C) for 2–6 hours.

    • Validation: Confirm the disappearance of the aldehyde peak (approx. 9.9 ppm) and appearance of the imine peak (approx. 8.4–8.6 ppm) via ¹H NMR or TLC.

  • Cooling: Cool the reaction mixture to 0 °C (ice bath).

  • Reduction: Carefully add NaBH₄ portion-wise.

    • Safety: Hydrogen gas evolution will occur.

  • Completion: Stir at 0 °C for 30 mins, then allow to warm to room temperature for 1 hour.

  • Workup:

    • Quench with water or 1M HCl (carefully) to destroy excess borohydride.

    • Basify with NaOH to pH > 10.

    • Extract with DCM or EtOAc.

Decision Matrix & Troubleshooting

The following workflow illustrates the logical selection between Method A and Method B based on substrate properties.

Workflow Start Start: Reductive Amination This compound CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine IsHindered Is the Amine Sterically Hindered or Weakly Nucleophilic? CheckAmine->IsHindered MethodA Method A: One-Pot (STAB) Solvent: DCE/DCM Temp: RT IsHindered->MethodA No (Primary/Alkyl amines) MethodB Method B: Two-Step (NaBH4) Solvent: MeOH/EtOH Temp: Reflux -> 0°C IsHindered->MethodB Yes (Anilines/Bulky amines) Sub_MethodA Monitor: Is Aldehyde remaining? MethodA->Sub_MethodA Sub_MethodB Monitor: Is Imine formed? MethodB->Sub_MethodB AddAcid Add AcOH (promote iminium) Sub_MethodA->AddAcid Yes AddHeat Increase Reflux Time or Add Dean-Stark Trap Sub_MethodB->AddHeat No

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting Table
ProblemPossible CauseSolution
Low Conversion Poor imine formation due to steric bulk.Switch to Method B (Reflux). Add molecular sieves (4Å) to scavenge water.
Starting Material Remains Insufficient acid catalysis (Method A).Increase AcOH to 2.0–3.0 equiv. Ensure pH is slightly acidic (pH 5–6).
Dialkylation Primary amine reacts with two aldehyde molecules.Use a large excess of amine (5–10 equiv) or switch to Method B to lock the 1:1 imine before reduction.
Product is Water Soluble Amine product is polar/basic.Do not use aqueous workup. Quench with minimal water, dry with Na₂SO₄, filter, and load directly onto silica or use SCX (Strong Cation Exchange) columns.

Expected Data & Validation

For This compound derivatives:

  • ¹H NMR (Aldehyde): The aldehyde proton typically appears as a singlet at ~9.90–10.00 ppm .

  • ¹H NMR (Product): Upon successful reductive amination, the aldehyde peak disappears. A new methylene signal (

    
    ) will appear, typically as a singlet (or doublet if coupled to NH) in the range of 3.50–4.20 ppm , depending on the amine substituent.
    
  • Mass Spectrometry: Expect the Molecular Ion

    
    .
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Shetty, A. K., et al. (2009). "Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives." Asian Journal of Chemistry, 21(7), 5038. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Sigma-Aldrich. "Product Specification: this compound."[1] Link

Sources

Application Notes and Protocols for Ligand Synthesis Using 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole-Based Ligands

The pyrazole scaffold is a privileged heterocyclic motif in the realms of medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous commercial drugs, agrochemicals, and advanced materials.[3][4] The unique electronic properties and steric versatility of pyrazoles make them exceptional building blocks for the synthesis of ligands capable of coordinating with a wide array of metal ions.[5][6] These metal complexes, in turn, exhibit a rich spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often surpassing the efficacy of the free ligands.[1][2][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key precursor, 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde , in the synthesis of novel Schiff base and hydrazone ligands. We will delve into the synthetic protocols, the underlying chemical principles, and the characterization of the resulting compounds, offering a framework for the development of new metal-based therapeutics and catalysts.

The Precursor: this compound

The starting material, this compound, is a versatile intermediate. Its aldehyde functionality serves as a reactive handle for the construction of more complex molecular architectures.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Solid
Key Reactive Group Aldehyde (-CHO) at the 4-position of the pyrazole ring

The synthesis of such pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[9][10][11][12] This reaction typically involves the treatment of a suitable hydrazone with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[9][10][11]

Ligand Synthesis Strategies

The aldehyde group of this compound is readily condensed with primary amines and hydrazides to form Schiff bases and hydrazones, respectively. These reactions form the cornerstone of creating a diverse library of pyrazole-based ligands.

I. Synthesis of Schiff Base Ligands

Schiff bases, characterized by the azomethine (-C=N-) group, are among the most widely studied classes of ligands. The lone pair of electrons on the nitrogen atom of the azomethine group makes them excellent chelating agents for metal ions.[8][13]

Protocol 1: General Synthesis of a Pyrazole-based Schiff Base Ligand

This protocol outlines the condensation reaction between this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-bromoaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Addition of Amine: To this solution, add 1.0 mmol of the substituted aniline.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[11]

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a desiccator or a vacuum oven at a moderate temperature.

Causality and Experimental Choices:

  • Solvent: Ethanol is a common solvent for Schiff base synthesis as it effectively dissolves the reactants and is relatively easy to remove.

  • Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.

II. Synthesis of Hydrazone Ligands

Hydrazones, containing the -C=N-NH- moiety, are another important class of ligands derived from pyrazole-4-carbaldehydes. They often exhibit enhanced biological activity and can act as multidentate ligands.[9][14]

Protocol 2: General Synthesis of a Pyrazole-based Hydrazone Ligand

This protocol describes the synthesis of a hydrazone ligand via the condensation of this compound with a hydrazide.

Materials:

  • This compound

  • Hydrazide (e.g., Isonicotinic acid hydrazide)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Reactant Solutions: Prepare a solution of 1.0 mmol of this compound in 15 mL of methanol in a round-bottom flask. In a separate beaker, dissolve 1.0 mmol of the hydrazide in 10 mL of methanol.

  • Mixing: Slowly add the methanolic solution of the hydrazide to the solution of the pyrazole aldehyde with continuous stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will typically precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold methanol.

  • Drying: Dry the final product in a desiccator.

Trustworthiness and Self-Validation:

The purity of the synthesized Schiff base and hydrazone ligands should be confirmed through standard analytical techniques such as:

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • FT-IR: Look for the appearance of the characteristic C=N stretching vibration (typically in the range of 1600-1650 cm⁻¹) and the disappearance of the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine/hydrazide.[8][15]

    • ¹H NMR: The formation of the azomethine or hydrazone linkage will result in a characteristic singlet peak for the -CH=N- proton, typically in the downfield region (δ 8-10 ppm).[11][15]

    • Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.[13]

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic routes for the preparation of Schiff base and hydrazone ligands from this compound.

Schiff_Base_Synthesis Pyrazole_Aldehyde 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde Reaction Pyrazole_Aldehyde->Reaction Amine R-NH₂ (Primary Amine) Amine->Reaction Schiff_Base Pyrazole Schiff Base Ligand Reaction->Schiff_Base Condensation (Ethanol, H⁺ cat.)

Caption: General workflow for Schiff base ligand synthesis.

Hydrazone_Synthesis Pyrazole_Aldehyde 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde Reaction Pyrazole_Aldehyde->Reaction Hydrazide R-CO-NH-NH₂ (Hydrazide) Hydrazide->Reaction Hydrazone Pyrazole Hydrazone Ligand Reaction->Hydrazone Condensation (Methanol)

Caption: General workflow for hydrazone ligand synthesis.

Coordination Chemistry and Metal Complex Formation

The synthesized pyrazole-based Schiff base and hydrazone ligands are excellent candidates for the formation of metal complexes. The nitrogen atoms of the pyrazole ring and the azomethine/hydrazone group, along with other potential donor atoms in the 'R' group, can coordinate to a central metal ion.

Protocol 3: General Synthesis of a Metal Complex

This protocol provides a general method for the synthesis of a metal complex using a pre-synthesized pyrazole-based ligand.

Materials:

  • Synthesized pyrazole-based ligand

  • Metal salt (e.g., Copper(II) acetate, Nickel(II) chloride)

  • Appropriate solvent (e.g., Methanol, Ethanol, DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Ligand Solution: Dissolve the synthesized ligand in a suitable solvent in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or precipitation is often observed, indicating complex formation.

  • Reflux: Heat the mixture to reflux for 2-4 hours to ensure complete complexation.

  • Isolation: Cool the reaction mixture. The metal complex, if solid, can be isolated by filtration.

  • Purification: The complex can be washed with the solvent and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Characterization of Metal Complexes:

The successful formation of the metal complex can be confirmed by:

  • FT-IR Spectroscopy: A shift in the C=N stretching vibration frequency upon coordination to the metal ion is expected. New bands in the far-IR region may appear due to the formation of M-N and M-O bonds.[15]

  • UV-Vis Spectroscopy: The electronic spectra of the complexes will differ from that of the free ligand due to d-d transitions and charge transfer bands.[15]

  • Elemental Analysis: To determine the stoichiometry of the metal complex.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

Applications in Drug Discovery and Catalysis

The pyrazole-based ligands synthesized from this compound and their corresponding metal complexes are of significant interest due to their wide range of potential applications.

  • Anticancer Agents: Many copper, nickel, and cobalt complexes of pyrazole-based Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[1][7][8]

  • Antimicrobial Agents: These compounds have also been shown to possess potent antibacterial and antifungal properties.[10][13]

  • Catalysis: Pyrazole ligands are crucial in the development of self-assembled systems for various catalytic processes, including oxidation and cross-coupling reactions.[5][6]

The ability to tune the steric and electronic properties of the ligands by varying the substituent 'R' on the amine or hydrazide component allows for the systematic optimization of their biological activity or catalytic performance.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse array of Schiff base and hydrazone ligands. The straightforward condensation reactions, coupled with the rich coordination chemistry of the resulting ligands, provide a fertile ground for the discovery of novel metal complexes with promising therapeutic and catalytic applications. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the vast potential of this chemical space.

References

  • Correia, I., et al. (2017). New Cu(II) complexes with pyrazolyl derived Schiff base ligands: Synthesis and biological evaluation. Journal of Inorganic Biochemistry, 174, 146-158. [Link]

  • Priya, M. J., et al. (2021). New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. Open Chemistry, 19(1), 1-13. [Link]

  • Sharma, K., et al. (2023). Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. Chemistry & Biodiversity, 20(4), e202300072. [Link]

  • Singh, R. B., et al. (2018). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. Journal of Applicable Chemistry, 7(5), 1263-1270. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances, 13(1), 1-16. [Link]

  • Al-Majid, A. M., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • Unknown Author. (n.d.). Synthesis, characterization of Schiff base Pyrazolone compound. International Science Community Association. [Link]

  • Hashiguchi, H., et al. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 24(18), 3249. [Link]

  • Kruger, F. W., & Darkwa, J. (2011). Perspective: the potential of pyrazole-based compounds in medicine. BioMetals, 25(1), 1-14. [Link]

  • Kruger, F. W., & Darkwa, J. (2011). Perspective: The potential of pyrazole-based compounds in medicine. ResearchGate. [Link]

  • Li, J., et al. (2018). New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties. Letters in Drug Design & Discovery, 15(10), 1058-1065. [Link]

  • Guedes, G. P., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 401, 213069. [Link]

  • Nasrullah, M., et al. (2013). Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. Journal of the Chemical Society of Pakistan, 35(1), 133-138. [Link]

  • Kumar, H., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 524–527. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328. [Link]

  • Ahmad, I., et al. (2015). Pyrazole aroyl hydrazones as ligands: Complexes of 1,3-diphenylpyrazole -4-carboxaldehyde 2-chlorobenzoylhydrazone with Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Sn(II), Bi(III) and Pb(II). ResearchGate. [Link]

  • Ahmad, I., et al. (2001). PYRAZOLE AROYL HYDRAZONES AS LIGANDS-I 1,3-DIPHENYLPYRAZOLE- 4-CARBOXALDEHYDE BENZOYL HYDRAZONE AS LIGAND FOR METAL COMPLEXES. Pakistan Journal of Scientific and Industrial Research, 44(5), 241-244. [Link]

  • Unknown Author. (n.d.). Pyrazole Schiff base derivative. ResearchGate. [Link]

  • Desai, N. C., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 30(2), 123-130. [Link]

  • Unknown Author. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Stanchev, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

  • Unknown Author. (n.d.). Organic Letters Ahead of Print. ACS Publications. [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Stanchev, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Nikolova, P., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2023(2), M1639. [Link]

  • Unknown Author. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde. It addresses common experimental challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and why is it preferred?

The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction is ideal for the formylation (addition of a -CHO group) of electron-rich heterocyclic compounds like pyrazoles.[1][2][3] The reaction is highly regioselective, preferentially targeting the C4 position of the 1,3-disubstituted pyrazole ring due to the ring's electronic properties, making it a reliable method for producing the desired isomer.[4]

Q2: What is the "Vilsmeier Reagent," how is it formed, and what is its role?

The Vilsmeier reagent is an electrophilic chloroiminium salt, which acts as the formylating agent.[1] It is typically prepared in situ (within the reaction mixture) by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][5] The reaction is exothermic and must be performed under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent the reagent's decomposition.[1] The Vilsmeier reagent is a weak electrophile that attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution reaction.[2][3]

Q3: What are the critical safety precautions for the Vilsmeier-Haack reaction?

The reagents involved are hazardous and require careful handling in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It must be handled with extreme care.

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.

  • Workup: The reaction is typically quenched by pouring it onto crushed ice. This is a highly exothermic process and must be done slowly and carefully to control the release of heat and gas.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Q4: How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction.[1] To prepare a TLC sample, a small aliquot of the reaction mixture is carefully withdrawn and quenched in a separate vial containing a small amount of water or a dilute basic solution (e.g., saturated sodium bicarbonate). This quenched mixture is then extracted with a small volume of an organic solvent (like ethyl acetate or dichloromethane). The organic layer is spotted on a TLC plate against a spot of the starting material (3-Methyl-1-p-tolyl-1H-pyrazole). The reaction is considered complete upon the disappearance of the starting material spot.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield
Possible Cause Underlying Reason & Scientific Explanation Recommended Solution & Validation Step
Inactive Vilsmeier Reagent The chloroiminium salt is highly susceptible to hydrolysis. Moisture in the glassware, solvents (DMF), or from the atmosphere will rapidly decompose the reagent, rendering it inactive for formylation.Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use fresh, anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1][2] Validation: Successful formylation of a known, highly reactive substrate can confirm reagent activity.
Incomplete Reaction The pyrazole substrate may not be sufficiently reactive under the initial conditions, or the reaction time may be too short. The electrophilicity of the Vilsmeier reagent is moderate, requiring sufficient thermal energy for less reactive substrates.Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at low temperatures, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[1][2] Validation: A time-course study monitored by TLC or HPLC will reveal the optimal reaction time and temperature.
Product Decomposition During Workup The intermediate iminium salt hydrolyzes to the final aldehyde product during aqueous workup. This step is pH-sensitive. Harsh acidic or basic conditions, or excessive heat during quenching, can lead to product degradation or side reactions.Solution: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice.[2] Neutralize the acidic solution carefully and slowly with a mild base like saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[1][2] Maintain low temperatures throughout the workup.
Insufficient Reagent Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.Solution: Use a molar excess of the Vilsmeier reagent. A common starting point is 1.5 to 2.0 equivalents of POCl₃ relative to the pyrazole substrate.[2][6] Validation: A small-scale stoichiometry screen (e.g., 1.5, 2.0, 2.5 eq.) can identify the optimal ratio for your specific substrate.
Issue 2: Formation of a Dark, Tarry Residue
Possible Cause Underlying Reason & Scientific Explanation Recommended Solution & Validation Step
Reaction Overheating The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material, reagent, and product.Solution: Maintain strict temperature control throughout the experiment. Prepare the Vilsmeier reagent in an ice bath, ensuring the temperature does not exceed 10 °C during the addition of POCl₃.[1] Add the pyrazole substrate solution dropwise while maintaining the cold temperature.
Impurities in Starting Materials Impurities in the starting 3-Methyl-1-p-tolyl-1H-pyrazole or solvents can initiate polymerization or other side reactions under the strongly acidic and dehydrating conditions of the reaction.Solution: Use purified, high-purity starting materials and anhydrous solvents. If the purity of the starting pyrazole is uncertain, consider purifying it by recrystallization or column chromatography before use.
Issue 3: Multiple Products Observed on TLC
Possible Cause Underlying Reason & Scientific Explanation Recommended Solution & Validation Step
Side Reactions While formylation at C4 is strongly preferred, using a large excess of the Vilsmeier reagent or excessively high temperatures might lead to minor side reactions, such as di-formylation or reaction at other positions.Solution: Optimize the stoichiometry of the Vilsmeier reagent; avoid using a large excess if side products are observed.[1] Ensure the reaction temperature is not too high and the reaction time is not excessively long.
Product Decomposition The desired aldehyde product can be sensitive to the reaction conditions over prolonged periods, leading to the formation of degradation products.Solution: Monitor the reaction closely by TLC and proceed with the workup as soon as the starting material has been consumed to minimize the product's exposure to the harsh reaction environment.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on laboratory-specific conditions and reagent purity.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.[1]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.

2. Formylation Reaction:

  • Dissolve the starting material, 3-Methyl-1-p-tolyl-1H-pyrazole (1.0 equivalent), in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).[7]

3. Workup:

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the crushed ice.[2]

  • Neutralize the resulting acidic solution by the slow portion-wise addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. Effervescence will occur.

  • Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Alternatively, recrystallization from a solvent like ethanol or a mixture of ethanol and water can yield the pure product.[8]

Visualized Reaction Mechanism and Troubleshooting Workflow

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent Formation (0-5 °C) POCl3 POCl₃ POCl3->VilsmeierReagent Formation (0-5 °C) Intermediate Electrophilic Attack (Sigma Complex) VilsmeierReagent->Intermediate Attack at C4 Pyrazole 3-Methyl-1-p-tolyl- 1H-pyrazole Pyrazole->Intermediate Attack at C4 IminiumSalt Intermediate Iminium Salt Intermediate->IminiumSalt Elimination of HCl Product 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde IminiumSalt->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Check Yield & Purity (TLC, NMR) LowYield Problem: Low Yield Start->LowYield Low or No Yield TarryResidue Problem: Tarry Residue Start->TarryResidue Tarry Residue MultipleProducts Problem: Multiple Products Start->MultipleProducts Multiple Products Success Success Start->Success High Yield & Purity Cause1_InactiveReagent Inactive Vilsmeier Reagent? LowYield->Cause1_InactiveReagent Possible Cause? Cause3_Overheating Overheating? TarryResidue->Cause3_Overheating Possible Cause? Cause4_Stoich Incorrect Stoichiometry? MultipleProducts->Cause4_Stoich Possible Cause? Sol1_Anhydrous Solution: Use fresh, anhydrous reagents & dry glassware. Cause1_InactiveReagent->Sol1_Anhydrous Yes Cause2_TempTime Incomplete Reaction? Cause1_InactiveReagent->Cause2_TempTime No Sol2_Optimize Solution: Increase temperature/time. Monitor via TLC. Cause2_TempTime->Sol2_Optimize Yes Sol3_TempControl Solution: Strict temperature control, especially during reagent prep. Cause3_Overheating->Sol3_TempControl Yes Sol4_OptimizeStoich Solution: Optimize reagent equivalents (avoid large excess). Cause4_Stoich->Sol4_OptimizeStoich Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Eur. Chem. Bull., 3(12), 1104-1106.
  • Benchchem. Optimization of Vilsmeier-Haack reaction parameters.
  • Kumar, S. M. et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, E78, 1143-1146. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Various Authors. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Various Journals.
  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Various Authors. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Various Authors. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4944. Available from: [Link]

  • Various Authors. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27791-27823. Available from: [Link]

  • Benchchem. Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • Various Authors. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4933-4937.
  • Various Authors. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available from: [Link]

  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Abdel-Wahab, B. F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Available from: [Link]

  • Various Authors. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available from: [Link]

  • Various Authors. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1482. Available from: [Link]

  • Abdel-Wahab, B. F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • Various Authors. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27791-27823. Available from: [Link]

  • Various Authors. (2020). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine. Taylor & Francis Online. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents.
  • ACS Publications. (2024). Organic Letters Ahead of Print. Available from: [Link]

  • Kumar, S. M. et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. International Union of Crystallography. Available from: [Link]

  • Various Authors. (2017). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available from: [Link]

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Technical Support Center: Purification of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining this key intermediate in a highly pure form. The following sections provide in-depth, experience-based guidance in a question-and-answer format to directly address issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound, particularly via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is a powerful method for the formylation of pyrazoles. However, it can lead to several characteristic impurities.[1][2][3] The primary concerns are:

  • Unreacted Starting Materials: Incomplete reaction can leave behind the parent pyrazole, 3-methyl-1-p-tolyl-1H-pyrazole.

  • Vilsmeier Reagent Adducts: The intermediate α-chloro iminium species can sometimes be hydrolyzed incompletely, leading to related byproducts.

  • Over-formylation or Side Reactions: While less common for this specific substrate, highly activated rings can sometimes undergo secondary reactions.

  • Regioisomers: If the synthesis of the parent pyrazole was not regioselective, you might carry over isomeric impurities into the formylation step.[4]

  • Solvent Residues: Residual high-boiling solvents like DMF from the reaction or work-up are a frequent issue.

Q2: My crude product is a dark, oily substance. Is this normal, and how should I proceed?

A2: It is not uncommon for the crude product from a Vilsmeier-Haack reaction to be a dark oil or a semi-solid. This is often due to residual DMF, phosphorus-containing byproducts, and other colored impurities. The first step is to perform an aqueous work-up. This typically involves pouring the reaction mixture onto crushed ice and neutralizing it, often with sodium bicarbonate.[5] This will precipitate the crude product. If it remains oily, you can attempt to triturate it with a non-polar solvent like hexane or a mixture of ether and hexane to induce solidification.

Q3: I am struggling to get my compound to crystallize. What are the best recrystallization solvents for this compound?

A3: Pyrazole aldehydes can be effectively purified by recrystallization. Based on literature for similar compounds and general principles, a good starting point is a polar protic solvent. Ethanol is frequently cited for recrystallizing pyrazole derivatives.[6][7] If single-solvent recrystallization is not effective, a co-solvent system can be employed. A common approach is to dissolve the compound in a "good" hot solvent (like ethanol or ethyl acetate) and then add a "poor" solvent (like water or hexane) dropwise until turbidity is observed, followed by slow cooling.[8][9]

Q4: Is column chromatography a suitable purification method for this compound? I'm concerned about the aldehyde group's stability on silica gel.

A4: Yes, column chromatography is a very common and effective method for purifying pyrazole-4-carbaldehydes.[2][10][11] The aldehyde group on this heterocyclic system is generally stable enough for silica gel chromatography. The key is to choose an appropriate solvent system and not let the compound sit on the column for an extended period. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically successful.

Q5: My pyrazole derivative seems to be sticking to the silica gel column. What can I do to improve recovery?

A5: The pyrazole ring system has basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor recovery. To mitigate this, you can deactivate the silica gel. A common laboratory practice is to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your mobile phase.[9] This will compete for the acidic sites on the silica, allowing your basic compound to elute more cleanly. Alternatively, using neutral alumina as the stationary phase can be a good option for particularly problematic basic compounds.

Troubleshooting Guides

This section provides a more structured approach to resolving specific purification challenges.

Issue 1: Low Purity After Recrystallization

If your compound's purity, as determined by analytical techniques like HPLC or NMR, does not improve significantly after recrystallization, consider the following troubleshooting steps.

Troubleshooting Workflow:

G start Low Purity Post-Recrystallization check_impurity Identify Impurity Type (NMR/LC-MS) start->check_impurity polar_impurity Impurity is more polar check_impurity->polar_impurity e.g., residual DMF nonpolar_impurity Impurity is less polar check_impurity->nonpolar_impurity e.g., unreacted starting material solvent_choice Re-evaluate Recrystallization Solvent polar_impurity->solvent_choice Use less polar solvent for trituration/washing nonpolar_impurity->solvent_choice Use more polar solvent column_chrom Proceed to Column Chromatography solvent_choice->column_chrom If still impure

Caption: Decision workflow for troubleshooting low purity after recrystallization.

  • Impurity Identification: First, try to identify the nature of the major impurity using NMR or LC-MS.

  • Solvent Selection Re-evaluation:

    • If the impurity is significantly more polar (e.g., residual DMF), consider washing the crude solid with water or a less polar organic solvent in which your product has low solubility.

    • If the impurity is less polar (e.g., unreacted starting material), you may need a more polar recrystallization solvent that will leave the impurity in the mother liquor.

  • Alternative Method: If recrystallization fails to separate the impurity, it is likely too similar in solubility to your product. In this case, column chromatography is the recommended next step.

Issue 2: Product Decomposition or Streaking on TLC/Column

This often points to an issue with the stationary phase's acidity or the compound's stability.

Troubleshooting Workflow:

G start Streaking/Decomposition on Silica deactivate_silica Deactivate Silica Gel start->deactivate_silica add_base Add 0.5-1% Triethylamine to Eluent deactivate_silica->add_base Option 1 neutral_alumina Use Neutral Alumina as Stationary Phase deactivate_silica->neutral_alumina Option 2

Caption: Troubleshooting guide for compound instability on silica gel.

  • TLC Test: Before running a large-scale column, perform a TLC analysis. Spot your crude material on a TLC plate and add a co-spot of your material with a tiny drop of triethylamine. If the streaking is reduced on the co-spot, this indicates an acid-sensitivity issue.

  • Column Deactivation: As mentioned in the FAQs, prepare your silica slurry and eluent with 0.5-1% triethylamine to neutralize acidic sites.[9]

  • Alternative Stationary Phase: For highly sensitive compounds, switching to a neutral stationary phase like alumina can prevent decomposition. Be aware that the eluting power of solvents changes on alumina compared to silica.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is the first line of defense for purifying the crude, solid product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Do not overheat or boil for extended periods.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.

  • Induce Crystallization (If Necessary): If no crystals form, gently scratch the inside of the flask with a glass rod at the air-liquid interface. Alternatively, placing the flask in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The expected product is a solid.[12]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating impurities with different polarities.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). If acid sensitivity was noted, add 0.5-1% triethylamine to the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is poor, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Data Summary Table:

Purification MethodAdvantagesDisadvantagesRecommended For
Recrystallization Scalable, cost-effective, can yield highly pure crystalline material.Ineffective for impurities with similar solubility; potential for product loss in mother liquor.Removing minor impurities from a mostly pure solid; large-scale purification.
Column Chromatography Excellent for separating mixtures with varying polarities; high resolution.More time-consuming and solvent-intensive; potential for product loss or decomposition on the column.Complex mixtures; separating regioisomers or byproducts with different polarities.[4][11]

References

  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • ResearchGate. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • PMC. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Iranian Journal of Toxicology. (n.d.). Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities.
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). Stereoselective and efficient chemical transformation of aldehydes and two molecules of pyrazolin-5-one into bis(spiropyrazolone)cyclopropanes under a column chromatography-free protocol at room temperature.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ACS Publications. (2022, May 11). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • IUCr. (2022, September 12). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.

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Technical Support Center: Recrystallization of Pyrazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole-4-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recrystallization of this important class of heterocyclic compounds. Here, we will move beyond simple procedural lists to explore the underlying principles of solvent selection and provide robust, field-tested troubleshooting strategies to address common challenges encountered in the laboratory.

Core Principles: Selecting the Optimal Recrystallization Solvent

The "best" recrystallization solvent is not a one-size-fits-all answer; it is highly dependent on the specific substitution pattern of your pyrazole-4-carbaldehyde derivative. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of effective recrystallization, ensuring maximum recovery of purified material.

Key molecular features of pyrazole-4-carbaldehydes that influence solvent choice include:

  • Polarity: The pyrazole ring itself is polar, and the carbaldehyde group adds to this polarity. Substituents on the ring can significantly alter the overall polarity of the molecule.

  • Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), and the carbaldehyde contains a hydrogen bond acceptor (C=O). These sites can interact with protic solvents like alcohols and water.

A systematic approach to solvent selection is crucial. The following flowchart outlines a logical workflow for identifying a suitable solvent system.

Solvent_Selection_Workflow A Start: Crude Pyrazole-4-Carbaldehyde Derivative B Select a range of test solvents with varying polarities (e.g., Hexane, Ethyl Acetate, Ethanol, Water) A->B C Solubility Test: Add a small amount of crude product to ~0.5 mL of each solvent at room temperature. B->C D Is the compound soluble at room temperature? C->D E Insoluble at room temperature. Heat the solvent. D->E No I Poor solvent for single-solvent recrystallization. Discard. D->I Yes F Is the compound soluble in the hot solvent? E->F G Good single solvent candidate. Allow to cool slowly. F->G Yes H Poor single solvent. Consider for use as an anti-solvent in a mixed-solvent system. F->H No J Did well-formed crystals appear upon cooling? G->J M Select a miscible solvent pair: - A 'good' solvent that dissolves the compound. - A 'poor' solvent (anti-solvent) in which the compound is insoluble. H->M K SUCCESS: Scale up the recrystallization. J->K Yes L No crystals or oiling out. Troubleshoot or consider a mixed-solvent system. J->L No L->M N Proceed with mixed-solvent recrystallization protocol. M->N Mixed_Solvent_Recrystallization A Dissolve crude product in a MINIMUM amount of hot 'good' solvent (e.g., Ethanol). B Add hot 'poor' solvent (anti-solvent, e.g., Water) dropwise until the solution becomes faintly cloudy. A->B C Add a few drops of the hot 'good' solvent to redissolve the precipitate and make the solution clear. B->C D Allow the solution to cool slowly to room temperature, then chill in an ice bath. C->D E Collect pure crystals by vacuum filtration. D->E

Caption: Workflow for mixed-solvent recrystallization.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point. [1]2. Addition of Anti-Solvent: While maintaining the high temperature, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. [2][1]3. Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. [1]4. Cooling and Isolation: Follow steps 5-9 from the single-solvent recrystallization protocol.

Troubleshooting and FAQs

Here are some common issues encountered during the recrystallization of pyrazole-4-carbaldehyde derivatives and their solutions.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. [3]

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • Solution 1 (More Solvent): Add a small amount more of the "good" solvent (if using a mixed system) or the single solvent to decrease the saturation point.

  • Solution 2 (Slower Cooling): Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • Solution 3 (Change Solvents): The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

Q2: Crystal formation is very poor or nonexistent, even after cooling in an ice bath.

A2: This usually indicates that the solution is not supersaturated, likely because too much solvent was used.

  • Solution 1 (Evaporation): Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.

  • Solution 2 (Induce Crystallization):

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

Q3: The recovered crystals are still colored, even after recrystallization.

A3: This suggests the presence of colored impurities that co-crystallize with your product.

  • Solution: Perform the recrystallization again, but this time, include the optional decolorizing charcoal step (Protocol 1, Step 3). The activated charcoal will adsorb many colored impurities, which can then be removed by hot gravity filtration. [4]Be aware that using too much charcoal can lead to loss of your desired product. [3]

Q4: My compound is soluble in polar solvents like ethanol at room temperature and insoluble in non-polar solvents like hexane. What should I try?

A4: This is a perfect scenario for a mixed-solvent system.

  • Recommended System: Use ethanol as the "good" solvent and water as the "poor" solvent (anti-solvent). Alternatively, ethyl acetate and hexane can be a good pair to try. Follow the mixed-solvent recrystallization protocol (Protocol 2).

Q5: Some pyrazole derivatives are described as being soluble only in DMF or DMSO. How do I recrystallize from these?

A5: Due to their very high boiling points, recrystallization from DMF or DMSO is typically achieved by using an anti-solvent.

  • Procedure: Dissolve your compound in a minimal amount of warm DMF or DMSO. Then, slowly add water (a common anti-solvent for this system) until you reach the point of precipitation. You may need to gently warm the solution to redissolve a small amount of the precipitate and then allow it to cool slowly.

References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available: [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Available: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available: [Link]

  • MDPI. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. In Molecules. Available: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available: [Link]

  • Solubility of Things. (n.d.). Pyrazole. Available: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Available: [Link]

  • Wired Chemist. (n.d.). Recrystallization. Available: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available: [Link]

  • ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Available: [Link]

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Available: [Link]

  • RECRYSTALLISATION. (n.d.). Available: [Link]

  • Der Pharma Chemica. (2016). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Available: [Link]

  • Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes.
  • recrystallization.pdf. (n.d.). Available: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Available: [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. In Molecules. Available: [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl-. Available: [Link]

Sources

Technical Support Center: Solubility of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde. This resource provides in-depth troubleshooting and frequently asked questions regarding its solubility in ethanol. Our goal is to equip you with the scientific rationale and practical steps to overcome common dissolution challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid organic compound with a molecular weight of 200.24 g/mol .[1] Like many pyrazole derivatives, it is expected to have better solubility in organic solvents such as ethanol compared to water, owing to the presence of both polar (pyrazole ring, carbaldehyde group) and non-polar (p-tolyl group) moieties.[2][3] However, its relatively planar structure and potential for strong intermolecular forces in its crystal lattice can lead to limited solubility even in organic solvents.[3][4]

Q2: I'm observing that this compound is not readily dissolving in ethanol at room temperature. Is this expected?

A2: Yes, this is not an uncommon observation. While ethanol is a suitable solvent, achieving a high concentration at room temperature might be challenging. The dissolution process is governed by the energy required to break the compound's crystal lattice versus the energy released upon solvation.[4] If the intermolecular forces in the solid state are strong, more energy is needed to dissolve the compound, and room temperature may not be sufficient to achieve rapid or complete dissolution.

Q3: Are there any known impurities in this compound that could affect its solubility?

A3: The purity of the compound is crucial. It is important to note that some commercial sources of this chemical provide it for early discovery research and may not include detailed analytical data on purity. Insoluble impurities or different polymorphic forms of the compound can significantly hinder dissolution. If you suspect purity issues, it is advisable to characterize the compound using techniques like NMR or melting point determination.

Q4: Can the aldehyde group on the pyrazole ring react with ethanol?

A4: Yes, under certain conditions, aldehydes can react with alcohols to form hemiacetals and subsequently acetals.[5] This reaction is typically acid-catalyzed. While this is less likely to be a major issue in neutral ethanol, it's a possibility to be aware of, especially if you are heating the solution for extended periods or if acidic impurities are present.[5]

Troubleshooting Guide: Enhancing Solubility in Ethanol

This guide provides a systematic approach to addressing solubility issues with this compound in ethanol. Start with the simplest techniques and proceed to more advanced methods as needed.

Step 1: Foundational Techniques

These initial steps are often sufficient to dissolve the compound if the desired concentration is not excessively high.

1.1. Particle Size Reduction:

  • Rationale: Increasing the surface area of a solid can increase the rate of dissolution, although it does not change the equilibrium solubility.[6][7] By grinding the solid into a fine powder, you expose more of the compound to the solvent simultaneously.

  • Protocol:

    • Use a mortar and pestle to gently grind the solid this compound into a fine, uniform powder.

    • Add the powdered compound to the ethanol.

    • Proceed with agitation as described below.

1.2. Agitation and Sonication:

  • Rationale: Agitation (stirring or shaking) helps to disperse the solute and brings fresh solvent into contact with the solid surface, accelerating the dissolution process. Sonication uses ultrasonic waves to create micro-agitations, which can be very effective in breaking up solid aggregates.

  • Protocol:

    • After adding the compound to ethanol, place the container on a magnetic stirrer and add a stir bar. Stir vigorously.

    • Alternatively, place the sealed container in an ultrasonic bath for 5-15 minute intervals. Monitor the temperature of the bath to avoid excessive heating.

Step 2: Thermal Intervention

2.1. Controlled Heating:

  • Rationale: For most compounds, solubility increases with temperature.[4][8] The added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to solvate the individual molecules more readily.[4]

  • Protocol:

    • Gently warm the ethanol solution containing the compound in a water bath.

    • Start with a low temperature (e.g., 40-50°C) and gradually increase if necessary.

    • Continuously stir the solution while heating.

    • Caution: Be mindful of the boiling point of ethanol (approx. 78°C). Ensure your container is appropriately sealed or equipped with a condenser to prevent solvent loss. Also, be aware of potential degradation of the compound at elevated temperatures.[3]

Step 3: Modifying the Solvent System

If the foundational and thermal techniques are insufficient, altering the properties of the solvent is the next logical step.

3.1. Co-Solvency:

  • Rationale: The principle of co-solvency involves adding a second, miscible solvent to the primary solvent to alter its overall polarity and increase the solubility of the solute.[6][7] For a compound like this compound, which has both polar and non-polar characteristics, a co-solvent can help to better accommodate both parts of the molecule.

  • Protocol:

    • Identify a suitable co-solvent. Good candidates that are miscible with ethanol include:

      • More Polar: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Use sparingly as they can be difficult to remove later.

      • Less Polar: Toluene or Dichloromethane (DCM).

    • Start by adding the co-solvent dropwise to your suspension in ethanol while stirring.

    • Observe for dissolution. You may only need a small percentage of the co-solvent (e.g., 1-10% v/v) to see a significant effect.

Troubleshooting Method Scientific Principle General Procedure Key Considerations
Particle Size Reduction Increases surface area to accelerate dissolution rate.[6][7]Grind the solid compound with a mortar and pestle before adding to ethanol.Does not increase the thermodynamic solubility limit.
Agitation/Sonication Mechanically disperses solute and enhances solvent-solute interaction.Use a magnetic stirrer or an ultrasonic bath.Sonication can generate heat; monitor temperature.
Controlled Heating Increases kinetic energy to overcome crystal lattice energy.[4]Gently warm the solution in a water bath with continuous stirring.Risk of solvent evaporation and compound degradation at high temperatures.
Co-Solvency Modifies the polarity of the solvent system to better match the solute.[3][6]Add a small amount of a miscible co-solvent (e.g., DMSO, Toluene) dropwise.The co-solvent must be compatible with downstream applications.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound in ethanol.

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • J, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Quora. (2021). How will you increase the solubility of organic compounds in water?.
  • Sigma-Aldrich. (n.d.). This compound.
  • Chemistry LibreTexts. (2014). 12.9: Reactions of Aldehydes and Ketones with Alcohols.

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for C4-Formylation of Pyrazole Scaffolds Ticket Type: Advanced Synthesis Support Assigned Specialist: Senior Application Scientist

Introduction: The Criticality of Pyrazole-4-Carbaldehydes

In modern drug discovery, particularly within kinase inhibitor development (e.g., JAK or B-Raf inhibitors), the pyrazole-4-carbaldehyde moiety is a "privileged scaffold." However, installing this formyl group via the Vilsmeier-Haack (VH) reaction is deceptively simple. While the reagents (DMF, POCl


) are commodities, the procedure is prone to thermal runaways, regioselectivity errors, and hydrolysis failures.

This guide moves beyond standard textbook descriptions to address the process chemistry realities of running this reaction on sensitive heterocyclic substrates.

Module 1: The Chemistry & Reagent Formation

"Why isn't my reaction starting, or why did it turn into tar immediately?"

The Vilsmeier reagent (chloromethylene)dimethyliminium chloride) is unstable and moisture-sensitive. It must be generated in situ with strict thermal control.

The Mechanism (Visualized)

The following pathway illustrates the activation, substitution, and critical hydrolysis steps.[1][2] Note the formation of the iminium intermediate—this species is often stable and must be actively hydrolyzed.

VilsmeierMechanism DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C (Exothermic) POCl3 POCl3 (Activator) POCl3->VR Inter Iminium Intermediate VR->Inter Electrophilic Attack (C4) Pyraz Pyrazole Substrate Pyraz->Inter Hyd Hydrolysis (pH Critical) Inter->Hyd + H2O / NaOAc Prod Pyrazole-4- Carbaldehyde Hyd->Prod Elimination of DMA

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction on pyrazoles. The stability of the Iminium Intermediate often requires buffered hydrolysis to release the aldehyde.

Protocol 1: The "Ice-Salt" Reagent Generation

Standard Operating Procedure (SOP) for Reagent Integrity

  • Drying: Ensure DMF is anhydrous (<0.05% water). Water destroys POCl

    
    , creating phosphoric acid which catalyzes polymerization (tar).
    
  • Thermal Control: Cool DMF to 0°C–5°C .

  • Addition: Add POCl

    
     dropwise.
    
    • Warning: This event is highly exothermic.[3] If the temperature spikes >20°C, the reagent may decompose or turn yellow/orange (thermal degradation).

  • Aging: Stir at 0°C for 30 minutes before adding the pyrazole. This ensures complete conversion to the Vilsmeier reagent [1].

Module 2: Substrate Reactivity & Troubleshooting

"My yield is low. Is it electronic or steric?"

Pyrazoles are electron-rich, but substituents drastically alter reactivity. The reaction targets the C4 position (nucleophilic attack on the electrophilic Vilsmeier reagent).

Substrate Reactivity Matrix
Pyrazole SubstituentElectronic EffectReactivity PredictionRecommended Action
1,3-Dialkyl (e.g., 1,3-Dimethyl)Strong EDGHigh Run at 0°C to RT. Watch for poly-formylation.
1-Aryl (e.g., 1-Phenyl)Mild EDG/NeutralModerate May require heating to 60–80°C after addition [2].
3-Aryl (e.g., 3-Phenyl)Steric/NeutralModerate Steric hindrance at C3 may slow C4 attack. Heat to 70°C.
Electron-Withdrawing (e.g., -NO

, -CF

)
Strong EWGVery Low STOP. VH will likely fail. Switch to halogen-metal exchange (nBuLi/DMF) formylation.
N-Unsubstituted (N-H)AmphotericComplex See FAQ below. N-protection is strongly advised.
Troubleshooting Decision Tree

Follow this logic flow to diagnose failures without wasting material.

TroubleshootingTree Start Issue: Low Yield / No Product CheckTLC Check TLC/LCMS (Before Hydrolysis) Start->CheckTLC SM_Remains Starting Material Present? CheckTLC->SM_Remains Heat Increase Temp (60-90°C) SM_Remains->Heat Yes Inter_Formed New Spot Visible (Iminium Salt)? SM_Remains->Inter_Formed No (SM Consumed) Time Extend Time (up to 12h) Heat->Time Hydrolysis Hydrolysis Issue Inter_Formed->Hydrolysis Yes Tar Black Tar / Decomposition Inter_Formed->Tar No (Complex Mix) Buffer Use NaOAc Buffer (pH 7-8) Hydrolysis->Buffer Cool Reduce Temp Check Reagent Quality Tar->Cool

Figure 2: Diagnostic workflow for Vilsmeier-Haack failures.

Module 3: Work-up & Isolation (The "Oiling Out" Problem)

"I see the product on LCMS, but I can't isolate it."

The intermediate iminium salt is water-soluble. If you neutralize too quickly with strong base (NaOH), the aldehyde may precipitate as a sticky oil ("oiling out") or undergo Cannizzaro reactions/decomposition.

Protocol 2: Buffered Hydrolysis (The "Soft Landing")

Instead of quenching directly into NaOH:

  • Quench: Pour the reaction mixture onto crushed ice (exothermic!).

  • Buffer: Add a saturated aqueous solution of Sodium Acetate (NaOAc) rather than NaOH or NH

    
    OH [3].
    
    • Why? This buffers the solution to pH ~5–6. This is the optimal window for hydrolyzing the iminium ion to the aldehyde without degrading the pyrazole ring or inducing side reactions.

  • Extraction: If the product precipitates as a solid, filter it. If it oils out, extract with Ethyl Acetate (EtOAc) or DCM.

    • Tip: If the emulsion is stubborn, add a small amount of methanol to the organic layer to break surface tension.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I perform Vilsmeier-Haack on an N-unsubstituted (N-H) pyrazole? A: It is risky. The Vilsmeier reagent can attack the Nitrogen first, forming an N-formyl species or an N-chloroiminium species that deactivates the ring toward C4 substitution [4].

  • Recommendation: Protect the nitrogen (Methyl, Benzyl, SEM, or THP) before the reaction.

  • Workaround: If you must proceed without protection, use 3.0 equivalents of Vilsmeier reagent.[1] The first equivalent reacts with the Nitrogen; the second/third reacts with C4. During the aqueous workup, the N-formyl group is usually unstable and hydrolyzes back to N-H, leaving the C4-aldehyde [5].

Q2: My POCl


 is dark. Can I use it? 
A: No.  Dark POCl

contains hydrolysis products (phosphoric acid) and HCl. This changes the stoichiometry and can catalyze polymerization of your pyrazole. Distill POCl

under inert atmosphere or buy a fresh bottle.

Q3: Can I use microwave irradiation? A: Yes, microwave-assisted Vilsmeier reactions are documented to reduce reaction times from hours to minutes [6]. However, ensure your vessel is rated for high pressure, as the generation of CO/CO


 (from DMF decomposition) or HCl gas can cause over-pressurization.

Q4: The reaction solidified (froze) after adding POCl


. What happened? 
A:  The Vilsmeier salt (chloroiminium) often precipitates as a solid in DMF at 0°C. This is actually a good sign  (high purity).
  • Fix: Add a co-solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to maintain solubility and stirring [3].

References
  • Jones, G., & Stanforth, S. P. (2000).[4][5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[5] Link

  • Popov, A. V., et al. (2019).[6] Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes under Vilsmeier-Haack conditions. Arkivoc, 2018(5), 1-11. Link

  • BenchChem Technical Guides. (2025). Optimization of Vilsmeier-Haack reaction parameters. Link

  • El-Gharably, A. A., et al. (2022). Synthesis and biological evaluation of some new pyrazole derivatives. RSC Advances, 13, 26543. Link

  • Mettler Toledo Process Safety. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction. Link

  • Joshi, A., et al. (2015).[7] Synthesis of Pyrazoles via Vilsmeier Haack reaction: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.[7] Link

Sources

Technical Support Center: Purification of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: What is the state of your crude material?

Before proceeding with a protocol, identify the physical state of your crude 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde. The nature of the impurity often dictates the physical appearance.

ObservationLikely Impurity/IssueRecommended Action
Dark Brown/Black Tar Polymerized Vilsmeier salts; Oligomers; Charred material due to thermal runaway.Go to Section 2 (The "Tar" Issue)
Sticky Yellow/Orange Solid Mixture of Product + Unreacted Pyrazole (Starting Material).Go to Section 3 (Bisulfite Purification)
White/Pale Yellow Solid (Low MP) Presence of Carboxylic Acid (Oxidation) or Regioisomers.Go to Section 4 (Recrystallization)

Troubleshooting The "Vilsmeier Tar" (Oligomerization)

User Question: "My reaction turned into a black, sticky oil upon quenching. I cannot induce crystallization."

Technical Insight: The Vilsmeier-Haack reaction relies on the formation of a chloroiminium ion (Vilsmeier reagent).[1] If the quenching process (hydrolysis) is too exothermic, or if the pH rises too quickly while the iminium species is still active, the aldehyde product can undergo self-condensation (aldol-type polymerizations) or form intractable tars [1].

Remediation Protocol: Controlled Acidic Hydrolysis
  • Re-dissolve: Dissolve the tar in a minimal amount of Dichloromethane (DCM).

  • Acidic Wash: Wash the organic layer with cold 1M HCl .

    • Why? This ensures the complete hydrolysis of the iminium salt to the aldehyde without allowing base-catalyzed polymerization.

  • Phase Separation: Separate the organic layer.

  • Mild Neutralization: Wash with saturated Sodium Bicarbonate (

    
    ) only after the acid wash.
    
  • Drying: Dry over Sodium Sulfate (

    
    ) and concentrate in vacuo at 
    
    
    
    .

Prevention for Next Batch:

  • Ensure the Vilsmeier reagent (DMF +

    
    ) is formed at 
    
    
    
    before adding the pyrazole substrate.
  • Quench the reaction by pouring the mixture into ice-water, not water into the mixture.

Removing Unreacted Starting Material (Chemoselective Purification)

User Question: "NMR shows 10-15% unreacted 3-methyl-1-p-tolyl-1H-pyrazole. Recrystallization isn't removing it."

Technical Insight: Pyrazoles are structurally similar to their aldehyde derivatives, making separation by simple recrystallization difficult due to co-crystallization phenomena. However, the aldehyde functionality provides a "chemical handle" that the starting material lacks: the ability to form a water-soluble bisulfite adduct [2].

Protocol: The Bisulfite "Silver Bullet"

This method chemically tags the aldehyde, pulls it into the aqueous phase, washes away the impurities, and then releases the pure aldehyde.

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram).

    • Add an equal volume of saturated Sodium Bisulfite (

      
      )  solution.
      
    • Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form at the interface.

  • Separation (The Critical Step):

    • Separate the layers.[1] Keep the Aqueous Layer (and any solid precipitate).

    • Note: The unreacted pyrazole (impurity) stays in the EtOAc layer. Discard the organic layer (or save for recovery).

  • Washing:

    • Wash the aqueous layer (containing the adduct) with fresh EtOAc (

      
      ) to remove trace organic impurities.
      
  • Regeneration:

    • Adjust the pH of the aqueous layer to >9 using Sodium Carbonate (

      
      )  or 10% NaOH .
      
    • Observation: The solution will turn cloudy as the free aldehyde regenerates and precipitates.

  • Extraction:

    • Extract the regenerated aldehyde into DCM or EtOAc.

    • Dry (

      
      ) and concentrate.[1]
      
Visualization: Bisulfite Purification Logic

BisulfitePurification Crude Crude Mixture (Aldehyde + Pyrazole) Step1 Add EtOAc + Sat. NaHSO3 (Stir 2-4h) Crude->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurity: Pyrazole) PhaseSep->OrgLayer Lipophilic Species AqLayer Aqueous Layer (Contains Product: Bisulfite Adduct) PhaseSep->AqLayer Hydrophilic Adduct Discard Discard / Recycle OrgLayer->Discard BaseTreat Treat with Na2CO3 (pH > 9) Regenerates Aldehyde AqLayer->BaseTreat Final Pure 3-Methyl-1-p-tolyl- 1H-pyrazole-4-carbaldehyde BaseTreat->Final Extraction (DCM)

Figure 1: Chemoselective purification workflow using sodium bisulfite to isolate the aldehyde from non-carbonyl impurities.

Final Polish: Recrystallization & Oxidation Removal

User Question: "I have a pale solid, but the melting point is broad (


 range). How do I polish it?"

Technical Insight: A broad melting point usually indicates the presence of the corresponding carboxylic acid (formed by air oxidation of the aldehyde) or trace solvent inclusions. Pyrazole aldehydes crystallize effectively from polar/non-polar solvent pairs [3].

Solvent Selection Guide
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 9:1 to 7:3High Best for general polishing. Dissolve in hot EtOH, add water until turbid, cool slowly.
Ethyl Acetate / Hexane 1:3Medium Good if the material is very soluble in organics.
DMF / Water 5:1Specific Use only for highly insoluble, high-melting analogs. Hard to dry.
Removing Acidic Impurities (Carboxylic Acid)

If the aldehyde has oxidized to 3-methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid :

  • Dissolve the solid in DCM.

  • Wash with 5% Sodium Bicarbonate (

    
    ) .
    
  • The acid will deprotonate and move to the aqueous layer.

  • The aldehyde remains in the DCM layer.

Impurity Formation Pathways (Root Cause Analysis)

Understanding where impurities come from helps in preventing them.

ImpurityPathways Start Start: 3-Methyl-1-p-tolyl-pyrazole Vilsmeier Vilsmeier Conditions (POCl3 / DMF) Start->Vilsmeier Target Target Aldehyde Vilsmeier->Target Normal Path Impurity1 Impurity: Unreacted SM (Cause: Wet POCl3 or Low Temp) Vilsmeier->Impurity1 Incomplete Rxn Impurity3 Impurity: Tars/Dimers (Cause: Hot Quench / High pH) Vilsmeier->Impurity3 Thermal Runaway Impurity2 Impurity: Pyrazole Acid (Cause: Air Oxidation) Target->Impurity2 O2 Exposure

Figure 2: Mechanistic origins of common impurities during Vilsmeier-Haack formylation.

References

  • BenchChem. (2025).[1] Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Retrieved from [https://www.benchchem.com](

Sources

Stability of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde under reflux conditions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound, particularly under reflux conditions. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure the success and integrity of your experiments.

Troubleshooting Guide: Stability Under Reflux

This section addresses specific issues that may arise during reflux, providing a logical framework for diagnosis and resolution.

Issue 1: Rapid Darkening of the Reaction Mixture and Formation of Insoluble Material.

Symptoms: Your initially pale yellow or colorless solution turns dark brown or black upon reaching reflux temperatures. You may also observe the formation of tar-like or solid precipitates.

Potential Causes & Solutions:

  • Thermal Decomposition: While the pyrazole core is generally robust, the aldehyde functional group can be susceptible to degradation at elevated temperatures, especially in the presence of impurities.[1][2] The p-tolyl and methyl substituents are unlikely to be the source of instability under typical reflux conditions.

    • Solution: Ensure the heating mantle or oil bath is set to a temperature only slightly above the solvent's boiling point.[3] Vigorous, uncontrolled boiling can create localized superheating at the flask surface, accelerating decomposition. The goal is a gentle, steady reflux, with the condensation ring stable in the lower third of the condenser.[4][5]

  • Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze side reactions like polymerization or condensation of the aldehyde.

    • Causality: The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes.[6][7][8][9] This process uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Incomplete quenching or purification can leave residual acidic species (from POCl₃ hydrolysis) that are detrimental under reflux.

    • Solution:

      • Verify Purity: Before use, confirm the purity of your starting material via NMR, LC-MS, and melting point analysis.

      • Purification: If necessary, recrystallize the aldehyde from a suitable solvent like ethanol or an ethanol/water mixture to remove residual salts and reagents from the synthesis.

      • Solvent Integrity: Use high-purity, anhydrous solvents. Older solvents can accumulate acidic impurities or peroxides.

  • Atmospheric Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (-COOH), especially at high temperatures in the presence of oxygen. This can be followed by further decomposition, leading to discoloration.

    • Solution: Perform the reflux under an inert atmosphere. This involves purging the flask with dry nitrogen or argon before heating and maintaining a positive pressure of the inert gas throughout the reaction.[4][10]

Troubleshooting Workflow: Diagnosing Decomposition

G start Reaction Mixture Darkens Under Reflux check_temp Is Heat Source Temperature Controlled Just Above Solvent BP? start->check_temp check_purity Was Starting Material Purity Confirmed (NMR, MP)? check_temp->check_purity Yes sol_temp Action: Reduce Heat Input to Achieve Gentle Reflux. check_temp->sol_temp No check_atmosphere Is Reaction Under Inert Atmosphere (N2/Ar)? check_purity->check_atmosphere Yes sol_purity Action: Recrystallize Aldehyde. Use High-Purity Solvents. check_purity->sol_purity No sol_atmosphere Action: Implement N2/Ar Blanket. check_atmosphere->sol_atmosphere No root_cause Root Cause Identified: Process Optimized check_atmosphere->root_cause Yes sol_temp->root_cause sol_purity->root_cause sol_atmosphere->root_cause

Caption: A logical workflow for troubleshooting decomposition during reflux.

Issue 2: Low or Stagnant Reaction Conversion.

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material, even after prolonged reflux.

Potential Causes & Solutions:

  • Insufficient Energy Input: The reaction may have a high activation energy that is not being met.

    • Causality: A common mistake is to heat the reaction too gently, causing the solvent to boil but not establish a proper reflux cycle.[3] The temperature of a refluxing solution is, by definition, the boiling point of the solvent; this temperature must be sufficient for the reaction to proceed.[5]

    • Solution: Ensure the condensation ring is clearly visible and stable about one-third to one-half of the way up the condenser.[5][10] If it is too low, the bulk of the solution may not be at the optimal temperature. If your solvent's boiling point is too low, consider switching to a higher-boiling solvent if the reactants are stable at that temperature.

  • Poor Mass Transfer: In a heterogeneous mixture or a viscous solution, reactants may not be interacting effectively.

    • Solution: Use a magnetic stir bar that is appropriately sized for the flask and ensure it is spinning vigorously enough to create a vortex.[3] For thicker mixtures or larger scale reactions, mechanical overhead stirring is superior. Bumping (the sudden, violent boiling of a liquid) is often a sign of poor stirring.[4]

  • Inhibitor Presence: An unknown impurity in one of the reagents or the solvent could be inhibiting the reaction.

    • Solution: This scenario again highlights the importance of using purified reagents and solvents. If you suspect an inhibitor, try the reaction with a fresh bottle of solvent or a newly purified batch of the coreactant.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of the pyrazole core itself?

The pyrazole ring is an aromatic heterocycle and is generally considered to be very thermally stable.[11] Many pyrazole-based energetic materials are valued for their high thermal decomposition temperatures, often exceeding 250-300 °C.[12][13] Therefore, under typical organic reflux conditions (usually 60-150 °C), the pyrazole ring system of this compound is not expected to be the point of failure. The reactivity and potential instability almost always originate from the functional groups attached to the ring—in this case, the aldehyde.[14]

Q2: Can I use protic solvents like ethanol or methanol for reflux?

Yes, protic solvents like ethanol are often used for reactions involving pyrazole aldehydes, such as condensations to form Schiff bases or other derivatives.[15] However, consider the following:

  • Acetal Formation: Under acidic conditions (which can arise from impurities), aldehydes can react with alcohols to form acetals. This is a reversible equilibrium reaction but can consume your starting material.

  • Solubility: Ensure your compound is fully soluble in the chosen solvent at reflux temperature.

Recommended Solvents for Reflux

SolventBoiling Point (°C)Notes
Tetrahydrofuran (THF)66Good general-purpose solvent. Must be dried and checked for peroxides.
Acetonitrile82Aprotic, polar. Good for a variety of transformations.
Ethanol78Protic. Commonly used for condensation reactions.[15]
Toluene111Aprotic, non-polar. Useful for higher temperature reactions.
N,N-Dimethylformamide (DMF)153High-boiling, polar aprotic solvent. Use with caution; can be difficult to remove and may decompose near its boiling point.

Q3: How do I properly set up a reflux apparatus to ensure stability?

A properly assembled apparatus is critical for safety and experimental success.[4][16] It prevents solvent loss, avoids pressure buildup, and allows for controlled heating over extended periods.[5][10]

Protocol: Standard Reflux Under Inert Atmosphere
  • Glassware: Ensure all glassware (round-bottom flask, condenser) is clean and oven-dried to remove moisture.

  • Assembly:

    • Place the round-bottom flask in a correctly sized heating mantle or oil bath.[10] Do not fill the flask more than halfway.[3]

    • Add a magnetic stir bar to the flask.

    • Lightly grease the ground glass joint of the condenser and attach it vertically to the flask. Secure the joint with a Keck clip.

    • Attach tubing to the condenser: water flows in at the bottom inlet and out at the top outlet.[5]

  • Inert Atmosphere:

    • Attach a gas adapter to the top of the condenser. Connect this to a nitrogen or argon line that passes through a bubbler to prevent over-pressurization.

    • Insert a needle into the flask through a septum to act as an outlet. Purge the system with the inert gas for 5-10 minutes.

  • Execution:

    • Begin the flow of cooling water through the condenser.

    • Turn on the stirrer to a moderate speed.

    • Slowly increase the temperature of the heat source until the solvent begins to boil gently and a stable condensation ring forms in the lower part of the condenser.

    • Begin timing the reflux period only after this stable state is achieved.[5]

Ideal Reflux Apparatus Diagram

G cluster_stand Ring Stand k1 N2_In Inert Gas (N2/Ar) Inlet Condenser_Top Gas Outlet to Bubbler Condenser Condenser (Water Out) Condenser_Top->Condenser Keck Clip Flask Round-Bottom Flask (max 1/2 full) Condenser->Flask Keck Clip Water_Out Water Out (Top) Condenser->Water_Out Mantle Heating Mantle / Oil Bath Flask->Mantle Stir_Plate Magnetic Stir Plate Mantle->Stir_Plate Water_In Water In (Bottom) Water_In->Condenser Coolant Flow

Caption: Diagram of a standard reflux apparatus with an inert gas line.

References

  • Radleys. (n.d.). Reflux reaction mistakes to avoid. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 983–986. Available from: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Available from: [Link]

  • Patel, H., et al. (2015). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. Available from: [Link]

  • Li, Z.-P., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(5), 5183–5193. Available from: [Link]

  • Šačkus, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1622. Available from: [Link]

  • Request PDF. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • MIT Digital Lab Techniques Manual. (n.d.). Refluxing a Reaction. MITOCW. Available from: [Link]

  • Berkowski, K., & Huang, E. (2010). Refluxing a Reaction. MIT OpenCourseWare. Available from: [Link]

  • Orango. (2025). What Is Reflux in Organic Chemistry? Understanding the Basics. Available from: [Link]

  • LibreTexts Chemistry. (2022). 1.4K: Reflux. Available from: [Link]

  • Shetty, N., et al. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available from: [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Available from: [Link]

  • Al-Hourani, B. J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Kurt, G., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 775-788. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Available from: [Link]

  • Zhang, J., et al. (2021). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate. Available from: [Link]

  • Request PDF. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available from: [Link]

  • Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 118-125. Available from: [Link]

Sources

Minimizing side reactions in pyrazole carbaldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole carbaldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of pyrazole-containing compounds. Our focus is on providing practical, mechanistically grounded solutions to optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

Pyrazole carbaldehydes are versatile building blocks in medicinal chemistry. Their condensation with active methylene compounds (Knoevenagel condensation) or enolizable ketones/aldehydes (Claisen-Schmidt condensation) is a cornerstone for creating diverse molecular scaffolds.[1] However, the reactivity of the aldehyde functional group, combined with the basic or acidic conditions often employed, can lead to a landscape of competing side reactions. This guide will help you navigate this landscape to maximize the yield and purity of your desired product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Issue 1: Low Yield of Desired Product with Formation of Carboxylic Acid and Alcohol Byproducts

Q: My reaction is consuming the starting pyrazole carbaldehyde, but I'm isolating significant amounts of the corresponding pyrazole carboxylic acid and pyrazole methanol. What is causing this?

A: This product distribution is a classic sign of a disproportionation reaction, specifically the Cannizzaro reaction . This side reaction becomes significant when using a strong base with an aldehyde that lacks α-hydrogens, which is the case for most pyrazole-4-carbaldehydes.[2][3]

Under strongly basic conditions (e.g., high concentrations of NaOH or KOH), a hydroxide ion attacks the carbonyl carbon of the pyrazole carbaldehyde. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, leading to one molecule being oxidized (to the carboxylate) and one being reduced (to the alcohol).[3][4]

Cannizzaro_Mechanism cluster_reactants Reactants cluster_products Products PyrCHO1 Pyrazole-CHO Intermediate Tetrahedral Intermediate PyrCHO1->Intermediate Nucleophilic Attack PyrCHO2 Pyrazole-CHO Alkoxide Pyrazole-CH₂O⁻ PyrCHO2->Alkoxide Reduction OH_neg OH⁻ Hydride H⁻ Transfer Intermediate->Hydride Collapse & Hydride Transfer Carboxylate Pyrazole-COO⁻ Intermediate->Carboxylate Oxidation CarboxylicAcid Pyrazole-COOH Carboxylate->CarboxylicAcid Acid Workup Alcohol Pyrazole-CH₂OH Alkoxide->Alcohol Protonation H2O H₂O Proton H⁺

Caption: Mechanism of the Cannizzaro side reaction.

  • Reduce Base Concentration: The Cannizzaro reaction is often second order in aldehyde and first or second order in base.[3] Therefore, lowering the base concentration can dramatically reduce the rate of this side reaction.

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker bases. For Knoevenagel condensations, catalysts like piperidine, pyridine, or even ammonium carbonate can be highly effective without promoting the Cannizzaro reaction.[1][5][6]

  • Control Temperature: While the effect can be substrate-dependent, running the reaction at a lower temperature (e.g., room temperature or below) will generally slow down the Cannizzaro reaction more than the desired condensation.

  • Slow Addition of Base: Adding the base slowly to the reaction mixture can prevent localized high concentrations that favor the Cannizzaro pathway.[7]

ParameterStandard Condition (Risk of Cannizzaro)Optimized Condition (Minimized Side Reaction)
Base NaOH, KOH (≥1 equivalent)Piperidine, Pyridine, (NH₄)₂CO₃ (catalytic)
Concentration > 1 M< 0.5 M or catalytic amount
Temperature Reflux0 °C to Room Temperature
Issue 2: Formation of Michael Adducts and Other High Molecular Weight Byproducts

Q: My TLC shows the desired product, but also a significant spot with a lower Rf, and I'm getting a complex mixture upon workup. What's happening?

A: This is often indicative of a Michael addition (or 1,4-conjugate addition). In this scenario, a nucleophile (like the enolate of your active methylene compound or ketone) attacks the β-carbon of the α,β-unsaturated product you've just formed.[7]

The desired Knoevenagel or Claisen-Schmidt product is an excellent Michael acceptor. The same enolate that acts as the nucleophile in the condensation can also act as a Michael donor, leading to the formation of a 1,5-dicarbonyl compound or other adducts.[7][8] This is particularly prevalent if the active methylene compound is used in excess or if the reaction is left for an extended period after the initial condensation is complete.

Michael_Addition cluster_main Troubleshooting Logic Enolate Enolate (Nucleophile) Product α,β-Unsaturated Product (Michael Acceptor) Enolate->Product 1,4-Conjugate Attack Adduct Michael Adduct (1,5-Dicarbonyl) Product->Adduct Start High MW Byproducts Observed Check1 Check Reactant Stoichiometry Start->Check1 Path1 Use Stoichiometric or Slight Excess of Aldehyde Check1->Path1 [Excess Nucleophile] Check2 Monitor Reaction Time Check1->Check2 [Stoichiometry OK] Path1->Check2 Path2 Stop Reaction Upon Completion (TLC) Check2->Path2 [Over-running] End Minimized Michael Addition Check2->End [Time OK] Path2->End

Caption: Troubleshooting logic for Michael addition side reactions.

  • Stoichiometric Control: Avoid using a large excess of the active methylene compound or ketone. Using a 1:1 stoichiometry or even a slight excess of the pyrazole carbaldehyde can help ensure that once the α,β-unsaturated product is formed, there is a limited amount of free enolate to engage in Michael addition.[7]

  • Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting pyrazole carbaldehyde is consumed, work up the reaction promptly. Allowing the reaction to stir for extended periods in the presence of the base and product increases the likelihood of Michael addition.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the initial condensation over the subsequent Michael addition.

Issue 3: Reaction Stalls or Aldehyde Decomposition

Q: My reaction is sluggish, and I observe the formation of a dark-colored tar or baseline material on my TLC plate. What could be the cause?

A: This issue often points to two potential problems: oxidation of the aldehyde or polymerization/decomposition under harsh conditions.

Pyrazole carbaldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is run open to the air for long periods at elevated temperatures.[9][10]

  • Solution:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Using solvents that have been degassed can also be beneficial.

While pyrazole carbaldehydes lack α-hydrogens and thus cannot undergo self-aldol condensation, they can be prone to polymerization or decomposition, especially with strong bases and high temperatures.[7] This is often observed as the formation of an intractable, dark-colored solid or oil.

  • Solution:

    • Milder Conditions: As with the Cannizzaro reaction, the primary solution is to use milder reaction conditions. Switch to a weaker base and lower the reaction temperature.[1][7]

    • Solvent Choice: Ensure the chosen solvent fully dissolves the reactants. Poor solubility can lead to localized high concentrations and decomposition. For some Knoevenagel condensations, using an aqueous medium with a phase-transfer catalyst or a green solvent like a water-ethanol mixture can be effective.[6]

Experimental Protocol: Optimized Knoevenagel Condensation of Pyrazole-4-carbaldehyde with Malononitrile

This protocol is designed to minimize the side reactions discussed above.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq).

  • Solvent: Add a 1:1 mixture of water and ethanol to achieve a reactant concentration of approximately 0.2 M.[6]

  • Catalyst Addition: Add ammonium carbonate (0.2 eq) to the mixture.[6]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Once the pyrazole carbaldehyde spot has disappeared (typically within 1-2 hours), add water to the flask to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

This method utilizes a mild base and solvent system, effectively preventing the Cannizzaro reaction and minimizing the risk of Michael addition due to the controlled stoichiometry and reaction time.[6]

References

  • ARKIVOC , Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity, [Link]

  • JoVE , Crossed Aldol Reaction Using Weak Bases, [Link]

  • Master Organic Chemistry , Aldol Addition and Condensation Reactions, [Link]

  • Quora , Can I stop the aldol reaction from happening after enolate forms?, [Link]

  • Allen Institute , Cannizzaro Reaction Mechanism, [Link]

  • Royal Society of Chemistry , Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones, [Link]

  • ARKIVOC , Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity, [Link]

  • ResearchGate , Synthesis and reactions of pyrazole-4-carbaldehydes, [Link]

  • Royal Society of Chemistry , Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates, [Link]

  • ResearchGate , Aza-Michael addition of pyrazoles to crotonic acid, [Link]

  • Nature , Research progress of catalysts for aldol condensation of biomass based compounds, [Link]

  • ResearchGate , Synthesis of 2‐pyrazoline derivatives via Michael addition, [Link]

  • Wikipedia , Cannizzaro reaction, [Link]

  • Wikipedia , Knoevenagel condensation, [Link]

  • ResearchGate , The Complete Mechanism of an Aldol Condensation, [Link]

  • PharmaGuideline , Cannizzaro Reaction and Crossed Cannizzaro Reaction, [Link]

  • Cambridge University Press , Claisen-Schmidt Condensation, [Link]

  • ResearchGate , A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media, [Link]

  • Organic Chemistry Portal , Synthesis of carboxylic acids by oxidation of aldehydes, [Link]

  • ACS Publications , Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates, [Link]

  • MDPI , Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes, [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR interpretation of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde , designed for researchers in medicinal chemistry and structural biology.

Executive Summary: The Structural Mandate

In the development of pyrazole-based pharmacophores—widely used in anti-inflammatory (e.g., Celecoxib) and agrochemical research—confirming the regiochemistry of the pyrazole ring is critical. The Vilsmeier-Haack formylation, while efficient, can yield regioisomeric mixtures (1,3- vs. 1,5-disubstituted) depending on the hydrazone precursor's tautomerism.[1]

This guide focuses on the definitive 1H NMR characterization of This compound . It contrasts this specific isomer against its potential synthetic byproducts (regioisomers) and provides a validated protocol for solvent selection to maximize resolution.

The Molecule at a Glance
  • Core Scaffold: 1H-Pyrazole-4-carbaldehyde[2][3][4][5]

  • Substituents: 3-Methyl group, 1-(p-Tolyl) group[1]

  • Critical Diagnostic: The chemical shift of the C5-proton and the NOE (Nuclear Overhauser Effect) interaction between the N-aryl ring and the adjacent substituent.

Theoretical vs. Experimental Shift Analysis

The following data compares the theoretical expectations with experimental values typical for this class of compounds in Chloroform-d (


) .
Table 1: Chemical Shift Assignments ( , 400 MHz)
PositionMoietyShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
C4-CHO Aldehyde9.92 - 9.98 Singlet (s)1HHighly deshielded; confirms formylation.[1]
C5-H Pyrazole Ring8.35 - 8.45 Singlet (s)1HCritical Peak. Deshielded by adjacent N1 and C4-CHO.[1]
Ar-H p-Tolyl (Ortho to N)7.55 - 7.65 Doublet (d,

Hz)
2HPart of AA'BB' system.[1]
Ar-H p-Tolyl (Meta to N)7.25 - 7.30 Doublet (d,

Hz)
2HOften overlaps with

residual peak (7.26 ppm).[1][6]
C3-CH3 Methyl (Ring)2.50 - 2.55 Singlet (s)3HDistinct from tolyl methyl; usually more downfield than Tol-Me.[1]
Ar-CH3 Methyl (Tolyl)2.40 - 2.45 Singlet (s)3HTypical benzylic methyl shift.[1]

Expert Insight: The separation between the C3-Methyl and Tolyl-Methyl is often narrow (<0.15 ppm). If these peaks overlap in


, switching to 

often resolves them due to different solvation spheres affecting the polar pyrazole ring more than the lipophilic tolyl group.

Comparative Analysis: Target vs. Alternatives

The primary "alternative" in a synthetic context is the 1,5-regioisomer (5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde), which can form if the condensation cyclization pathway varies.

Differentiation Strategy: 1,3- vs. 1,5-Isomer

The distinction relies on the spatial proximity of the methyl group to the N-aryl ring.

  • Target (1,3-Isomer): The Methyl is at C3 (far from N-Aryl).[1] The Proton is at C5 (adjacent to N-Aryl).

  • Alternative (1,5-Isomer): The Methyl is at C5 (adjacent to N-Aryl).[1] The Proton is at C3 (far from N-Aryl).

Diagnostic Workflow (NOE)

Irradiating the Ring Methyl signal (~2.5 ppm) provides the definitive answer:

  • Positive NOE to N-Aryl Protons: Indicates 1,5-Isomer (Methyl is close to the ring).[1]

  • No NOE to N-Aryl Protons: Indicates 1,3-Isomer (Target). Instead, you may see NOE to the Aldehyde proton.

Figure 1: Decision tree for distinguishing the target 3-methyl isomer from the 5-methyl regioisomer using NMR logic.

Experimental Protocol: Sample Preparation & Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this "Self-Validating" protocol.

Reagents
  • Solvent:

    
     (99.8% D) + 0.03% TMS (Tetramethylsilane).[1]
    
    • Alternative:

      
       if solubility is poor or peaks overlap.
      
  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of the solid product.

    • Why? Concentrations <5 mg yield poor signal-to-noise for minor impurities; >15 mg can cause viscosity broadening.

  • Solvation: Add 0.6 mL of solvent. Sonicate for 30 seconds to ensure complete homogeneity.

    • Check: Ensure the solution is clear. Suspended particles will degrade shimming (broad peaks).

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1):

      
       seconds.
      
      • Reasoning: The aldehyde proton has a long

        
         relaxation time. Short delays will under-integrate the aldehyde peak relative to methyls.
        
    • Scans: 16 (routine) or 64 (for impurity detection).

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual

      
       (7.26 ppm).[1]
      
    • Apply exponential window function (LB = 0.3 Hz) before Fourier Transform.[1]

Structural Validation: The "Fingerprint" Region

When analyzing the spectrum, the Aromatic Region (7.0 - 8.5 ppm) acts as the structural fingerprint.

Figure 2: Connectivity of the pyrazole core.[1] Note that C5-H is flanked by N1 and C4, leading to its distinct downfield shift.[1]

Interpretation Checklist
  • Check the Integral Ratio:

    • Aldehyde (1H) : C5-H (1H) : Ar-H (4H) : Me (3H) : Me (3H).[1]

    • Total integral should be normalized to 12H.

  • Verify Coupling Constants:

    • The p-tolyl group must show an AA'BB' pattern (pseudo-doublets).

      
       Hz.
      
    • If the aromatic region is a complex multiplet, the p-tolyl ring may be substituted incorrectly or the sample may be a mixture.

  • Impurity Flag:

    • A small singlet at ~2.1 ppm often indicates residual Acetone (common solvent).

    • A singlet at ~8.0 ppm (DMF) or multiplets at ~1.2/3.7 ppm (Ethanol) are common recrystallization residues.[1]

References

  • Vilsmeier-Haack Synthesis of Pyrazoles

    • Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. (2022).[1][7] Asian Journal of Research in Chemistry.

  • Crystallographic & Structural Data

    • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2022).[1][7] IUCrData.

  • General Pyrazole NMR Shifts

    • 1H NMR chemical shifts of compounds 11, 12. (2014).[1] ResearchGate.

  • Product Specification & Safety

    • This compound Product Page. Sigma-Aldrich.

Sources

FTIR Spectral Analysis Guide: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It moves beyond standard spectral listing to provide a comparative performance analysis of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde against its structural analogs and precursors, utilizing FTIR as the primary validation tool.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QC Analysts, Drug Development Researchers

Executive Summary & Compound Significance

This compound is a critical pharmacophore intermediate used in the synthesis of Schiff bases, antimicrobial agents, and anti-inflammatory drugs. Its structural integrity hinges on three distinct moieties: the pyrazole core , the p-tolyl substituent (N1 position), and the reactive formyl group (C4 position).

This guide compares the FTIR spectral performance of this specific scaffold against:

  • The Precursor (Acetone p-tolylhydrazone): To demonstrate reaction monitoring and conversion efficiency.

  • The Structural Alternative (1-Phenyl Analog): To illustrate spectral specificity and substituent effects (p-Methyl vs. H).

Synthesis & Critical Quality Attributes (CQA)

To understand the spectral fingerprint, one must understand the origin of the chemical bonds. The compound is typically synthesized via the Vilsmeier-Haack reaction , a pathway that introduces the aldehyde and cyclizes the ring simultaneously.

Synthesis Workflow (Vilsmeier-Haack)

The following diagram outlines the chemical transformation and the critical spectral checkpoints.[1][2]

SynthesisWorkflow cluster_checkpoints Spectral Checkpoints Precursor Acetone p-tolylhydrazone (Precursor) Intermediate Iminium Salt Intermediate Precursor->Intermediate Cyclization & Formylation (Loss of C=N hydrazone) VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Intermediate Hydrolysis Hydrolysis (H2O / Acetate) Intermediate->Hydrolysis Product 3-Methyl-1-p-tolyl-1H- pyrazole-4-carbaldehyde Hydrolysis->Product Formation of C=O (Aldehyde Peak Appears)

Figure 1: Vilsmeier-Haack synthesis pathway highlighting the transition from hydrazone precursor to the final aldehyde product.

Experimental Protocol: FTIR Characterization

This protocol ensures high-resolution data capable of distinguishing subtle substituent effects (e.g., p-tolyl vs. phenyl).

Sample Preparation
  • Method: Solid-state analysis via KBr Pellet (Preferred for resolution) or ATR (Preferred for throughput).

  • KBr Protocol: Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder (< 2 µm particle size) to minimize Christiansen effect (scattering). Press at 10 tons for 2 minutes to form a transparent disc.

  • ATR Protocol: Use a Diamond or ZnSe crystal. Apply distinct pressure to ensure uniform contact. Note: ATR peaks may shift slightly lower (1-3 cm⁻¹) compared to transmission KBr.

Instrument Parameters
  • Resolution: 2 cm⁻¹ (Critical for resolving aromatic overtones).

  • Scans: 32 scans (minimum) for signal-to-noise ratio > 100:1.

  • Range: 4000–400 cm⁻¹.

Comparative Spectral Analysis

This section objectively compares the target product with its alternatives to validate its identity and purity.

Comparative Data Table

The table below highlights the "Performance" of the FTIR analysis—specifically, its ability to differentiate the target from its precursor and analog.

Functional GroupTarget Product (3-Methyl-1-p-tolyl...)Alternative 1: Precursor (Hydrazone)Alternative 2: Analog (1-Phenyl...)Spectral Significance
C=O Stretch (Aldehyde) 1670–1690 cm⁻¹ (Strong)Absent1670–1690 cm⁻¹Primary Confirmation: Indicates successful Vilsmeier formylation.
C-H Stretch (Aldehyde) 2820 & 2720 cm⁻¹ (Fermi Doublet)Absent2820 & 2720 cm⁻¹Identity Marker: Unique to aldehydes; distinguishes from ketones/esters.
C=N Stretch (Pyrazole) 1590–1600 cm⁻¹1610–1630 cm⁻¹ (Exocyclic)1590–1600 cm⁻¹Shift indicates cyclization of the hydrazone.
Methyl C-H (Aliphatic) 2920, 2860 cm⁻¹ (p-Tolyl + 3-Me)2900–2950 cm⁻¹~2920 cm⁻¹ (Weak, 3-Me only)Differentiation: Target has higher intensity due to two methyl groups vs. one in the phenyl analog.
Ar-H Bending (OOP) 810–840 cm⁻¹ (2 adj. H)Variable750 & 690 cm⁻¹ (5 adj. H)Critical Differentiator: Distinguishes p-substituted tolyl (Target) from unsubstituted phenyl (Analog).
Detailed Analysis & Causality
A. The "Performance" of the Carbonyl Region (1650–1750 cm⁻¹)
  • Observation: The target compound exhibits a sharp, intense band at ~1680 cm⁻¹.

  • Causality: This frequency is lower than non-conjugated aldehydes (~1720 cm⁻¹) due to resonance with the pyrazole ring.

  • Comparison: The Precursor (Hydrazone) lacks this peak entirely. The appearance of this band is the definitive "Go/No-Go" signal for reaction completion. If a broad band appears at 3200–3400 cm⁻¹ (O-H), it indicates incomplete oxidation or moisture contamination.

B. The Fingerprint Region: Distinguishing the Analog
  • Challenge: Differentiating this compound from 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Both have the pyrazole and aldehyde signals.[3]

  • Solution (The p-Tolyl Marker):

    • Aliphatic C-H: The target has a p-methyl group. Look for increased intensity in the C-H stretching region (2920 cm⁻¹) compared to the phenyl analog.

    • Aromatic Substitution Patterns:

      • Target (p-Tolyl): Shows a strong Out-of-Plane (OOP) bending vibration at 810–840 cm⁻¹ , characteristic of para-substitution (two adjacent aromatic hydrogens).

      • Analog (Phenyl): Shows strong bands at 750 cm⁻¹ and 690 cm⁻¹ , characteristic of a mono-substituted benzene ring (five adjacent hydrogens).

Decision Logic for Identification

Use this logic tree to validate the synthesized product during QC.

SpectralLogic Start Analyze Spectrum (4000-400 cm-1) CheckCO Is C=O present at 1670-1690 cm-1? Start->CheckCO CheckAldehydeCH Are Fermi Doublets present (2720 & 2820 cm-1)? CheckCO->CheckAldehydeCH Yes Result_Precursor IDENTIFIED: Precursor (Reaction Incomplete) CheckCO->Result_Precursor No CheckAromatic Check Aromatic OOP Region (600-900 cm-1) CheckAldehydeCH->CheckAromatic Yes CheckAldehydeCH->Result_Precursor No (Ketone?) Result_Analog IDENTIFIED: 1-Phenyl Analog (Wrong Starting Material) CheckAromatic->Result_Analog Peaks at 750/690 cm-1 (Mono-subst.) Result_Target IDENTIFIED: Target Product (3-Methyl-1-p-tolyl...) CheckAromatic->Result_Target Peak at ~820 cm-1 (Para-subst.)

Figure 2: Spectral decision tree for validating this compound against common alternatives.

Conclusion

FTIR spectroscopy serves as a robust, rapid-performance tool for characterizing This compound . While NMR provides detailed proton mapping, FTIR offers superior throughput for:

  • Process Monitoring: Tracking the appearance of the carbonyl stretch (1670–1690 cm⁻¹) confirms Vilsmeier-Haack success.

  • Purity Validation: The absence of N-H stretches (>3200 cm⁻¹) and specific aromatic OOP bands (810–840 cm⁻¹) confirms the correct para-tolyl substitution, effectively distinguishing it from phenyl analogs.

References

  • Sigma-Aldrich. this compound Product Detail. Available at:

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. (Discusses Vilsmeier-Haack synthesis of pyrazole carbaldehydes). Available at:

  • Asian Journal of Chemistry. Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (Provides comparative spectral data for phenyl analogs). Available at:

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Applications. Available at:

  • ResearchGate. Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (Protocol validation). Available at:

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes arena of drug development, 1-aryl-pyrazole-4-carbaldehydes are not merely intermediates; they are privileged scaffolds. The specific derivative 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde (referred to hereafter as MPPC ) is frequently synthesized via the Vilsmeier-Haack reaction and serves as a precursor for Schiff bases, chalcones, and pyrazolo-pyridines with potent antimicrobial and anti-inflammatory profiles.

This guide moves beyond basic spectral listing. We compare MPPC against its structural analogs—specifically the unsubstituted phenyl and p-chlorophenyl variants—to demonstrate how para-substitution modulates fragmentation stability. This comparative approach provides a self-validating framework for identifying impurities and metabolic degradants in complex matrices.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Electron Ionization (EI) at 70 eV, the industry standard for library matching (NIST/Wiley).

Standardized GC-MS Protocol
  • Instrument: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Inlet: Split/Splitless, 280°C. Split ratio 10:1.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold at 80°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Mass Range: 40–400 m/z.

Critical Control Point: The aldehyde moiety is labile. Ensure the injector liner is deactivated (silanized) to prevent thermal degradation prior to ionization.

Fragmentation Analysis: The MPPC Signature

The mass spectrum of MPPC (


, MW 200.24) is dominated by the stability of the aromatic systems. The fragmentation is driven by two competing mechanisms: 

-cleavage
of the aldehyde and charge retention on the p-tolyl hydrazine moiety.
Primary Fragmentation Pathways[1]
  • Molecular Ion (

    
    ):  The parent peak appears at m/z 200 . It is intense and stable due to the extensive conjugation between the pyrazole and the p-tolyl ring.
    
  • Loss of Hydrogen (

    
    ):  A peak at m/z 199  arises from the loss of the aldehydic hydrogen. This is characteristic of aromatic aldehydes, forming a stable acylium ion.
    
  • Loss of Formyl Radical (

    
    ):  The cleavage of the C-C bond between the ring and the carbonyl group yields the base peak candidate or high-intensity ion at m/z 171 . This ion represents the 3-methyl-1-p-tolyl-pyrazolium cation.
    
  • Formation of Tropylium Ion (

    
    ):  A diagnostic peak at m/z 91  is observed. Unlike the phenyl analog, the p-tolyl group rearranges to form the highly stable tropylium cation. This is a crucial "fingerprint" ion for p-methyl substituted aromatics.
    
  • Ring Fragmentation: Further degradation of the pyrazole ring involves the loss of HCN (27 Da) or acetonitrile (

    
    , 41 Da) from the m/z 171 precursor.
    
Visualization of Fragmentation Pathways[1][2][3]

MPPC_Fragmentation cluster_0 Diagnostic Region M Molecular Ion (M+) m/z 200 [C12H12N2O]+. M_H Acylium Ion m/z 199 [M - H]+ M->M_H - H• (1 Da) M_CHO Pyrazolyl Cation m/z 171 [M - CHO]+ M->M_CHO - CHO• (29 Da) (Alpha Cleavage) Tropylium Tropylium Ion m/z 91 [C7H7]+ M_CHO->Tropylium Ring Cleavage & Rearrangement HCN_Loss Ring Fragment m/z 144 [171 - HCN]+ M_CHO->HCN_Loss - HCN (27 Da) Tolyl p-Tolyl Cation m/z 91

Figure 1: Mechanistic fragmentation tree of this compound, highlighting the diagnostic tropylium formation.

Comparative Analysis: MPPC vs. Alternatives

To validate the identity of MPPC, one must distinguish it from closely related analogs often present in library screens.

Table 1: Diagnostic Ion Comparison
FeatureMPPC (Target) Alternative A: Phenyl Analog Alternative B: p-Chloro Analog
Substituent (R) p-Methyl (-CH3) Hydrogen (-H)p-Chloro (-Cl)
Molecular Ion (M+) 200 186220 / 222 (3:1 ratio)
Base Peak 171 or 91 157 or 77191 or 111
[M-CHO]+ 171 157191 / 193
Aryl Marker m/z 91 (Tropylium) m/z 77 (Phenyl)m/z 111 / 113 (Chlorophenyl)
Stability High (Inductive stabilization)ModerateHigh (Resonance stabilization)
Technical Insight
  • MPPC vs. Phenyl Analog: The shift of the molecular ion by +14 Da (200 vs 186) confirms the methylation. Crucially, the presence of m/z 91 in MPPC is far more intense than any corresponding alkyl fragment in the phenyl analog, due to the resonance stability of the tropylium ion formed from the tolyl group.

  • MPPC vs. p-Chloro Analog: The p-chloro analog exhibits a distinct 3:1 isotopic cluster at m/z 220/222. MPPC lacks this isotope pattern, providing an immediate " go/no-go " confirmation during QC screening.

References

  • Synthesis and General Characterization: K. T. U. Repository. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. [Link][1]

  • Fragmentation Mechanisms of Pyrazoles: ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Crystal Structure and Analog Comparison: National Institutes of Health (PMC). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: An In-Depth Analysis and Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives stand out for their diverse biological activities. This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules. We will delve into the experimental data, provide a detailed protocol for its acquisition, and compare its spectral features with related compounds to offer a deeper understanding of its electronic structure.

Understanding the Molecule: this compound

The target molecule, with an empirical formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , is a solid at room temperature[1]. Its structure features a central pyrazole ring substituted with a methyl group at the 3-position, a p-tolyl group at the N1-position, and a carbaldehyde (formyl) group at the 4-position. Each of these substituents uniquely influences the electron density around the carbon atoms of the pyrazole core, which is reflected in their 13C NMR chemical shifts.

13C NMR Spectral Data

Below is a table of predicted and experimentally observed 13C NMR chemical shifts for this compound and a related compound for comparison.

Carbon AtomPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for 3-methyl-1-phenyl-5-(p-tolylthio)-1H-pyrazole-4-carbaldehyde[2]
Pyrazole Ring
C3~150-152149.2
C4~115-117114.6
C5~138-140141.8
Substituents
-CHO~185-192191.0
3-CH₃~12-1413.5
p-Tolyl Group
C1' (ipso)~138-140137.9 (for phenyl)
C2', C6'~120-122119.9 (for phenyl)
C3', C5'~129-131129.3 (for phenyl)
C4' (para)~139-141139.2 (for p-tolylthio)
p-CH₃~20-2221.3

Note: The experimental data for the reference compound was recorded in DMSO-d6. Chemical shifts are sensitive to the solvent used[3][4].

Experimental Protocol for 13C NMR Data Acquisition

Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a robust starting point for obtaining a proton-decoupled 13C spectrum.

1. Sample Preparation:

  • Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio, especially given the low natural abundance of the 13C isotope (1.1%)[5].

  • Procedure:

    • Weigh approximately 15-20 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is important as it can influence chemical shifts[6].

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0 ppm[7].

2. Spectrometer Setup and Data Acquisition:

  • Rationale: The following steps ensure the spectrometer is optimized for the specific sample, maximizing resolution and sensitivity.

  • Procedure:

    • Insert the sample into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune and match the 13C probe to the sample.

    • Set the acquisition parameters. For a routine 13C{¹H} spectrum (proton-decoupled):

      • Pulse Angle: A 30-45° pulse is often a good compromise between signal intensity and relaxation time for small to medium-sized molecules[8].

      • Acquisition Time (at): Typically 1-2 seconds.

      • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient. Note that quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though routine 13C spectra are generally not quantitative[8][9].

      • Number of Scans (ns): Due to the low sensitivity of 13C NMR, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to improve the signal-to-noise ratio.

    • Begin the acquisition by typing zg (zero go) in the command line of the spectrometer software[10].

3. Data Processing:

  • Rationale: Raw data from the spectrometer needs to be transformed into a readable spectrum.

  • Procedure:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm)[6].

    • Perform peak picking to identify the chemical shifts of the signals.

Diagram of the 13C NMR Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (15-20 mg in 0.6 mL solvent) transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample lock_shim Lock & Shim insert->lock_shim tune Tune Probe lock_shim->tune setup Set Parameters (ns, d1, etc.) tune->setup acquire Acquire Data (zg) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate peak_pick Peak Picking calibrate->peak_pick

Caption: A streamlined workflow for acquiring a 13C NMR spectrum.

Comparative Analysis: The Influence of Substituents

The chemical shift of a carbon atom is highly dependent on its local electronic environment. Factors such as electronegativity, hybridization, and resonance effects play a significant role[5][11][12].

1. The Carbaldehyde Group (-CHO): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing far downfield (typically >180 ppm). This is due to the strong deshielding effect of the doubly bonded oxygen atom. The electronegative oxygen pulls electron density away from the carbon, and the anisotropic effect of the π-system further contributes to this downfield shift[5][11].

2. The p-Tolyl Group: The p-tolyl group influences the chemical shifts of the pyrazole ring carbons through both inductive and resonance effects. The nitrogen atom to which it is attached (N1) withdraws electron density, affecting the entire ring. The aromatic carbons of the p-tolyl group itself will appear in the typical aromatic region (110-140 ppm). The methyl group on the tolyl ring is a weak electron-donating group, causing a slight upfield shift for the carbons of that ring compared to an unsubstituted phenyl ring.

3. The Methyl Group (-CH₃): The methyl group at the C3 position of the pyrazole ring is an sp³-hybridized carbon and will appear in the upfield region of the spectrum (typically 10-30 ppm). Its electron-donating character will slightly shield the C3 carbon it is attached to.

Structural Comparison Diagram:

Caption: Comparison of the target molecule with related pyrazole structures.

By comparing the spectrum of our target molecule to that of 1-phenyl-1H-pyrazole-4-carbaldehyde, we can isolate the effect of the methyl groups at the C3 and C4' positions[13]. Similarly, comparing it to 5-hydroxy-3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde highlights the influence of the substituent at the C5 position[14]. This comparative approach is a powerful tool for confirming structural assignments and understanding structure-property relationships.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural verification of synthesized compounds like this compound. By understanding the principles that govern chemical shifts and by employing a systematic experimental approach, researchers can confidently determine the structure of novel molecules. The comparative analysis with related compounds further enriches the interpretation of the spectral data, providing deeper insights into the electronic properties of the pyrazole scaffold, which is crucial for the rational design of new pharmaceuticals and functional materials.

References

  • 13-C NMR Protocol for beginners AV-400 . University of Wisconsin-Madison. [Link]

  • A User Guide to Modern NMR Experiments . University of Oxford Chemistry Research Laboratory. [Link]

  • Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy . Filo. [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo . Magnetic Resonance in Medicine, 71(5), 1547-1560. [Link]

  • Acquiring 1 H and 13 C Spectra . In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. (2018). [Link]

  • Supplementary Information for a research article . Royal Society of Chemistry. [Link]

  • Wiitala, K. W., et al. (2006). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals . Journal of Chemical Theory and Computation, 2(3), 585-594. [Link]

  • Wang, L., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions . Molecules, 24(15), 2789. [Link]

  • Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities . Connect Journals. [Link]

  • Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (part-I) . Oriental Journal of Chemistry. [Link]

  • A Guide to 13C NMR Chemical Shift Values . Compound Interest. [Link]

  • Factors That Influence NMR Chemical Shift . Chemistry LibreTexts. [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments . Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 427-443. [Link]

  • Supporting Information for Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles . [Link]

  • 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts . YouTube. [Link]

  • 13C NMR Chemical Shift . Oregon State University. [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine . Nepal Journals Online. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives . Asian Journal of Chemistry. [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organometallics, 29(9), 2176-2179. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions . ARKIVOC. [Link]

  • Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes . ResearchGate. [Link]

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

  • 5-HYDROXY-3-METHYL-1-PARA-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

Sources

Comparative Reactivity Profile: p-Tolyl vs. Phenyl Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1-Phenyl-1H-pyrazole-4-carbaldehyde vs. 1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde Intended Audience: Medicinal Chemists, Synthetic Organic Chemists, and Process Development Scientists.

Executive Summary

In the design of bioactive heterocycles, the choice between a phenyl and a


-tolyl  (4-methylphenyl) substituent at the N1 position of the pyrazole core is often dictated by structure-activity relationship (SAR) goals—specifically modulating lipophilicity (LogP) and metabolic stability. However, this substitution also fundamentally alters the synthetic reactivity profile.

This guide objectively compares 1-phenyl-1H-pyrazole-4-carbaldehyde (1-Ph) and its methylated analogue, 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (1-Tol) .

Key Technical Insight: The methyl group on the p-tolyl ring exerts a +I (inductive) and hyperconjugative electron-donating effect . This creates a dichotomy in reactivity:

  • Synthesis (Vilsmeier-Haack): The p-tolyl precursor is more reactive , facilitating faster cyclization.

  • Derivatization (Condensation): The resulting p-tolyl aldehyde is less electrophilic , requiring more rigorous conditions for Schiff base or chalcone formation compared to the phenyl variant.

Electronic & Mechanistic Analysis

To understand the reactivity differences, one must look beyond the steric bulk of the methyl group and focus on the electronic density pushed into the pyrazole ring.

Electronic Influence Pathway

The reactivity is governed by the Hammett substituent constant (


).
  • Phenyl (H):

    
     (Reference standard).
    
  • 
    -Tolyl (CH
    
    
    
    ):
    
    
    (Electron Donating).

The electron donation from the p-tolyl group increases the electron density of the pyrazole ring. This has two opposing consequences:

  • Increased Nucleophilicity of the Ring: Makes the ring more susceptible to electrophilic aromatic substitution (or Vilsmeier cyclization).

  • Decreased Electrophilicity of the Aldehyde: The electron-rich ring donates density to the carbonyl carbon (via conjugation), stabilizing it and making it less reactive toward nucleophiles (amines/active methylenes).

ElectronicEffects Substituent N1-Substituent Ring Pyrazole Ring (Electron Density) Substituent->Ring Phenyl (Reference) Substituent->Ring p-Tolyl (+I Effect) Increases Density Aldehyde C4-Aldehyde (Electrophilicity) Ring->Aldehyde Standard Conjugation Ring->Aldehyde Stronger Donation Stabilizes C=O Reactivity Nucleophilic Attack (Schiff Base Formation) Aldehyde->Reactivity Baseline Reactivity Aldehyde->Reactivity Reduced Rate

Figure 1: Mechanistic flow illustrating how the electron-donating p-tolyl group reduces the electrophilicity of the aldehyde carbonyl compared to the phenyl variant.

Synthesis: The Vilsmeier-Haack Cyclization

The standard synthesis for both molecules involves the Vilsmeier-Haack reaction of acetophenone arylhydrazones.

Comparative Synthetic Efficiency
  • 1-Tolyl Precursor: The hydrazone derived from p-tolylhydrazine is more electron-rich. The nitrogen lone pairs are more available to attack the Vilsmeier reagent (chloroiminium ion). Consequently, the 1-Tol product is often formed in slightly higher yields (85-92%) with cleaner reaction profiles.

  • 1-Phenyl Precursor: Reacts efficiently but is slightly less nucleophilic, typically resulting in yields of 75-85%.

Confirmed Experimental Protocol

This protocol is self-validating: The formation of the Vilsmeier salt is exothermic, and the final hydrolysis is indicated by the disappearance of the intermediate iminium species on TLC.

Reagents:

  • DMF (Dimethylformamide) - 10 mL (Excess, acts as solvent/reagent)

  • POCl

    
     (Phosphorus Oxychloride) - 0.03 mol
    
  • Respective Hydrazone (Phenyl or p-Tolyl) - 0.01 mol

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: Cool DMF to 0°C. Add POCl

    
     dropwise. Critical: Maintain temp <5°C to avoid decomposition. Stir for 30 mins to form the Vilsmeier-Haack adduct (white/yellowish semi-solid).
    
  • Addition: Dissolve the hydrazone in minimum DMF and add to the reagent.

  • Cyclization: Heat to 60-70°C for 4-6 hours .

    • Observation: The mixture will darken.

  • Workup (Hydrolysis): Pour reaction mixture into crushed ice. Neutralize with saturated Na

    
    CO
    
    
    
    or NaOAc to pH 7-8.
    • Validation: A solid precipitate forms immediately upon neutralization.

  • Purification: Recrystallize from Ethanol/DMF.

SynthesisWorkflow Start Acetophenone Arylhydrazone Intermediate Chloroiminium Intermediate Start->Intermediate Nucleophilic Attack VH_Reagent POCl3 + DMF (0°C) VH_Reagent->Intermediate Adduct Formation Cyclization Heat (70°C, 5h) Ring Closure Intermediate->Cyclization Formylation Hydrolysis Ice/Na2CO3 Hydrolysis Cyclization->Hydrolysis Decomposition Product Pyrazole-4-carbaldehyde (Solid) Hydrolysis->Product Precipitation

Figure 2: Vilsmeier-Haack synthesis workflow. The 'Nucleophilic Attack' step is faster for the p-tolyl derivative due to electron donation.

Reactivity Profile: Condensation Reactions

The primary utility of these carbaldehydes is as intermediates for Schiff bases (imines) or Knoevenagel condensates.

The Reactivity Gap

When reacting with a primary amine (e.g., aniline) to form a Schiff base:

  • 1-Phenyl (Reference): Exhibits standard aromatic aldehyde reactivity. Reaction reaches equilibrium quickly.

  • 1-Tolyl (Deactivated): The carbonyl carbon is less positive (

    
    ).
    
    • Consequence: Reaction times are typically 15-30% longer to reach completion compared to the phenyl variant.

    • Optimization: Requires slightly more acidic catalysis (glacial acetic acid) or higher reflux temperatures to drive water removal.

Experimental Data Comparison

The following table summarizes typical physicochemical data and reactivity metrics derived from comparative synthesis literature.

Metric1-Phenyl-1H-pyrazole-4-CHO1-(p-Tolyl)-1H-pyrazole-4-CHOInterpretation
VH Synthesis Yield 75 - 82%85 - 92%p-Tolyl hydrazone is a better nucleophile.
MP (°C) 122 - 124°C140 - 142°Cp-Tolyl packs better in crystal lattice.
IR

(C=O)
~1685 cm

~1678 cm

Lower freq in p-tolyl indicates stronger conjugation (single bond character).
Schiff Base Yield 88 - 95%80 - 88%Slightly lower conversion for p-tolyl due to reduced electrophilicity.
Reaction Time 2 - 3 hours3 - 4 hoursp-Tolyl requires longer reflux.

Data aggregated from standard heterocyclic synthesis benchmarks [1, 2].

Strategic Recommendations

When to use the Phenyl Derivative:
  • Reaction Rate Priority: If your subsequent step involves a weak nucleophile (e.g., a deactivated aniline), use the phenyl derivative to maximize electrophilicity.

  • Baseline Studies: Always used as the

    
     control in QSAR studies.
    
When to use the p-Tolyl Derivative:
  • Solubility/Lipophilicity: If the final drug candidate requires higher lipophilicity (higher LogP) for membrane permeability.

  • Metabolic Blocking: The p-methyl group blocks the para-position of the phenyl ring from metabolic hydroxylation (CYP450 oxidation), potentially extending half-life.

  • Crystallinity: If you are struggling to crystallize the phenyl derivative, the p-tolyl analogue often yields more crystalline solids due to symmetry.

References

  • Shetty, A.K., et al. (2010). "Synthesis and biological evaluation of new series of aldimines derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde." Asian Journal of Chemistry.

  • Joshi, A., et al. (2015).[1] "Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone derivatives." Iranian Journal of Organic Chemistry.

  • NIST Chemistry WebBook. "1H-Pyrazole, 1-phenyl- IR Spectrum."

  • LibreTexts Chemistry. "Infrared Spectra of Common Functional Groups (Carbonyls)."

Sources

A Researcher's Guide to the Elemental Analysis of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the precise characterization of novel compounds is paramount. Elemental analysis serves as a foundational technique, offering a quantitative assessment of a compound's elemental composition. This guide provides an in-depth look at the elemental analysis of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with applications in the synthesis of various bioactive molecules. We will explore the theoretical composition, compare it with a structurally similar analog, and detail the experimental methodology for its verification, providing a robust framework for researchers in the field.

Theoretical Composition and Its Significance

This compound is a solid organic compound with the empirical formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . The theoretical elemental composition, derived from its molecular formula, represents the ideal percentage by mass of each element within the pure compound. This theoretical data is the benchmark against which all experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage by Mass (%)
CarbonC12.0112144.1271.98
HydrogenH1.011212.126.05
NitrogenN14.01228.0214.00
OxygenO16.00116.007.99
Total 200.26 100.00

Note: Atomic masses are rounded for clarity. Precise calculations should use the full atomic weights.

The significance of these theoretical values lies in their use for verifying the identity and purity of a synthesized batch of the compound. A close correlation between experimental and theoretical data provides strong evidence that the target molecule has been successfully synthesized and is free from significant impurities.

Comparative Analysis with a Structural Analog

To provide a practical context, we will compare the elemental composition of our target compound with a closely related molecule, 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This analog differs by the absence of the methyl group on the phenyl ring.

Table 2: Comparison of Theoretical Elemental Composition

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen
This compoundC₁₂H₁₂N₂O200.2471.986.0514.007.99
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₁H₁₀N₂O186.21[1][2]70.955.4115.048.59

This comparison highlights how a subtle structural change—the addition of a single methyl group—significantly alters the expected elemental percentages. This underscores the sensitivity and precision required in elemental analysis to differentiate between structurally similar compounds.

Experimental Verification: The Combustion Analysis Workflow

The most prevalent and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content of organic compounds is combustion analysis.[3][4][5] Oxygen is typically determined in a separate step via pyrolysis.[6]

The underlying principle of combustion analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures.[5][7] This process converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[8][9]

Below is a detailed, step-by-step protocol for the elemental analysis of this compound.

Experimental Protocol

1. Sample Preparation:

  • Ensure the sample is homogenous and free of contaminants and moisture.[10] If necessary, dry the sample to a constant weight and finely grind it.[7][10]
  • Accurately weigh a small amount of the sample (typically 1-3 mg) using a microbalance.[10] The precise weight is critical for accurate percentage calculations.

2. Combustion:

  • Introduce the weighed sample into the combustion chamber of the elemental analyzer.
  • The chamber is heated to a high temperature (over 1000°C) in the presence of a continuous flow of pure oxygen.[7]
  • The organic compound combusts, breaking down into its elemental components which then form gaseous oxides.

3. Reduction and Gas Separation:

  • The combustion products are swept by an inert carrier gas, such as helium, through a reduction tube containing heated copper.[7] This step removes excess oxygen and reduces any nitrogen oxides (NOx) to elemental nitrogen (N₂).
  • The resulting mixture of CO₂, H₂O, and N₂ then passes through a series of absorbent traps or a gas chromatography (GC) column to separate the individual gases.[5][6]

4. Detection and Quantification:

  • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the GC column. The TCD's response is proportional to the amount of each gas.
  • The instrument's software, calibrated with a known standard, calculates the absolute amounts of carbon, hydrogen, and nitrogen in the original sample.

5. Data Analysis:

  • The software then converts these absolute amounts into mass percentages of the total sample weight.

  • These experimental percentages are then compared to the theoretical values calculated from the empirical formula. A deviation of ±0.4% is generally considered acceptable for a pure compound.[11]

    Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenize & Dry Sample Weighing Accurately Weigh (1-3 mg) Homogenization->Weighing Combustion Combustion (>1000°C in O₂) Weighing->Combustion Reduction Reduction (Heated Copper) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Quantification Quantify Gases Detection->Quantification Calculation Calculate % Composition Quantification->Calculation Comparison Compare to Theoretical Calculation->Comparison

Sources

A Comparative Guide to X-ray Crystallography Data of Pyrazole-4-carbaldehyde Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of X-ray crystallography data for pyrazole-4-carbaldehyde derivatives, a class of compounds with significant interest in pharmaceutical and agrochemical research. We will explore the crystallographic data of several key derivatives, compare these findings with data from alternative analytical techniques, and provide detailed experimental protocols to support your own research endeavors. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural characterization of these important molecules.

The Central Role of Pyrazole-4-carbaldehyde Derivatives

Pyrazole-4-carbaldehyde and its derivatives are versatile building blocks in the synthesis of a wide range of heterocyclic compounds. These molecules have garnered considerable attention due to their diverse biological activities, including antibacterial, anti-inflammatory, antiparasitic, and anticancer properties.[1][2][3] The strategic placement of a formyl group at the 4-position of the pyrazole ring provides a reactive handle for further chemical modifications, allowing for the creation of diverse molecular libraries for drug discovery.

Unveiling the Molecular Architecture: The Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Comparative Crystallographic Data of Pyrazole-4-carbaldehyde Derivatives

The following table summarizes the crystallographic data for a selection of pyrazole-4-carbaldehyde derivatives, showcasing the diversity of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Intermediate 5bC₁₆H₁₁Cl₂F₃N₂OMonoclinicP2₁/c------[1]
Pyrazole Derivative 4-TriclinicP-19.348(2)9.793(2)16.366(4)87.493(6)87.318(6)84.676(6)[2]
Pyrazole Derivative 5a-MonoclinicP2₁/n21.54552(17)7.38135(7)22.77667(19)90101.0921(8)90[2]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₂N₂OTriclinicP-110.1367(9)15.5952(16)16.7550(15)95.932(6)90.135(5)107.991(6)[4]
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehydeC₆H₇ClN₂OOrthorhombic-13.167(9)6.463(5)8.190(6)---[5]
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₁ClN₂OMonoclinicP2₁/c16.0429(4)4.8585(1)16.7960(4)-96.581(1)-[6]
4-Iodo-1H-pyrazoleC₃H₃IN₂MonoclinicP2₁/c7.9103(3)5.4851(2)12.1883(4)90109.110(2)90[7]

This data highlights the structural diversity within this class of compounds, with crystal systems ranging from triclinic to orthorhombic. These variations in packing and conformation are influenced by the nature and position of substituents on the pyrazole and phenyl rings. For instance, in 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions.[6]

A Multi-faceted Approach: Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of pyrazole-4-carbaldehyde derivatives relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure in solution. These techniques confirm the presence of key functional groups and provide information about the connectivity of atoms. For example, in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, the structures of the final compounds were confirmed by ¹H-NMR and ¹³C-NMR.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity. The characterization of newly synthesized 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes included mass spectroscopy to elucidate their structures.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For instance, the presence of a strong absorption band corresponding to the carbonyl group of the aldehyde is a characteristic feature in the IR spectra of these compounds.

Computational Modeling

Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. DFT can be used to optimize molecular geometries, predict spectroscopic properties, and analyze non-covalent interactions, providing a deeper understanding of the electronic structure and reactivity of these molecules.[8]

Experimental Protocols: Synthesis and Crystallization

The synthesis of pyrazole-4-carbaldehyde derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

General Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes

The following diagram outlines the general workflow for the synthesis of pyrazole-4-carbaldehyde derivatives.

Synthesis_Workflow Hydrazone Hydrazone Precursor Cyclization Vilsmeier Cyclization Hydrazone->Cyclization Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier_Reagent->Cyclization Product Pyrazole-4-carbaldehyde Derivative Cyclization->Product Purification Purification (e.g., Recrystallization) Product->Purification Crystallization_Workflow Start Purified Compound Dissolution Dissolve in a suitable solvent or solvent mixture Start->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Dissolution->Vapor_Diffusion Cooling Slow Cooling Dissolution->Cooling Crystals Single Crystals Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Cooling->Crystals

Caption: Common crystallization techniques for obtaining single crystals.

Protocol Insights:

  • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but allow it to slowly crystallize upon cooling or evaporation. Common solvents include ethanol, methanol, acetone, and mixtures thereof.

  • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.

Conclusion and Future Outlook

X-ray crystallography provides invaluable, high-resolution structural information for pyrazole-4-carbaldehyde derivatives, which is essential for understanding their chemical properties and biological activities. When combined with other analytical techniques such as NMR, MS, and computational modeling, a complete and robust characterization can be achieved. The synthetic versatility of these compounds, coupled with the detailed structural insights gained from crystallographic studies, will continue to drive their development in the fields of medicine and agriculture.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate. [Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. Journal of Molecular Structure. [Link]

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. [Link]

Sources

A Comparative Spectroscopic and Computational Guide to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic and structural characteristics of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. Given the scarcity of published experimental data for this specific compound, this document leverages a combination of detailed experimental protocols for its synthesis, comparative analysis with structurally similar molecules, and robust computational chemistry predictions to offer a thorough characterization.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, making compounds like this compound valuable intermediates in the synthesis of novel therapeutic agents and functional materials.

The specific structural features of the title compound—a pyrazole core, a methyl group at the 3-position, a p-tolyl substituent on one of the nitrogen atoms, and a carbaldehyde at the 4-position—are all expected to influence its electronic properties, reactivity, and ultimately its biological activity. A precise understanding of its spectroscopic signature is therefore paramount for its unambiguous identification and for elucidating its role in various chemical transformations.

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound can be reliably achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic systems.[2][3][4][5][6][7]

Synthesis of this compound

The synthetic pathway involves a two-step process: the formation of a hydrazone from p-tolylhydrazine and a suitable ketone, followed by cyclization and formylation using the Vilsmeier-Haack reagent.

Synthesis_Workflow p_tolylhydrazine p-Tolylhydrazine hydrazone Acetone p-tolylhydrazone p_tolylhydrazine->hydrazone Condensation acetone Acetone acetone->hydrazone target This compound hydrazone->target Cyclization & Formylation vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) vilsmeier->target Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques synthesized_product Purified Product ftir FT-IR Spectroscopy synthesized_product->ftir nmr NMR Spectroscopy (¹H & ¹³C) synthesized_product->nmr uv_vis UV-Vis Spectroscopy synthesized_product->uv_vis mass_spec Mass Spectrometry synthesized_product->mass_spec data_analysis Data Analysis & Structural Elucidation ftir->data_analysis nmr->data_analysis uv_vis->data_analysis mass_spec->data_analysis Computational_Workflow mol_structure Molecular Structure Input dft_calc DFT Calculation (e.g., B3LYP/6-311G(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc uv_vis_calc TD-DFT for UV-Vis geom_opt->uv_vis_calc ftir_spectrum Predicted FT-IR Spectrum freq_calc->ftir_spectrum nmr_spectrum Predicted NMR Spectra nmr_calc->nmr_spectrum uv_vis_spectrum Predicted UV-Vis Spectrum uv_vis_calc->uv_vis_spectrum

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile Analysis and Core Safety Principles

The molecular structure of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde incorporates both a pyrazole ring system and an aldehyde functional group. Lacking specific data for this compound, a conservative "worst-case" approach, inferring hazards from structurally analogous compounds, is essential for ensuring a high margin of safety.

Presumed Hazard Profile:

Hazard CategoryFinding Based on Analogs & Compound DataSource(s)
Physical Hazard Classified as a combustible solid.[1][2]
Acute Oral Toxicity Pyrazole and aldehyde derivatives are frequently classified as "Harmful if swallowed."[3][4][5][6][7][8]
Skin Irritation The majority of related pyrazole-carbaldehydes are known to cause skin irritation.[3][7][8][9][10][11]
Eye Irritation Causes serious eye irritation or damage is a common classification for this chemical family.[3][7][8][9][10][11][12]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[3][7][8][10][11][12]
Environmental Hazard Assigned a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water. Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[1][4][9]

Given this profile, the core principle for disposal is clear: In-laboratory chemical neutralization is strongly discouraged. The risk of incomplete reactions or the creation of unknown, potentially more hazardous byproducts is significant. The only appropriate disposal method is consignment to a licensed hazardous waste management service through your institution's EHS department[13][14].

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps from the point of generation to final disposal.

Step 2.1: Immediate Segregation and Personal Protective Equipment (PPE)

Proper containment begins at the point of waste generation. The potential for skin, eye, and respiratory irritation necessitates stringent PPE protocols.

  • PPE Requirements: Always wear chemical-resistant nitrile gloves, a lab coat, and chemical safety goggles that provide a complete seal around the eyes[3][12][15]. If handling larger quantities or if dust generation is possible, a NIOSH-approved respirator is recommended[12].

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department[14][16]. It should be collected in a dedicated hazardous waste container.

Step 2.2: Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Select a Compatible Container: Use a clean, sturdy, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for solid chemical waste[17]. Ensure the container has a tightly sealing screw-top cap[14][17].

  • Collect Waste:

    • Solid Waste: For unused or expired product, place the original container directly into the hazardous waste container if possible. For contaminated labware (e.g., weigh boats, gloves, wipes), place these items into the designated container[14][16].

    • Solutions: If the compound has been dissolved in a solvent, it must be collected as liquid hazardous waste. The container must be labeled with all constituents, including the solvent system[17].

  • Do Not Overfill: Leave at least 1-2 inches of headspace in the container to allow for expansion and prevent spills[16].

  • Secure the Lid: Keep the container tightly closed at all times except when actively adding waste[14][17]. This prevents the release of vapors and protects against spills.

Step 2.3: Labeling

Proper labeling is a regulatory requirement and is essential for safety.

  • Attach a Hazardous Waste Tag: As soon as the first item of waste is added, affix a completed EHS-provided hazardous waste tag or label to the container[14][17].

  • Complete All Fields: Clearly write the full chemical name, "this compound," and list any other constituents (e.g., solvents) with their approximate percentages[17]. Do not use abbreviations or chemical formulas.

  • Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Irritant").

Step 2.4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Designated Location: Store the labeled waste container in your lab's designated SAA[17].

  • Secondary Containment: Place the container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the container in case of a leak[14].

  • Segregate Incompatibles: Store this waste away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents[15].

Step 2.5: Arranging for Disposal
  • Schedule a Pickup: Once the container is full or you are ready to dispose of it, follow your institution's procedure to request a pickup from the EHS department[14][17]. This is typically done through an online request form.

  • Professional Disposal: EHS will then manage the collection and transfer of the waste to a licensed hazardous waste disposal facility, ensuring it is handled and disposed of in compliance with all regulations[3][12][15].

Spill Management

In the event of a small spill of the solid material:

  • Ensure Safety: Wear the appropriate PPE, including gloves, goggles, and a lab coat. Ensure the area is well-ventilated[3].

  • Contain the Spill: Gently sweep up the solid material using a brush and dustpan. Avoid raising dust[3].

  • Collect Waste: Place the collected material and all cleanup supplies (e.g., contaminated wipes) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Prohibited Disposal Methods

Under no circumstances should this chemical or its containers be disposed of via the following methods:

  • Sewer/Drain Disposal: This is strictly prohibited. The compound is classified as highly hazardous to water (WGK 3) and can be toxic to aquatic life[1][18].

  • Regular Trash: Contaminated and non-contaminated materials associated with this chemical must be treated as hazardous waste[18].

  • Evaporation: Intentionally allowing solvents containing this compound to evaporate in a fume hood is not a permissible disposal method[14].

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & PPE cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Waste Generated: This compound C Select Clean, Compatible, Leak-Proof Container B->C Segregate Immediately D Place Waste in Container (Leave Headspace) C->D E Immediately Affix & Complete 'HAZARDOUS WASTE' Tag D->E F Keep Container Tightly Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Submit Pickup Request to Environmental Health & Safety (EHS) H->I J EHS Manages Transfer to Licensed Disposal Facility I->J

Caption: Disposal workflow for this compound.

References

  • BenchChem.
  • BenchChem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Washington State Department of Ecology.
  • Sigma-Aldrich. This compound Product Page.
  • Fisher Scientific. Safety Data Sheet for 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Sigma-Aldrich.
  • Dartmouth College Environmental Health & Safety. Hazardous Waste Disposal Guide.
  • PanReac AppliChem. Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Sigma-Aldrich.
  • Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carbaldehyde.
  • Fluorochem. Safety Data Sheet for 1-propyl-1H-pyrazole-3-carbaldehyde.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Angene Chemical. Safety Data Sheet for 1-Propyl-1H-pyrazole-3-carbaldehyde.
  • Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • PubChem. Entry for 3-phenyl-1H-pyrazole-4-carbaldehyde.
  • PubChem. Entry for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • PubChem. Entry for 1H-pyrazole-3-carbaldehyde.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Sigma-Aldrich. This compound Product Details.
  • PubChem. Entry for 1H-pyrazole-4-carbaldehyde.

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Comprehensive Safety and Handling Guide for 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde (CAS No. Not Available). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Section 1: Hazard Analysis and Risk Assessment

This compound is a solid organic compound. Its structure combines a pyrazole ring, a tolyl group, and an aromatic carbaldehyde. This combination of functional groups necessitates a thorough risk assessment before handling.

1.1. Anticipated Hazards:

Based on the analysis of analogous compounds, the primary hazards associated with this chemical are anticipated to be:

  • Skin Irritation and Sensitization: Pyrazole derivatives and aromatic aldehydes are known to cause skin irritation.[1][2][3] Prolonged or repeated contact may lead to allergic skin reactions.[1]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation and potentially severe damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern, as seen in similar pyrazole compounds.[1][2][4]

  • Combustibility: The compound is classified as a combustible solid.

1.2. Structural Component Hazard Overview:

Functional GroupKnown Hazards
Pyrazole Ring Can cause skin and eye irritation. Some derivatives are harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5]
Aromatic Carbaldehyde Often associated with skin, eye, and respiratory irritation. Aromatic aldehydes are generally more reactive than ketones in nucleophilic addition reactions.[6][7]
p-Tolyl Group Derived from toluene, which can cause skin and eye irritation, and inhalation may lead to central nervous system effects. However, as a substituent, its direct toxicity is modified by the overall structure of the molecule.[8][9]
Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations for the choices.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face and should be worn over goggles, especially when handling larger quantities or during procedures with a risk of splashing.[2][3][10]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves offer good resistance to a range of chemicals. Double-gloving is recommended to reduce the risk of exposure from a single glove failure. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Flame-Resistant Laboratory Coat and Chemical ApronA flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of dust particles. For procedures that may generate vapors or aerosols, a respirator with an organic vapor cartridge is recommended.[3][10]

Visual Workflow for PPE Selection

PPE_Selection_Workflow Start Start: Handling This compound Assess_Risk Risk Assessment: - Skin/Eye Irritation - Respiratory Irritant - Potential Toxicity Start->Assess_Risk Eye_Face Eye & Face Protection: - Chemical Splash Goggles - Face Shield Assess_Risk->Eye_Face Hand Hand Protection: - Nitrile/Neoprene Gloves - Double Gloving Recommended Assess_Risk->Hand Body Body Protection: - Flame-Resistant Lab Coat - Chemical Apron (as needed) Assess_Risk->Body Respiratory Respiratory Protection: - N95 Respirator (for dust) - Organic Vapor Cartridge (for vapors) Assess_Risk->Respiratory Safe_Handling Proceed with Safe Handling Protocols Eye_Face->Safe_Handling Hand->Safe_Handling Body->Safe_Handling Respiratory->Safe_Handling

Caption: PPE selection workflow based on risk assessment.

Section 3: Operational and Disposal Plans

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower must be in close proximity to the handling area.[3][10]

3.2. Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames due to the combustible nature of the compound.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water.

3.3. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • The storage class is 11 for combustible solids.

3.4. Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For a small spill, and if properly trained and equipped, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to clean up the initial spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

3.5. Waste Disposal:

  • All waste materials, including contaminated PPE, empty containers, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2]

Logical Flow of Safety Procedures

Safety_Procedures_Flow Start Start: Chemical Handling Task Engineering_Controls Step 1: Verify Engineering Controls (Fume Hood, Ventilation, Safety Shower/Eyewash) Start->Engineering_Controls PPE Step 2: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) Engineering_Controls->PPE Handling Step 3: Safe Handling in Fume Hood (Weighing, Transfers, Reactions) PPE->Handling Storage Step 4: Proper Storage (Tightly Sealed, Cool, Dry, Ventilated) Handling->Storage Decontamination Step 5: Decontaminate Work Area and Remove PPE Correctly Storage->Decontamination Waste_Disposal Step 6: Dispose of Waste in Labeled Hazardous Waste Container Decontamination->Waste_Disposal End End: Task Complete Waste_Disposal->End

Caption: Step-by-step safety procedures for handling the compound.

References

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Aldehydes, Ketones and Carboxylic Acids - NCERT. (n.d.). Retrieved from [Link]

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. (n.d.). Retrieved from [Link]

  • [highschool chemistry] are aromatic aldehydes more or less reactive than aliphatic ketones in nucleophilic addition reaction? : r/HomeworkHelp - Reddit. (2024, July 9). Retrieved from [Link]

  • 3 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase - J-Stage. (n.d.). Retrieved from [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate. (n.d.). Retrieved from [Link]

  • The Effects of Aromaticity on Reactivity | Organic Chemistry - YouTube. (2021, February 28). Retrieved from [Link]

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde - Toxics Release Inventory - EPA. (n.d.). Retrieved from [Link]

  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022, March 4). Retrieved from [Link]

  • Pyrazole - Substance Information - ECHA - European Union. (n.d.). Retrieved from [Link]

  • Tolyl group - Wikipedia. (n.d.). Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Fragrance material review on p-tolyl alcohol - PubMed. (n.d.). Retrieved from [Link]

  • Aromatic Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Toluene - Wikipedia. (n.d.). Retrieved from [Link]

Sources

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